molecular formula C7H11N3 B154458 Isaxonine CAS No. 4214-72-6

Isaxonine

Cat. No.: B154458
CAS No.: 4214-72-6
M. Wt: 137.18 g/mol
InChI Key: FTCYIGBVOHNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isaxonine is a chemical compound provided for non-clinical laboratory research purposes. Early scientific investigation, as indicated in a 1984 calorimetry and spin labeling study, identified this compound as a strong perturber of phospholipid bilayer order and fluidity . This suggests its primary research value lies in biophysical and membrane studies, where it can be used as a tool compound to investigate the properties and dynamics of lipid membranes. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in laboratory research and are not to be used as components in, or for, in vitro diagnostic procedures (IVDs), clinical applications, or any form of human or veterinary treatment . They are not manufactured under the regulatory controls required for medical devices or pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYIGBVOHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194975
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-72-6
Record name N-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isaxonine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isaxonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISAXONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isaxonine's Mechanism of Action on Nerve Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isaxonine, a neurotrophic agent, has been investigated for its potential to promote nerve regeneration. This technical guide delves into the core mechanism of action of this compound on nerve cells, with a primary focus on its well-documented effects on the neuronal cytoskeleton. Experimental evidence strongly suggests that this compound's neurogenic activity is principally mediated through its direct interaction with tubulin and the subsequent promotion of microtubule assembly, a critical process for axonal growth and stability. This document summarizes the available quantitative data, outlines key experimental protocols for assessing its activity, and provides visualizations of the pertinent molecular pathways and experimental workflows. While the effects of this compound on microtubule dynamics are clearly delineated, its influence on other signaling pathways, such as those involving nerve growth factors, cAMP/PKA, and cGMP phosphodiesterase, remains largely uncharacterized in the current scientific literature.

Core Mechanism of Action: Modulation of Microtubule Dynamics

The primary mechanism of action of this compound on nerve cells lies in its ability to directly influence the dynamics of microtubules, the core cytoskeletal structures essential for axonal integrity, transport, and growth.

This compound has been shown to stimulate the polymerization of tubulin into microtubules, even in the absence of the crucial cofactor guanosine triphosphate (GTP).[1] This effect is dose-dependent and enhances the rate of microtubule formation. Furthermore, this compound stabilizes the formed microtubules against cold-induced depolymerization, indicating a comprehensive role in both the assembly and maintenance of these critical neuronal structures.[1]

The interaction of this compound with tubulin appears to be allosteric, as it has been demonstrated to enhance the binding of [3H]-GTP to the exchangeable nucleotide binding site (E-site) of tubulin.[1] This suggests that this compound induces a conformational change in the tubulin dimer that favors both GTP binding and the subsequent incorporation of the dimer into a growing microtubule.

Signaling Pathway for this compound-Induced Microtubule Assembly

The following diagram illustrates the proposed mechanism by which this compound promotes microtubule assembly.

Isaxonine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Tubulin αβ-Tubulin Dimer This compound->Tubulin Binds to allosteric site GTP_Tubulin GTP-Tubulin Complex Tubulin->GTP_Tubulin GTP binding (Enhanced by this compound) Microtubule Microtubule GTP_Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by this compound)

Caption: this compound's interaction with tubulin and its effect on microtubule polymerization.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on microtubule assembly.

ParameterConditionResultReference
Microtubule Assembly In the absence of GTP12.6 mM this compound stimulates microtubule assembly to a level equivalent to 1 mM GTP.[1]
Minimum effective concentration2.1 mM this compound shows measurable stimulatory activity on microtubule assembly.[1]
With optimal GTP (1.0 mM)The effect of 12.6 mM this compound on microtubule assembly is additive to that of GTP.[1]
Microtubule Stability Cold-induced disassembly (4°C)This compound stimulates microtubule formation and stabilizes formed microtubules.[1]
GTP Binding [3H]-GTP binding to tubulin E-siteThis compound allosterically enhances [3H]-GTP binding.[1]

Key Experimental Protocols

The following section details a generalized protocol for an in vitro tubulin polymerization assay, a fundamental method for evaluating the effect of compounds like this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity at 340 nm, which is proportional to the mass of polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Workflow Diagram:

Tubulin_Polymerization_Assay prep 1. Reagent Preparation (Tubulin, Buffers, GTP, this compound) setup 2. Reaction Setup (on ice) Add buffer, tubulin, and this compound/vehicle to a pre-chilled 96-well plate. prep->setup initiate 3. Initiate Polymerization Add GTP to each well. setup->initiate measure 4. Measurement Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. initiate->measure analyze 5. Data Analysis Plot absorbance (OD 340 nm) vs. time. Calculate polymerization rates and extent. measure->analyze

Caption: A generalized workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare working solutions of this compound at various concentrations.

    • Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or vehicle control.

    • Add the tubulin solution to each well.

    • The total reaction volume is typically 100 µL.

  • Initiation of Polymerization:

    • To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a total of 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • The initial rate of polymerization (Vmax) can be determined from the steepest slope of the curve.

    • The extent of polymerization is represented by the plateau of the curve.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control to determine its effect.

Effects on Nerve Regeneration and Neuroprotection

Clinical and preclinical studies on the efficacy of this compound in promoting nerve regeneration have produced mixed results. While some early studies suggested a benefit in treating conditions like facial palsy and polyneuritis,[1] other studies on peripheral nerve crush in rats and vincristine-induced neuropathy in humans have shown equivocal or no significant effect.[2][3] A significant limiting factor in further clinical investigation has been the reported hepatotoxicity of this compound.[2]

The neuroprotective effects of this compound have been suggested, but the underlying molecular mechanisms beyond its influence on microtubule stability are not well-defined in the available literature.

Uncharacterized Areas and Future Directions

Despite the clear evidence for its role in microtubule dynamics, the broader effects of this compound on other critical neuronal signaling pathways remain largely unexplored.

  • Nerve Growth Factor (NGF) Signaling: There is a lack of direct evidence linking this compound to the activation or modulation of NGF receptors, such as TrkA, or their downstream signaling cascades.

  • cAMP/PKA and cGMP/PKG Pathways: No significant data is available to suggest that this compound directly modulates the levels of cyclic nucleotides (cAMP or cGMP) or the activity of their respective protein kinases (PKA and PKG) in nerve cells. There is no indication that this compound acts as a phosphodiesterase inhibitor.

  • Gene Expression: The effect of this compound on the expression of genes encoding cytoskeletal proteins (e.g., different tubulin isotypes) or other proteins involved in nerve regeneration has not been thoroughly investigated.

Future research should aim to elucidate these potential secondary mechanisms of action to provide a more complete picture of this compound's effects on nerve cells. Investigating its influence on axonal transport, another microtubule-dependent process, could also yield valuable insights.

Conclusion

The primary and most substantiated mechanism of action of this compound on nerve cells is its direct, GTP-independent promotion of tubulin polymerization and subsequent stabilization of microtubules. This action on the core cytoskeletal machinery provides a plausible basis for its observed neurotrophic properties. However, a comprehensive understanding of its full pharmacological profile is hampered by a lack of data on its effects on key intracellular signaling pathways and gene expression. The conflicting reports on its in vivo efficacy and its documented hepatotoxicity have limited its clinical development. Further research, focusing on the less-understood aspects of its molecular interactions within the neuron, is necessary to fully evaluate the therapeutic potential of this compound or its analogs.

References

Isaxonine as a Neurotrophic Agent for Peripheral Nerves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isaxonine (N-isopropyl-amino-2-pyrimidine) is a non-neurotrophic compound that has demonstrated potential in promoting peripheral nerve regeneration. Early clinical investigations in the 1980s showed promise in treating various forms of peripheral neuropathy, including those induced by diabetes and vincristine chemotherapy.[1][2] The primary mechanism of action of this compound is believed to be its ability to enhance the polymerization of tubulin, a critical component of the axonal cytoskeleton, thereby supporting axonal growth and stability.[3] Despite its potential therapeutic benefits, this compound was withdrawn from clinical use due to concerns about hepatotoxicity. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies. It aims to serve as a resource for researchers and professionals in the field of neuroscience and drug development, highlighting the potential of targeting cytoskeletal dynamics for the treatment of peripheral nerve disorders.

Introduction to Peripheral Neuropathy and Neurotrophic Agents

Peripheral neuropathy, a condition resulting from damage to the peripheral nerves, often leads to weakness, numbness, and pain, typically in the hands and feet. The etiologies are diverse, including metabolic disorders like diabetes, exposure to neurotoxic agents such as vincristine, traumatic injury, and genetic factors. The regeneration of peripheral nerves is a complex biological process involving the coordinated actions of neurons, Schwann cells, and various molecular signals.

Neurotrophic factors are a class of proteins that support the growth, survival, and differentiation of developing and mature neurons.[4] While they have shown therapeutic promise, their clinical application can be limited by factors such as poor bioavailability and off-target effects. This has led to the exploration of small molecules, like this compound, that can modulate the intrinsic regenerative capacity of neurons.

Core Concept: The Mechanism of Action of this compound

The neurotrophic effects of this compound are primarily attributed to its interaction with the neuronal cytoskeleton, specifically its influence on microtubule dynamics.

Enhancement of Tubulin Polymerization

Microtubules are essential components of the axonal cytoskeleton, providing structural support and serving as tracks for axonal transport. They are polymers of α- and β-tubulin dimers. The dynamic process of polymerization and depolymerization of these dimers is crucial for axonal growth and plasticity.

This compound has been shown to counteract the inhibitory effects of certain toxins on tubulin polymerization.[3] For instance, it can reverse the inhibition of neurite growth in cultured dorsal root ganglia caused by vincristine, a chemotherapeutic agent known to disrupt microtubule formation. This suggests that this compound may act as a microtubule-stabilizing agent, promoting the assembly of tubulin into microtubules and thereby fostering a cellular environment conducive to axonal regeneration.

cluster_0 Proposed Mechanism of this compound Action This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Promotes Tubulin Tubulin Dimers Tubulin->Microtubule Depolymerization Axonal_Transport Axonal Transport Microtubule->Axonal_Transport Enables Axon_Growth Axon Growth and Regeneration Axonal_Transport->Axon_Growth Supports

A diagram illustrating the proposed mechanism of this compound's neurotrophic effect.
Hypothetical Involvement in Signaling Pathways

While direct evidence is limited, this compound's action on the cytoskeleton suggests potential interactions with key signaling pathways known to regulate peripheral nerve regeneration. The RhoA GTPase pathway, for instance, is a critical regulator of cytoskeletal dynamics. Activation of RhoA can lead to growth cone collapse and inhibition of axonal extension. It is plausible that this compound's microtubule-stabilizing effects could counteract the downstream effects of RhoA activation.

Furthermore, cyclic AMP (cAMP) is a crucial second messenger in neurons that promotes axonal regeneration, in part by modulating the activity of protein kinase A (PKA). PKA can influence cytoskeletal organization. It is conceivable that this compound's mechanism may be synergistic with the cAMP/PKA pathway in promoting a pro-regenerative state.

Preclinical and Clinical Evidence

In Vitro Studies

Early in vitro studies using dorsal root ganglion (DRG) cultures demonstrated that this compound could protect neurons from the neurotoxic effects of vincristine. These studies provided the initial evidence for this compound's direct effects on neurons and their processes.

In Vivo Animal Studies
Clinical Trials

Clinical trials were conducted to assess the efficacy of this compound in treating diabetic neuropathy and vincristine-induced neuropathy.

  • Diabetic Neuropathy: A double-blind, placebo-controlled study in diabetic patients with clinical and electrophysiological evidence of neuropathy showed that this compound had a favorable effect on sensory disorders, including paresthesia and pain.[1] The clinical improvements were correlated with electrophysiological results, such as electromyograms and motor nerve conduction velocity.[1]

  • Vincristine-Induced Neuropathy: In a double-blind, placebo-controlled trial involving 25 patients undergoing treatment with a vincristine-containing chemotherapy regimen, the incidence of neuropathy was significantly lower in the this compound group (3 out of 10) compared to the placebo group (8 out of 10).[2] The protective effect was particularly noted in the preservation of tendon reflexes and the number of motor units.[2]

Hepatotoxicity and Withdrawal

Despite the promising clinical findings, this compound was withdrawn from the market due to reports of severe hepatotoxicity. The mechanism of liver injury is thought to involve the metabolic activation of this compound and subsequent depletion of glutathione, leading to cellular damage.

Experimental Methodologies

Detailed protocols from the original this compound studies are not widely available. Therefore, this section provides generalized, representative protocols for the key experimental models used to assess neurotrophic agents.

In Vitro Dorsal Root Ganglion (DRG) Neuron Culture

This model is used to study neurite outgrowth and the effects of compounds on neuronal survival and regeneration.

  • Tissue Harvest: DRGs are dissected from embryonic or neonatal rodents under sterile conditions.[5][6][7]

  • Dissociation: The ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

  • Plating: Neurons are plated on culture dishes coated with substrates that promote cell adhesion, such as poly-L-lysine and laminin.

  • Treatment: this compound or other test compounds are added to the culture medium at various concentrations.

  • Assessment of Neurite Outgrowth: After a defined incubation period, neurons are fixed and immunostained for neuronal markers (e.g., β-III tubulin). Neurite length and branching are quantified using imaging software.

Harvest Harvest DRGs Dissociate Dissociate to Single Cells Harvest->Dissociate Plate Plate Neurons Dissociate->Plate Treat Treat with this compound Plate->Treat Assess Assess Neurite Outgrowth Treat->Assess

A generalized workflow for in vitro assessment of neurite outgrowth in DRG cultures.
In Vivo Sciatic Nerve Crush Model

This is a widely used animal model to study peripheral nerve regeneration in vivo.

  • Surgical Procedure: In anesthetized rodents, the sciatic nerve is exposed, and a crush injury is induced at a specific location using fine forceps for a defined duration.

  • Treatment: Animals are treated with this compound or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified period.

  • Functional Recovery Assessment: Functional recovery is assessed at regular intervals using methods such as the sciatic functional index (SFI), which is calculated from walking track analysis, and tests for sensory recovery.

  • Electrophysiological Analysis: Nerve conduction velocity and compound muscle action potentials (CMAPs) are measured to assess the functional integrity of the regenerated nerve.[8][9][10][11]

  • Histomorphometric Analysis: At the end of the study, the sciatic nerves are harvested, and cross-sections are analyzed to quantify the number and diameter of myelinated axons and the thickness of the myelin sheath.[12][13][14][15][16]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescent reporter that binds to microtubules.[17]

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[17]

  • Measurement: The increase in fluorescence, which is proportional to the amount of polymerized microtubules, is measured over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to control conditions.

Key Signaling Pathways in Peripheral Nerve Regeneration

Understanding the molecular pathways that govern peripheral nerve regeneration is crucial for the development of new therapeutic strategies.

The cAMP/PKA Pathway

An elevation in intracellular cyclic AMP (cAMP) levels is a key signal that promotes axonal regeneration. cAMP activates protein kinase A (PKA), which in turn phosphorylates a number of downstream targets that are involved in promoting neurite outgrowth and overcoming inhibitory signals from the environment.[18][19]

cluster_1 cAMP/PKA Signaling Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Pro-regenerative Gene Expression CREB->Gene_Expression Induces

The cAMP/PKA signaling cascade in neuronal regeneration.
The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. In neurons, activation of this pathway is critical for protein synthesis required for axonal regeneration.

The RhoA GTPase Pathway

The Rho family of small GTPases, particularly RhoA, plays a pivotal role in regulating the actin cytoskeleton. Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), leads to growth cone collapse and inhibits axon extension.[20][21][22][23][24] Therefore, inhibition of the RhoA/ROCK pathway is a key strategy to promote nerve regeneration.

cluster_2 RhoA Signaling Pathway Inhibitory_Signals Inhibitory Signals RhoA RhoA Activation Inhibitory_Signals->RhoA Activate ROCK ROCK Activation RhoA->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Phosphorylates LIMK Growth_Cone_Collapse Growth Cone Collapse Actin_Cytoskeleton->Growth_Cone_Collapse Leads to

The RhoA signaling pathway leading to growth cone collapse.

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited studies on this compound. It is important to note that detailed numerical data from these early studies are limited in the publicly accessible literature.

Table 1: Clinical Trial in Vincristine-Induced Neuropathy

ParameterThis compound GroupPlacebo GroupStatistical Significance
Number of Patients1010-
Incidence of Neuropathy3/10 (30%)8/10 (80%)Statistically significant
Reference: [2]

Table 2: Dosing Information

ContextSpeciesDose
Clinical TrialHuman1.5 g daily
Preclinical StudyRat6 mg/kg in diet

Conclusion and Future Perspectives

This compound represents an early example of a small molecule approach to promoting peripheral nerve regeneration. Its mechanism of action, centered on the stabilization of microtubules, remains a valid and promising strategy for the development of new neurotrophic agents. The clinical withdrawal of this compound due to hepatotoxicity underscores the critical importance of thorough toxicological evaluation in drug development.

Future research in this area could focus on developing analogues of this compound that retain its neurotrophic properties while exhibiting a more favorable safety profile. A deeper understanding of how this compound interacts with tubulin and influences the broader network of signaling pathways in neurons could pave the way for the design of more targeted and effective therapies for peripheral neuropathies. The story of this compound serves as a valuable case study, demonstrating both the potential of small molecule neurotrophic agents and the challenges associated with their clinical translation.

References

Isaxonine and its Effect on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The second step of my investigation has yielded some valuable information, but also highlighted significant gaps. I have confirmed from the "Effect of Isaxonine on Microtubule Dynamics" abstract that this compound does indeed stimulate microtubule assembly, even without GTP, and stabilizes microtubules. This abstract also mentions specific concentrations used (2.1 mM and 12.6 mM). However, it critically lacks the quantitative data on polymerization and depolymerization rates, and there is no information on catastrophe or rescue frequencies.

The search also provided several general protocols for measuring microtubule dynamics, tubulin binding assays, and GTP binding assays. These are useful as templates, but they are not specific to experiments conducted with this compound. To create a truly "in-depth technical guide," I need the specific methodologies used in the this compound studies.

Furthermore, I have not yet found any information to construct a detailed signaling pathway diagram for this compound's action. The current understanding is limited to its direct effect on tubulin and microtubules.

Therefore, the next steps must focus on trying to locate the full text of the key study or related articles that might contain the missing quantitative data and detailed experimental protocols. I also need to broaden my search to see if any downstream signaling effects of this compound's interaction with microtubules have been reported.I have successfully located the abstract for the key paper, "Effect of this compound on Microtubule Dynamics" from NSUWorks. This abstract confirms that this compound stimulates microtubule assembly and stabilizes microtubules. It also provides some concentration values (2.1 mM and 12.6 mM) and mentions that this compound's effect is additive to GTP. Crucially, it states that this compound allosterically enhances [3H]-GTP binding to tubulin. However, the full text, which would contain the detailed quantitative data (polymerization/depolymerization rates, catastrophe/rescue frequencies) and specific experimental protocols, is not available through the current search results. I have found several generic protocols for tubulin polymerization and binding assays, but these are not specific to this compound. Information on downstream signaling pathways also remains elusive. Therefore, I need to adjust my plan to acknowledge the limitations of the available information while still providing a comprehensive guide based on what has been found. I will have to clearly state that the quantitative data and specific protocols for this compound are not publicly available in the searched literature and instead provide representative protocols and explain the general principles of how such data would be obtained.I have gathered the available information on this compound and its effect on microtubule dynamics. The key findings from the abstract of the primary study indicate that this compound promotes microtubule assembly, even without GTP, stabilizes microtubules against cold-induced disassembly, and allosterically enhances GTP binding to tubulin. However, specific quantitative data on the rates of polymerization, depolymerization, and the frequencies of catastrophe and rescue are not available in the public domain through my searches. Similarly, detailed experimental protocols for the this compound-specific assays are not accessible, though I have found several representative protocols for similar assays. Information regarding the downstream signaling pathways of this compound's action on microtubules is also lacking.

Given these limitations, I will proceed to create the in-depth technical guide by:

  • Summarizing the known effects of this compound on microtubule dynamics based on the available abstract.

  • Creating a table to present the qualitative and semi-quantitative data that has been found (e.g., effective concentrations).

  • Providing detailed, representative experimental protocols for the key types of assays (tubulin polymerization, GTP binding), with a clear disclaimer that these are general methods and the specific parameters for this compound are not publicly available.

  • Creating a logical workflow diagram for a typical experiment investigating a compound's effect on microtubule dynamics, as a substitute for a specific experimental workflow for this compound.

  • Creating a diagram to illustrate the proposed mechanism of this compound's direct action on tubulin and microtubules, including the allosteric modulation of GTP binding.

  • Stating that the downstream signaling pathways are not elucidated in the available literature and therefore cannot be diagrammed.

This approach will fulfill the user's request for an in-depth technical guide while being transparent about the limitations of the currently available information. I will now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a neurotrophic agent that has demonstrated a significant impact on the dynamics and stability of microtubules. This technical guide synthesizes the available scientific information regarding the mechanism of action of this compound, with a focus on its direct effects on tubulin and microtubule dynamics. While specific quantitative data on the kinetic parameters of microtubule dynamics in the presence of this compound are not publicly available, this document provides a comprehensive overview of its known effects, proposes a mechanism of action based on current findings, and furnishes representative experimental protocols for the assays used to characterize such compounds.

Introduction to this compound and Microtubule Dynamics

This compound (N-isopropyl-amino-2-pyrimidine phosphate) is a compound that has been investigated for its neurotrophic properties, particularly in promoting peripheral nerve regeneration. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. In neurons, the stability and dynamics of microtubules are fundamental for axonal growth and regeneration. The therapeutic potential of this compound in nerve repair is thought to be linked to its ability to modulate microtubule dynamics.

Known Effects of this compound on Microtubule Dynamics

Based on the available literature, this compound exerts several key effects on microtubule dynamics, primarily through direct interaction with tubulin.

Data Presentation

While precise quantitative data on polymerization rates, depolymerization rates, and catastrophe/rescue frequencies for this compound are not available in the reviewed literature, the following qualitative and semi-quantitative findings have been reported:

EffectObservationEffective ConcentrationReference
Microtubule Assembly Stimulates microtubule assembly in the absence of GTP. The effect is additive to that of GTP.Measurable activity at 2.1 mM. Effect at 12.6 mM is comparable to 1 mM GTP.[1]
Rate of Microtubule Formation Increases the rate of microtubule formation.12.6 mM[1]
Microtubule Stability Stabilizes formed microtubules against cold-induced (4°C) disassembly.12.6 mM[1]
GTP Binding Allosterically enhances the binding of [3H]-GTP to the exchangeable nucleotide binding site (E-site) of tubulin.Not specified[1]

Proposed Mechanism of Action

This compound appears to directly bind to tubulin, inducing conformational changes that favor the polymerized state of microtubules. Its ability to promote assembly without GTP suggests it may lower the critical concentration of tubulin required for polymerization. The allosteric enhancement of GTP binding indicates that this compound binding to one site on the tubulin dimer increases the affinity of the E-site for GTP, thereby promoting the incorporation of GTP-tubulin into the growing microtubule and enhancing its stability.

Signaling Pathway Diagram

As the current literature does not elucidate any downstream signaling pathways activated by this compound's interaction with microtubules, a signaling pathway diagram cannot be provided. The primary mechanism appears to be a direct physicochemical effect on tubulin and microtubules.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the effects of compounds like this compound on microtubule dynamics.

Disclaimer: These are generalized protocols and the specific parameters for experiments with this compound are not publicly available. These should serve as a starting point for experimental design.

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the rate and extent of microtubule polymerization in vitro by measuring the change in turbidity of a tubulin solution.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • This compound stock solution

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • Ice bucket and 37°C water bath

Procedure:

  • Resuspend lyophilized tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL. Keep the solution on ice to prevent premature polymerization.

  • Prepare reaction mixtures in pre-chilled microcuvettes on ice. A typical reaction would include tubulin, polymerization buffer, and the desired concentration of this compound or vehicle control.

  • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the cuvettes to the pre-warmed (37°C) spectrophotometer.

  • Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve, and the extent of polymerization from the plateau of the curve.

GTP Binding Assay

This assay measures the binding of a radiolabeled GTP analog to tubulin in the presence of the test compound.

Materials:

  • Purified tubulin

  • [³H]-GTP

  • Binding buffer (e.g., 100 mM MES pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂)

  • This compound stock solution

  • Nitrocellulose filters (0.45 µm)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare reaction mixtures containing tubulin (e.g., 1 µM), [³H]-GTP (e.g., 10 µM), and varying concentrations of this compound in binding buffer.

  • Incubate the mixtures at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

  • Terminate the reaction by rapid filtration through nitrocellulose filters under vacuum. The filters will retain the tubulin-GTP complexes.

  • Wash the filters quickly with cold binding buffer to remove unbound [³H]-GTP.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³H]-GTP using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]-GTP as a function of this compound concentration to determine the effect on GTP binding.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effect of a compound on microtubule dynamics.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_cellular Cell-Based Assays cluster_cellular_analysis Cellular Data Analysis tubulin_prep Tubulin Purification/ Preparation poly_assay Tubulin Polymerization Assay (Turbidity) tubulin_prep->poly_assay gtp_binding [3H]-GTP Binding Assay tubulin_prep->gtp_binding microscopy Microscopy-based Assays (e.g., TIRF) tubulin_prep->microscopy poly_rate Polymerization Rate/ Extent poly_assay->poly_rate gtp_affinity GTP Binding Affinity gtp_binding->gtp_affinity dynamic_params Dynamic Instability Parameters (Growth/Shrinkage Rate, Catastrophe/Rescue Frequency) microscopy->dynamic_params mt_network Microtubule Network Quantification poly_rate->mt_network gtp_affinity->mt_network dynamic_params->mt_network cell_culture Neuronal Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment immunofluorescence Immunofluorescence Staining (α/β-tubulin) drug_treatment->immunofluorescence live_cell Live-Cell Imaging (e.g., EB3-GFP) drug_treatment->live_cell morphology Neurite Outgrowth/ Morphology Analysis immunofluorescence->morphology live_cell->mt_network

Caption: General experimental workflow for characterizing a microtubule-targeting agent.

Proposed Mechanism of this compound Action

This diagram illustrates the proposed direct mechanism of this compound on tubulin and microtubule assembly.

Isaxonine_Mechanism cluster_tubulin Tubulin Dimer Tubulin_GDP Tubulin-GDP Tubulin_GTP Tubulin-GTP Tubulin_GDP->Tubulin_GTP GTP Binding Microtubule Microtubule Tubulin_GTP->Microtubule Polymerization This compound This compound This compound->Tubulin_GDP Binds This compound->Tubulin_GTP Allosteric Enhancement Microtubule->Tubulin_GDP Depolymerization

Caption: this compound's proposed direct action on tubulin and microtubule polymerization.

References

Isaxonine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isaxonine, chemically known as N-(1-methylethyl)-2-pyrimidinamine, is a neurotrophic agent that has demonstrated potential in promoting peripheral nerve regeneration. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and plausible mechanisms of action. This document collates available quantitative data, outlines a probable synthetic protocol, and visualizes its chemical structure and a hypothesized signaling pathway to aid researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted pyrimidine derivative with an isopropylamino group at the 2-position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(1-methylethyl)-2-pyrimidinamine
Synonyms 2-(Isopropylamino)pyrimidine, this compound
CAS Number 4214-72-6
Chemical Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Appearance Solid
Melting Point 27-28 °C
Boiling Point 92-93 °C at 12 mmHg
SMILES CC(C)Nc1ncccn1

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound (N-(1-methylethyl)-2-pyrimidinamine) can be achieved through the condensation of a pyrimidine precursor with isopropylamine. While the original detailed experimental protocol by D. J. Brown and J. S. Harper in the Journal of the Chemical Society (1965) could not be retrieved for this guide, a general and plausible synthetic route involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring. A common precursor for such a reaction is 2-chloropyrimidine.

Proposed Synthetic Pathway

Isaxonine_Synthesis 2-Chloropyrimidine 2-Chloropyrimidine This compound This compound 2-Chloropyrimidine->this compound + Isopropylamine (Base, Solvent, Heat) Isopropylamine Isopropylamine

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on common methods for the synthesis of 2-aminopyrimidines.

Materials:

  • 2-Chloropyrimidine

  • Isopropylamine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

  • To a solution of 2-chloropyrimidine in a suitable solvent, add an excess of isopropylamine and a base.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield N-(1-methylethyl)-2-pyrimidinamine (this compound).

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization to achieve high yield and purity.

Mechanism of Action in Nerve Regeneration

This compound is recognized as a neurotrophic agent that accelerates the rate of peripheral nerve regeneration, stimulates axonal sprouting, and promotes the recovery of motor and sensory functions. While the precise molecular mechanism has not been fully elucidated, its role as a "modifier of the surface pH of the bilayer" suggests an interaction with the cell membrane. In the context of nerve regeneration, a number of signaling pathways are known to be crucial. A plausible hypothesis for this compound's mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway, a key regulator of neuronal survival and axon growth.

Hypothesized Signaling Pathway

An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB then promotes the transcription of genes associated with neuronal survival and regeneration.

Isaxonine_Signaling_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Interacts with AdenylylCyclase Adenylyl Cyclase CellMembrane->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Neuronal Survival and Axon Growth) CREB->GeneExpression Promotes

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

Data TypeValue / ObservationReference
Purity >98% (Commercially available samples)
Solubility Soluble in organic solvents
Spectroscopic Data No specific public data available for this compound. General spectral characteristics for 2-aminopyrimidines are known.
Synthesis Yield Not reported in available literature.

Conclusion

This compound presents an interesting scaffold for the development of therapeutics aimed at promoting nerve regeneration. This guide has provided a summary of its chemical structure, a plausible synthetic route, and a hypothesized mechanism of action. Further research is required to elucidate the specific experimental details of its synthesis to optimize yield and purity, and to definitively map the signaling pathways through which it exerts its neurotrophic effects. The availability of detailed spectroscopic and quantitative pharmacological data would greatly benefit future drug development efforts centered on this molecule.

Isaxonine Phosphate vs. Isaxonine Free Base: A Technical Guide to Activity and Mechanisms in Nerve Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isaxonine, a neurotrophic agent, has demonstrated potential in promoting peripheral nerve regeneration. It is available in two primary forms: this compound free base and this compound phosphate. While direct comparative studies quantifying the activity of these two forms are not extensively available in public literature, this technical guide synthesizes the existing data to provide a comprehensive understanding of their relationship and individual roles in nerve repair. This document outlines the presumed advantages of the phosphate salt form, details the known biological activities of this compound, presents relevant experimental protocols, and illustrates the hypothesized signaling pathways. The central hypothesis is that this compound phosphate serves as a more bioavailable prodrug or salt form, which, after administration, releases the active this compound free base to elicit its therapeutic effects.

Introduction: The Rationale for this compound Phosphate

In pharmaceutical development, the salt form of a drug is often created to improve its physicochemical properties, such as solubility, stability, and bioavailability, without altering the pharmacologically active moiety. This compound phosphate is the phosphate salt of this compound[1][2][3]. The addition of the phosphate group typically increases aqueous solubility, which can be advantageous for formulation and administration. It is presumed that in the physiological environment, the phosphate salt readily dissociates, releasing the this compound free base to exert its neurotrophic effects.

Physicochemical Properties

While extensive comparative data is lacking, some distinct properties are known:

PropertyThis compound Free BaseThis compound PhosphateSource
Molecular Formula C₇H₁₁N₃C₇H₁₁N₃·H₃PO₄[1][4]
Molecular Weight 137.18 g/mol 235.18 g/mol [1][4]
Appearance -White crystalline powder[1]
Melting Point 27-28 °C125 °C[1]
Solubility Data not readily availablePresumed higher aqueous solubilityInferred
Stability Stock solutions are stable for short periods at 0-4°C and for longer terms at -20°C.Phosphate salts are generally stable in aqueous solutions.[5][6][7][8]

Note: The increased melting point of the phosphate salt is indicative of a more stable crystalline structure compared to the free base.

Comparative Biological Activity and Mechanism of Action

Direct quantitative comparisons of the neurotrophic activity of this compound phosphate versus the free base are not available. However, clinical and preclinical studies have utilized this compound (often in its phosphate form) and demonstrated its efficacy in promoting nerve regeneration and functional recovery. It is logical to assume that the observed activity is attributable to the this compound free base, the active pharmacological entity.

Proposed Mechanism of Action

This compound is thought to exert its neurotrophic effects by modulating intracellular signaling pathways that are crucial for neuronal survival and axon growth. One of the key pathways implicated in nerve regeneration is the cyclic AMP (cAMP) signaling cascade. While direct evidence linking this compound to cAMP is limited, its known effects on neurite outgrowth and protection against neurotoxicity are consistent with the modulation of this pathway.

A proposed mechanism is that this compound enhances the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then promotes the transcription of genes associated with neuronal survival and regeneration.

Isaxonine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates CREB_p p-CREB Nucleus Nucleus CREB_p->Nucleus RAGs Regeneration-Associated Genes Nucleus->RAGs Promotes Transcription Survival Neuronal Survival Axon Growth RAGs->Survival Leads to

Caption: Proposed signaling pathway of this compound in promoting nerve regeneration.

Experimental Protocols

The evaluation of neurotrophic agents like this compound involves both in vitro and in vivo models. Below are representative protocols.

In Vivo Model: Rat Sciatic Nerve Crush Injury

This model is widely used to assess the potential of compounds to promote peripheral nerve regeneration.

Sciatic_Nerve_Crush_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis acclimatization Acclimatization of Rats baseline Baseline Functional Assessment (e.g., Walking Track Analysis) acclimatization->baseline anesthesia Anesthesia baseline->anesthesia exposure Surgical Exposure of Sciatic Nerve anesthesia->exposure crush Standardized Nerve Crush (e.g., with non-serrated forceps) exposure->crush closure Wound Closure crush->closure treatment Drug Administration (this compound Phosphate or Vehicle) closure->treatment functional_tests Serial Functional Assessments treatment->functional_tests tissue_harvest Tissue Harvest at Endpoint functional_tests->tissue_harvest histology Histomorphometry of Nerve Sections tissue_harvest->histology emg Electrophysiology (e.g., CMAP) tissue_harvest->emg data_analysis Statistical Analysis histology->data_analysis emg->data_analysis

Caption: Experimental workflow for the rat sciatic nerve crush injury model.

Methodology Details:

  • Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: The sciatic nerve is exposed through a gluteal muscle-splitting incision. A standardized crush injury is created at a specific distance from a landmark (e.g., the sciatic notch) using calibrated non-serrated forceps for a defined duration.

  • Treatment: this compound phosphate (or vehicle control) is administered, typically via intraperitoneal injection or oral gavage, starting immediately after surgery and continuing daily.

  • Functional Assessment: Functional recovery is monitored weekly using methods like walking track analysis (to calculate the Sciatic Functional Index), von Frey filaments (for sensory recovery), and electrophysiology (to measure compound muscle action potentials - CMAP and nerve conduction velocity - NCV)[9][10].

  • Histological Analysis: At the end of the study, the sciatic nerves are harvested, and sections are stained (e.g., with toluidine blue or osmium tetroxide) for histomorphometric analysis of axon number, diameter, and myelin sheath thickness[11][12].

In Vitro Model: Neurite Outgrowth Assay

This assay assesses the direct effect of a compound on promoting the extension of neurites from cultured neurons.

Methodology Details:

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines (e.g., PC12 cells) are cultured in appropriate media.

  • Treatment: Cells are treated with different concentrations of this compound (free base or phosphate) in the presence or absence of a neurotrophic factor like Nerve Growth Factor (NGF).

  • Analysis: After a defined incubation period, cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). Neurite length and branching are quantified using imaging software.

Clinical Evidence

Clinical trials have been conducted to evaluate the efficacy of this compound in treating various neuropathies. A double-blind, placebo-controlled study in patients with diabetic neuropathy showed that this compound had a favorable effect on sensory disorders, with improvements correlating with electrophysiological results[13]. Another study demonstrated a protective effect of this compound against vincristine-induced neuropathy in cancer patients, with a significantly lower frequency of neuropathy in the this compound-treated group compared to the placebo group[14]. These studies, while not directly comparing the two forms of this compound, underscore the therapeutic potential of the active molecule in clinical settings.

Conclusion

While a direct, quantitative comparison of the activity of this compound phosphate and this compound free base is not well-documented, the available evidence strongly suggests that this compound phosphate functions as a salt form that enhances the delivery of the active this compound moiety. The neurotrophic and neuroprotective effects observed in preclinical and clinical studies are attributed to the this compound free base. The proposed mechanism of action involves the modulation of intracellular signaling cascades, potentially including the cAMP/PKA/CREB pathway, which is a critical regulator of nerve regeneration. Further research is warranted to elucidate the precise molecular mechanisms of this compound and to conduct direct comparative studies of its different forms to optimize its therapeutic potential for peripheral neuropathies.

References

Isaxonine: A Technical Overview of its Discovery, Preclinical Research, and Neurotrophic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isaxonine (N-isopropyl-amino-2-pyrimidine) is a neurotrophic agent that garnered significant interest for its potential in promoting nerve regeneration and treating peripheral neuropathies. Early research in the late 1970s and 1980s explored its efficacy in various preclinical models and clinical trials, particularly for diabetic and chemotherapy-induced neuropathies. While initial findings were promising, suggesting a role in accelerating axonal growth and sprouting, the therapeutic journey of this compound was ultimately cut short due to concerns about hepatotoxicity, leading to its withdrawal from clinical use. This technical guide provides an in-depth overview of the discovery, synthesis, and early research of this compound, presenting available quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on the available literature.

Discovery and Synthesis

The synthesis of this compound, chemically known as N-isopropyl-amino-2-pyrimidine, was described in the late 1970s. One documented method involves the aminolysis of methylsulfonyl-2-pyrimidine with isopropylamine.

Synthesis Reaction:

A key method for the synthesis of this compound involves the reaction of 2-chloro-pyrimidine with isopropylamine. An alternative patented method describes the refluxing of stoichiometric proportions of isopropylamine and methylsulfonyl-2-pyrimidine in the absence of a solvent. This reaction yields N-isopropyl-amino-2-pyrimidine.

Preclinical Research: Investigating Neuro-Regenerative Properties

Early preclinical research on this compound focused on its effects on peripheral nerve regeneration, primarily using rodent models of nerve injury. The most common model employed was the sciatic nerve crush injury in rats.

Key Preclinical Experiments and Methodologies

Sciatic Nerve Crush Model in Rats:

This model was instrumental in evaluating the in vivo efficacy of this compound. The general protocol involved the following steps:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar strains) were used.

  • Anesthesia: Animals were anesthetized using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Surgical Procedure: A small incision was made on the lateral aspect of the thigh to expose the sciatic nerve. The nerve was then crushed at a specific location for a standardized duration and pressure using fine forceps.

  • Treatment: this compound was typically administered orally or via intraperitoneal injection at varying doses and for different durations post-injury. A control group received a placebo.

  • Outcome Measures: The extent of nerve regeneration was assessed using a combination of electrophysiological, histological, and functional analyses at different time points post-injury.

Electrophysiological Evaluation:

Nerve conduction studies were performed to assess the functional recovery of the regenerated nerve. This involved stimulating the sciatic nerve proximal to the crush site and recording the compound muscle action potentials (CMAPs) from the gastrocnemius muscle. Key parameters measured included:

  • Latency: The time taken for the nerve impulse to travel from the stimulation site to the muscle.

  • Amplitude: The magnitude of the muscle response, reflecting the number of reinnervated muscle fibers.

  • Nerve Conduction Velocity (NCV): The speed at which the nerve impulse travels along the axon.

Preclinical Findings: Evidence for Axonal Sprouting

While some studies reported equivocal or no significant effect of this compound on the overall rate of nerve regeneration following a crush injury in rats, other research provided evidence for its role in promoting axonal sprouting. One study demonstrated that this compound treatment significantly enhanced axonal sprouting, leading to an increase in the number of muscle fibers with multiple innervations in the early stages of reinnervation.

Table 1: Summary of Preclinical Studies on this compound

Study FocusAnimal ModelKey Findings
Nerve RegenerationRat Sciatic Nerve CrushNo significant effect on the rate of regeneration in some studies.
Axonal SproutingRat Sciatic Nerve Freeze InjurySignificantly enhanced axonal sprouting and increased the number of multi-innervated muscle fibers 10-30 days post-injury.
Schwann Cell and Muscle MetabolismRat Sciatic Nerve CrushNo demonstrable effect on radiophosphate uptake in Schwann cells or denervated muscles.[1]

Early Clinical Research: Application in Peripheral Neuropathies

The promising preclinical findings led to the investigation of this compound in clinical trials for the treatment of peripheral neuropathies of different etiologies.

Vincristine-Induced Neuropathy

Vincristine, a chemotherapy agent, is known to cause peripheral neuropathy as a significant side effect. A double-blind, placebo-controlled study was conducted to evaluate the protective effect of this compound against vincristine-induced neuropathy in patients with lymphoma or reticulosarcoma.

Table 2: Clinical Trial of this compound in Vincristine-Induced Neuropathy

ParameterThis compound Group (n=10)Placebo Group (n=10)Statistical Significance
Frequency of Neuropathy3/108/10Statistically significant

The study found that the frequency of neuropathy was significantly lower in the this compound-treated group compared to the placebo group.[2] The protective effect was particularly noted in the preservation of tendon reflexes and the number of motor units in the extensor digitorum brevis muscle.[2] However, another small study on vincristine-induced neuropathy reported equivocal findings, with both the lowest and highest disability scores observed in the this compound-treated group.[3][4]

Diabetic Neuropathy

This compound was also evaluated in a double-blind, placebo-controlled trial for the treatment of diabetic neuropathy. The study reported that this compound had a favorable effect on sensory disorders such as paresthesia, pain, and perception sensibility.[5] These clinical improvements were correlated with electrophysiological findings, including electromyograms and motor nerve conduction velocity.[5]

Mechanism of Action: A Neurotrophic Hypothesis

The precise molecular mechanism of action of this compound has not been fully elucidated. However, based on its observed effects on promoting axonal sprouting and accelerating functional recovery, it is hypothesized to act as a neurotrophic agent.

Hypothesized Signaling Pathway:

It is plausible that this compound exerts its effects by modulating intracellular signaling pathways known to be involved in neuronal survival and axon growth. A potential pathway involves the elevation of intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate downstream targets that promote axon growth and regeneration, potentially by inactivating RhoA, a small GTPase that acts as a negative regulator of axonal extension.

Isaxonine_Mechanism cluster_neuron Neuronal Intracellular Signaling This compound This compound Neuron Neuron cAMP ↑ cAMP This compound->cAMP PKA ↑ PKA Activity cAMP->PKA RhoA RhoA (Active) PKA->RhoA Inhibition RhoA_inactive RhoA (Inactive) Axon_Growth Axon Growth & Sprouting RhoA->Axon_Growth Inhibition

Hypothesized signaling pathway of this compound's neurotrophic effect.

Experimental Workflow for Investigating Mechanism of Action:

To further elucidate the mechanism of this compound, a series of in vitro experiments could be conducted using primary neuronal cultures or neuronal cell lines.

Experimental_Workflow Start Neuronal Cell Culture Isaxonine_Treatment This compound Treatment (Varying Concentrations) Start->Isaxonine_Treatment Control Vehicle Control Start->Control Assay1 cAMP Assay Isaxonine_Treatment->Assay1 Assay2 PKA Activity Assay Isaxonine_Treatment->Assay2 Assay3 RhoA Activity Assay (Pull-down) Isaxonine_Treatment->Assay3 Control->Assay1 Control->Assay2 Control->Assay3 Analysis Data Analysis and Comparison Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Elucidation of Signaling Pathway Analysis->Conclusion

Workflow for in vitro investigation of this compound's mechanism.

Conclusion and Future Perspectives

This compound represented an early effort in the pharmacological approach to nerve regeneration. The preclinical and clinical data, though limited and in some cases conflicting, suggested a potential therapeutic benefit in peripheral neuropathies. Its withdrawal due to hepatotoxicity highlights the critical importance of safety in drug development.

Despite its discontinuation, the story of this compound provides valuable lessons for modern drug discovery efforts in the field of neuroregeneration. The hypothesized mechanism of action, potentially involving the modulation of cAMP and RhoA signaling pathways, aligns with current understanding of the molecular machinery governing axonal growth. Future research into safer and more potent molecules that target these pathways could hold the key to developing effective treatments for peripheral nerve injuries and neuropathies. The detailed experimental protocols and quantitative data from the early research on this compound, as summarized in this guide, can serve as a valuable reference for researchers in this ongoing endeavor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Isaxonine's Role in Axonal Sprouting and Guidance

Disclaimer: this compound is a compound that was withdrawn from clinical use due to hepatotoxicity. The information presented here is for research and informational purposes only.

Executive Summary

This compound (N-isopropyl-amino-2-pyrimidine) is a neurotrophic agent that has demonstrated potential in promoting peripheral nerve regeneration. Early research suggests its primary mechanism of action is the modulation of microtubule dynamics, a critical process for axonal growth and repair. This document provides a comprehensive overview of the available scientific data on this compound, focusing on its role in processes underlying axonal sprouting and guidance. It includes a summary of quantitative data from clinical and preclinical studies, detailed experimental methodologies for relevant assays, and visualizations of its proposed mechanism of action and experimental workflows. While the data is limited due to the drug's withdrawal from the market, this guide consolidates the existing knowledge to inform future research in neuroregeneration.

Core Mechanism of Action: Modulation of Microtubule Dynamics

The foundational element of axonal sprouting and guidance is the dynamic restructuring of the neuronal cytoskeleton, in which microtubules play a pivotal role. Microtubules, polymers of α- and β-tubulin, provide the structural support for the growing axon and act as tracks for the transport of essential materials to the growth cone. This compound's neurotrophic effects are believed to stem from its direct influence on tubulin polymerization and microtubule stability.

  • Promotion of Tubulin Polymerization: this compound has been shown to stimulate the assembly of tubulin into microtubules, even in the absence of guanosine triphosphate (GTP), which is typically required for this process.[1] In the absence of GTP, 12.6 mM of this compound was found to stimulate microtubule assembly to a degree equivalent to that of 1 mM GTP.[1] The lowest concentration of this compound that showed measurable stimulatory activity on microtubule assembly was 2.1 mM.[1] Furthermore, the effect of this compound on microtubule assembly is additive to that of GTP at optimal concentrations.[1]

  • Stabilization of Microtubules: Beyond promoting assembly, this compound also appears to stabilize the formed microtubules. It has been demonstrated to protect microtubules against cold-induced disassembly, a standard method for inducing depolymerization in vitro.[1]

  • Interaction with Tubulin: this compound is suggested to allosterically enhance the binding of GTP to the exchangeable nucleotide binding site (E-site) on tubulin.[1] This enhanced binding could facilitate the conformational changes in tubulin that are necessary for polymerization.

This direct action on the core building blocks of the axonal cytoskeleton provides a plausible mechanism for how this compound could support the initial stages of axonal sprouting.

Proposed Signaling Pathway

The available evidence points towards a direct interaction of this compound with tubulin rather than a complex, receptor-mediated signaling cascade. The proposed mechanism is visualized below.

Isaxonine_Mechanism cluster_process Microtubule Dynamics This compound This compound Tubulin αβ-Tubulin Dimer (with GTP) This compound->Tubulin Enhances GTP Binding (Allosteric Modulation) Microtubule Microtubule Polymer This compound->Microtubule Promotes Assembly & Stabilizes Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization

Proposed mechanism of this compound on microtubule dynamics.

Quantitative Data on this compound's Effects

The quantitative data available for this compound is sparse, primarily originating from older clinical studies. The following tables summarize the key findings.

Clinical Data
Study FocusModelTreatment Group (this compound)Control Group (Placebo)OutcomeReference
Vincristine-Induced Neuropathy25 patients with lympho- or reticulosarcoman=10n=10Frequency of neuropathy was significantly lower in the this compound group (3/10) compared to placebo (8/10).[2]
Diabetic NeuropathyDiabetics with nervous system impairmentNot specifiedNot specifiedThis compound showed a favorable effect on sensory disorders (paresthesia, pain).
Uremic NeuropathyIn vitroThis compound phosphate-Counteracted the inhibitory effect of uremic middle molecules on tubulin polymerization.[3]
Preclinical Data
Study FocusModelThis compound Concentration/DoseOutcomeReference
Microtubule Assembly (in vitro)Purified tubulin12.6 mMStimulated microtubule assembly in the absence of GTP, equivalent to 1 mM GTP. Increased the rate of microtubule formation and stimulated formation at 4°C. The effect was additive to that of GTP.[1]
Microtubule Assembly (in vitro)Purified tubulin2.1 mMLowest concentration with measurable stimulatory activity on microtubule assembly.[1]
Nerve RegenerationRat sciatic nerve crush6 mg/kg in dietNo demonstrable effect on regeneration.
Nerve and Muscle RegenerationRat sciatic nerve division and repairNot specifiedFailed to influence end results at the nerve and muscle level.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the direct effect of this compound on microtubule formation.

Objective: To quantify the effect of this compound on the rate and extent of tubulin polymerization in a cell-free system.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • This compound stock solution (in an appropriate solvent like DMSO or buffer)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • 96-well microplates (UV-transparent)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

    • Prepare serial dilutions of the this compound stock solution.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or vehicle control.

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

    • Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance (total polymer mass) for each condition.

Tubulin_Assay_Workflow start Start reagent_prep Prepare Reagents on Ice (Tubulin, GTP, this compound) start->reagent_prep reaction_setup Set Up Reactions in Pre-chilled 96-well Plate reagent_prep->reaction_setup initiate Initiate Polymerization (Add GTP) reaction_setup->initiate measure Measure Absorbance at 340 nm (Every minute for 60 min at 37°C) initiate->measure analyze Analyze Data (Vmax, Plateau) measure->analyze end End analyze->end

Workflow for an in vitro tubulin polymerization assay.
Dorsal Root Ganglion (DRG) Explant Culture for Neurite Outgrowth Analysis

This ex vivo model is used to assess the effect of this compound on axonal sprouting from a cluster of neurons.

Objective: To quantify neurite outgrowth from DRG explants in the presence of this compound.

Materials:

  • Embryonic day 13-15 rat or mouse embryos

  • Dissection medium (e.g., L15 medium)

  • Culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Culture surface coated with an adhesive substrate (e.g., poly-L-lysine and laminin)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Immunostaining reagents (e.g., primary antibody against βIII-tubulin, fluorescently labeled secondary antibody)

  • Fluorescence microscope with image analysis software

Procedure:

  • DRG Dissection:

    • Aseptically dissect DRGs from the spinal columns of embryos.

    • Collect DRGs in chilled dissection medium.

  • Explant Culture:

    • Place individual DRGs onto the center of a coated well of a culture plate.

    • Allow DRGs to adhere for 1-2 hours in a humidified incubator at 37°C, 5% CO2.

    • Gently add culture medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Culture the explants for 24-72 hours.

  • Fixation and Staining:

    • Fix the cultures with 4% paraformaldehyde.

    • Permeabilize and block non-specific antibody binding.

    • Incubate with primary antibody (e.g., anti-βIII-tubulin) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images of the DRG explants using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software to measure parameters such as the total area of neurite outgrowth, the number of primary neurites, and the length of the longest neurite.

DRG_Explant_Workflow start Start dissect Dissect DRGs from Embryos start->dissect plate Plate DRG Explants on Coated Culture Dish dissect->plate treat Add Culture Medium with This compound or Vehicle plate->treat incubate Incubate for 24-72 hours treat->incubate fix_stain Fix and Immunostain for Neuronal Markers (e.g., βIII-tubulin) incubate->fix_stain image Acquire Images with Fluorescence Microscope fix_stain->image quantify Quantify Neurite Outgrowth (Area, Length, Number) image->quantify end End quantify->end

Workflow for DRG explant culture and analysis.

Conclusion and Future Directions

The available evidence, though dated, suggests that this compound's neurotrophic properties are linked to its ability to promote the polymerization and stabilization of microtubules. This provides a direct and compelling mechanism for its potential role in facilitating the early stages of axonal sprouting. However, the conflicting results from in vivo nerve regeneration studies and the lack of detailed data on axonal guidance cues highlight significant gaps in our understanding.

For drug development professionals, the story of this compound serves as a case study. A compound with a promising mechanism of action can be derailed by toxicity. Future research in this area could focus on developing analogues of this compound that retain the microtubule-stabilizing properties but have a more favorable safety profile. Modern high-throughput screening methods could be employed to identify such compounds, followed by detailed in vitro and in vivo studies to comprehensively characterize their effects on axonal sprouting, elongation, and guidance. The experimental protocols outlined in this document provide a framework for such a research program.

References

Pharmacological Profile of Isaxonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine (N-isopropyl-amino-2-pyrimidine), formerly marketed as Nerfactor, is a neurotrophic agent investigated for its potential to treat peripheral neuropathies. It was developed to promote nerve regeneration and functional recovery following nerve damage. Clinical studies in the 1980s explored its efficacy in conditions such as diabetic neuropathy and chemotherapy-induced neuropathy. Despite showing some positive outcomes, this compound was withdrawn from the market due to significant hepatotoxicity. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, clinical findings, and the safety concerns that led to its discontinuation.

Mechanism of Action

This compound's primary therapeutic effect is attributed to its neurotrophic properties, specifically its ability to accelerate peripheral nerve regeneration and stimulate axonal sprouting.[1] The proposed mechanism centers on its interaction with the neuronal cytoskeleton, particularly the dynamics of tubulin polymerization.

  • Modulation of Tubulin Polymerization: Microtubules, polymers of tubulin, are crucial for maintaining neuronal structure and facilitating axonal transport. This compound is suggested to act at the level of microtubules.[2] In vitro studies have shown that this compound can counteract the inhibitory effects of vincristine, a known tubulin-binding agent, on neurite elongation.[2] This suggests that this compound may promote or stabilize tubulin polymerization, thereby enhancing axonal growth and regeneration.

Isaxonine_Mechanism_of_Action cluster_neuron Neuron cluster_inhibition Inhibitory Factors This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Promotes Vincristine Vincristine This compound->Vincristine Counteracts Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Axonal_Growth Axonal Growth & Regeneration Microtubule->Axonal_Growth Supports Vincristine->Microtubule Inhibits Polymerization

Caption: Proposed mechanism of this compound's neurotrophic action.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its influence on nerve and muscle tissue following injury. Preclinical and clinical observations have indicated:

  • Accelerated Nerve Regeneration: In animal models of nerve injury, this compound has been shown to accelerate the rate of peripheral nerve regeneration.[1]

  • Enhanced Axonal Sprouting: The compound promotes the sprouting of new axonal branches, which is a key process in reinnervation.[1]

  • Improved Motor and Sensory Function Recovery: Clinical studies have reported improvements in both motor and sensory functions in patients with peripheral neuropathies treated with this compound.[3][4]

  • Muscle Reinnervation: this compound has been observed to enhance the reinnervation of muscles following nerve damage.

Pharmacokinetics and Metabolism

The metabolism of this compound has been studied in vitro using liver microsomes from various species, including humans.

  • Metabolic Pathway: this compound is metabolized in the liver primarily by the cytochrome P-450 enzyme system. The metabolic activation requires NADPH and oxygen as cofactors.

  • Metabolites: The major metabolites identified are 5-hydroxyisopropylaminopyrimidine and 2-aminopyrimidine.

  • Covalent Binding: Metabolic activation can lead to the formation of reactive metabolites that can covalently bind to microsomal proteins. This binding is thought to be a contributing factor to the observed hepatotoxicity.

  • Glutathione Conjugation: The reactive metabolite of this compound can be conjugated with glutathione, a process that serves as a detoxification pathway. Depletion of hepatic glutathione can increase the covalent binding of the metabolite to liver proteins.[1]

Isaxonine_Metabolism This compound This compound CYP450 Cytochrome P-450 (NADPH, O2) This compound->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite 5_Hydroxythis compound 5-Hydroxythis compound Reactive_Metabolite->5_Hydroxythis compound 2_Aminopyrimidine 2-Aminopyrimidine Reactive_Metabolite->2_Aminopyrimidine GSH_Conjugate Glutathione Conjugate (Detoxification) Reactive_Metabolite->GSH_Conjugate Glutathione S-transferase Protein_Adducts Protein Adducts (Hepatotoxicity) Reactive_Metabolite->Protein_Adducts Covalent Binding

Caption: Metabolic pathway of this compound in the liver.

Clinical Efficacy

This compound was evaluated in several clinical trials for its efficacy in treating peripheral neuropathies of different etiologies.

Diabetic Neuropathy

A double-blind, placebo-controlled study was conducted to assess the efficacy of this compound in patients with diabetic neuropathy. The study reported a favorable effect of this compound on sensory disorders, including paresthesia and pain.[3] These clinical improvements were correlated with electrophysiological findings, such as electromyograms and motor nerve conduction velocity.[3]

Vincristine-Induced Neuropathy

In a double-blind, placebo-controlled trial involving 25 patients with lymphosarcoma or reticulosarcoma, this compound was evaluated for its protective effect against vincristine-induced neuropathy.[4] The incidence of neuropathy was significantly lower in the this compound group (3 out of 10) compared to the placebo group (8 out of 10).[4] The protective effect was particularly noted in the preservation of tendon reflexes and the number of motor units.[4]

Summary of Clinical Trial Data
Indication Study Design Patient Population Key Findings Reference
Diabetic NeuropathyDouble-blind, placebo-controlledDiabetics with clinical and electrophysiological evidence of neuropathyFavorable effect on sensory disorders (paresthesia, pain). Correlation with improved electrophysiological results.[3]
Vincristine-Induced NeuropathyDouble-blind, placebo-controlled25 patients with lymphosarcoma or reticulosarcoma undergoing vincristine treatmentStatistically significant reduction in the frequency of neuropathy (3/10 in this compound group vs. 8/10 in placebo group). Protective effect on tendon reflexes and motor units.[4]

Safety and Toxicology

The clinical use of this compound was ultimately halted due to a significant risk of hepatotoxicity.

Hepatotoxicity
  • Clinical Presentation: Cases of acute hepatitis were reported in patients receiving this compound, developing from 14 to 166 days after initiation of treatment.[5] While many cases were reversible upon drug withdrawal, severe and even fatal outcomes were documented.[5][6]

  • Pathology: Liver pathology in affected patients showed predominantly centrilobular hepatocytic necrosis.[5] In severe cases, marked fibrosis and biliary neogenesis were observed.[6]

  • Proposed Mechanisms:

    • Metabolic Activation: As discussed in the pharmacokinetics section, this compound is metabolized to a reactive intermediate that can bind to liver proteins, leading to cellular damage. Depletion of glutathione exacerbates this toxicity.[1]

    • Immuno-allergic Reaction: Some evidence suggests an immuno-allergic mechanism for this compound-induced hepatitis.[5] This is supported by observations of increased serum immunoglobulin levels and the presence of autoantibodies in some patients.[6]

    • Potentiation by Other Drugs: In vitro studies have shown that the cytotoxicity of paracetamol, a known hepatotoxin that depletes glutathione, is potentiated by this compound.[7][8]

Summary of Safety Profile
Adverse Effect Description Proposed Mechanism Severity Reference
Hepatotoxicity Acute hepatitis with predominantly centrilobular necrosis.Metabolic activation to a reactive metabolite, covalent protein binding, glutathione depletion, possible immuno-allergic reaction.Ranged from reversible liver enzyme elevation to fatal hepatic failure.[5][6]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol describes a general method to assess the effect of a compound like this compound on tubulin polymerization in vitro using a turbidimetric assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add varying concentrations of this compound or a vehicle control.

    • Add the tubulin solution to each well.

  • Initiation of Polymerization:

    • To start the reaction, add GTP to a final concentration of 1 mM.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of this compound-treated samples to the control to determine its effect on the rate and extent of tubulin polymerization.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Tubulin, GTP, this compound) Start->Prepare_Reagents Setup_Reaction Set up Reaction on Ice (96-well plate) Prepare_Reagents->Setup_Reaction Add_this compound Add this compound/Vehicle Setup_Reaction->Add_this compound Add_Tubulin Add Tubulin Add_this compound->Add_Tubulin Initiate_Polymerization Initiate Polymerization (Add GTP, Transfer to 37°C) Add_Tubulin->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read for 60 min) Initiate_Polymerization->Measure_Absorbance Analyze_Data Analyze Data (Plot Polymerization Curves) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro tubulin polymerization assay.

In Vivo Nerve Regeneration Model

This protocol outlines a plausible experimental design to evaluate the effect of this compound on peripheral nerve regeneration in a rodent model.

Methodology:

  • Animal Model:

    • Use adult male rats (e.g., Sprague-Dawley).

    • Anesthetize the animals.

  • Surgical Procedure:

    • Expose the sciatic nerve in one hind limb.

    • Create a nerve crush injury using fine forceps for a standardized duration and pressure.

    • Suture the muscle and skin layers.

  • Treatment Groups:

    • Divide the animals into at least two groups: a control group receiving vehicle and a treatment group receiving this compound at a specified dose and route of administration (e.g., intraperitoneal injection).

    • Administer the treatment daily for a defined period.

  • Functional Assessment:

    • Perform weekly assessments of motor and sensory function recovery using methods like the sciatic functional index (walking track analysis) and tests for thermal or mechanical sensitivity.

  • Histological and Morphometric Analysis:

    • At the end of the study period (e.g., 4-8 weeks), euthanize the animals and harvest the sciatic nerves.

    • Process the nerve tissue for histology to assess axonal regeneration, myelination, and nerve fiber density distal to the crush site.

  • Data Analysis:

    • Statistically compare the functional recovery and histological parameters between the this compound-treated and control groups.

In_Vivo_Nerve_Regeneration_Workflow Start Start Animal_Model Select Animal Model (e.g., Rats) Start->Animal_Model Nerve_Injury Induce Sciatic Nerve Crush Injury Animal_Model->Nerve_Injury Group_Allocation Allocate to Treatment Groups (this compound vs. Vehicle) Nerve_Injury->Group_Allocation Daily_Treatment Administer Daily Treatment Group_Allocation->Daily_Treatment Functional_Assessment Weekly Functional Assessments (Motor and Sensory) Daily_Treatment->Functional_Assessment Endpoint Endpoint (e.g., 8 weeks) Functional_Assessment->Endpoint Tissue_Harvesting Harvest Sciatic Nerves Endpoint->Tissue_Harvesting Histological_Analysis Histological and Morphometric Analysis Tissue_Harvesting->Histological_Analysis Data_Analysis Statistical Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo nerve regeneration study.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, its neurotrophic effects likely involve the activation of intracellular cascades that promote neuronal survival and growth. Plausible pathways include the cAMP/PKA and PKC signaling pathways, which are known to be involved in these processes.

  • Hypothetical cAMP/PKA Pathway Involvement: Cyclic AMP (cAMP) is a key second messenger that can activate Protein Kinase A (PKA). The cAMP/PKA pathway is known to promote neurite outgrowth and axonal guidance. This compound could potentially increase intracellular cAMP levels, leading to PKA activation and subsequent phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn would upregulate the expression of genes involved in neuronal growth.

  • Hypothetical PKC Pathway Involvement: Protein Kinase C (PKC) is another family of enzymes crucial for intracellular signal transduction and is implicated in neuronal plasticity and survival. This compound might activate specific PKC isoforms, leading to downstream effects that support axonal regeneration.

Hypothetical_Signaling_Pathway This compound This compound Receptor Membrane Receptor (?) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression (Growth-associated proteins) CREB->Gene_Expression Promotes Neuronal_Growth Neuronal Survival & Growth Gene_Expression->Neuronal_Growth

Caption: Hypothetical cAMP/PKA signaling pathway for this compound.

Conclusion

This compound is a neurotrophic agent that demonstrated promise in the treatment of peripheral neuropathies by promoting nerve regeneration. Its proposed mechanism of action involves the modulation of microtubule dynamics, which is essential for axonal growth and stability. Clinical trials provided evidence of its efficacy in diabetic and chemotherapy-induced neuropathies. However, the significant risk of severe, and sometimes fatal, hepatotoxicity led to its withdrawal from the market. The case of this compound underscores the critical importance of a thorough safety and toxicology assessment in drug development, even for compounds with promising therapeutic effects. Further research into the specific molecular targets and signaling pathways of this compound could potentially lead to the development of safer and more effective neurotrophic agents.

References

Methodological & Application

Application Notes and Protocols for Isaxonine in In Vitro Nerve Regeneration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine, a pyrimidine derivative, has demonstrated potential as a neurotrophic agent capable of promoting nerve regeneration. Historical studies have indicated its efficacy in accelerating peripheral nerve regeneration and mitigating neurotoxic effects. These application notes provide a detailed experimental protocol for evaluating the neuroregenerative properties of this compound in an in vitro setting, specifically utilizing a Dorsal Root Ganglion (DRG) neurite outgrowth assay. The provided protocols are designed to be a comprehensive guide for researchers investigating the therapeutic potential of this compound and similar compounds.

Mechanism of Action

This compound's primary mechanism of action is the stabilization of microtubules, which are essential components of the neuronal cytoskeleton responsible for maintaining cell structure and facilitating axonal transport. Research has shown that this compound can stimulate microtubule assembly, even in the absence of GTP, and protect them from depolymerization induced by factors such as cold temperatures.[1] This stabilizing effect is achieved, at least in part, by allosterically enhancing the binding of GTP to the exchangeable nucleotide binding site (E-site) on tubulin, a crucial step in microtubule polymerization.[1] By promoting a more stable and extensive microtubule network, this compound is believed to enhance the intrinsic capacity of neurons to extend and regenerate their axons.

Key Experiments and Protocols

Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay

This assay is a gold-standard in vitro model to assess the potential of compounds to promote nerve regeneration by measuring the extent of neurite elongation from primary sensory neurons.

Experimental Protocol:

a. Materials and Reagents:

  • Dorsal Root Ganglia (DRGs) from embryonic or neonatal rodents

  • Collagenase/Dispase solution

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • This compound

  • Vincristine (for inhibition studies)

  • Poly-D-lysine or Laminin-coated culture plates/coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: fluorescently conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Microscope with fluorescence imaging capabilities

  • Image analysis software (e.g., ImageJ, MetaMorph)

b. Procedure:

  • DRG Isolation and Culture:

    • Dissect DRGs from the spinal columns of embryonic or neonatal rodents under sterile conditions.

    • Treat the ganglia with a collagenase/dispase solution to dissociate the neurons.

    • Plate the dissociated neurons on Poly-D-lysine or Laminin-coated culture vessels in supplemented Neurobasal medium containing a low concentration of NGF to support survival.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • After allowing the neurons to adhere and extend initial neurites (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Based on tubulin polymerization assays, a concentration range of 2.1 mM to 12.6 mM is recommended for initial screening.[1]

    • Include a vehicle control group (medium with the solvent used for this compound).

  • Vincristine-Induced Neurite Retraction (Optional Co-treatment Model):

    • To model neurotoxic injury, treat a subset of neuron cultures with a low concentration of vincristine (e.g., 1-10 nM) to induce neurite retraction.

    • In parallel, co-treat another set of vincristine-exposed cultures with this compound to assess its neuroprotective effect.

  • Incubation:

    • Incubate the cultures for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a Triton X-100 solution.

    • Block non-specific antibody binding with a BSA solution.

    • Incubate with a primary antibody against β-III tubulin, a neuron-specific marker.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Common parameters include:

      • Total neurite length per neuron

      • Length of the longest neurite per neuron

      • Number of neurites per neuron

      • Percentage of neurite-bearing cells

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules, providing direct evidence for its mechanism of action.

Experimental Protocol:

a. Materials and Reagents:

  • Purified tubulin (>97% pure)

  • GTP solution

  • This compound

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

b. Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing purified tubulin in General Tubulin Buffer.

    • Add different concentrations of this compound (e.g., 2.1 mM, 6.3 mM, 12.6 mM) or a vehicle control to the reaction mixtures.[1]

    • To initiate polymerization, add GTP to the reaction mixtures. A parallel set of experiments can be conducted in the absence of GTP to assess this compound's GTP-independent activity.[1]

  • Measurement:

    • Immediately transfer the reaction mixtures to a pre-warmed cuvette or 96-well plate in the spectrophotometer set at 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance (turbidity) as a function of time.

    • Compare the polymerization rates and the maximum polymer mass between the control and this compound-treated groups.

Data Presentation

Table 1: Quantitative Analysis of this compound on Neurite Outgrowth in DRG Neurons

Treatment GroupThis compound Concentration (mM)Vincristine Concentration (nM)Average Total Neurite Length per Neuron (µm) ± SEMPercentage Increase in Neurite Length vs. Control
Vehicle Control00Data to be determinedN/A
This compound2.10Data to be determinedData to be determined
This compound6.30Data to be determinedData to be determined
This compound12.60Data to be determinedData to be determined
Vincristine Control05Data to be determinedData to be determined
This compound + Vincristine2.15Data to be determinedData to be determined
This compound + Vincristine6.35Data to be determinedData to be determined
This compound + Vincristine12.65Data to be determinedData to be determined

Table 2: Quantitative Analysis of this compound on Tubulin Polymerization

ConditionThis compound Concentration (mM)GTP PresenceMaximum Polymerization (Absorbance at 340 nm) ± SDRate of Polymerization (Absorbance units/min) ± SD
Control0YesData to be determinedData to be determined
This compound2.1YesData to be determinedData to be determined
This compound12.6YesData to be determinedData to be determined
Control0NoData to be determinedData to be determined
This compound2.1NoData to be determinedData to be determined
This compound12.6NoData to be determinedData to be determined

Visualizations

Isaxonine_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis DRG_Isolation Isolate Dorsal Root Ganglia (DRGs) Dissociation Enzymatic Dissociation DRG_Isolation->Dissociation Plating Plate DRG Neurons Dissociation->Plating Isaxonine_Treatment Treat with this compound (2.1 - 12.6 mM) Plating->Isaxonine_Treatment Vincristine_Treatment Optional: Co-treat with Vincristine Plating->Vincristine_Treatment Control Vehicle Control Plating->Control Incubation Incubate (48-72h) Isaxonine_Treatment->Incubation Vincristine_Treatment->Incubation Control->Incubation Staining Immunofluorescence Staining (β-III tubulin) Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify Neurite Outgrowth Imaging->Quantification

Caption: Experimental workflow for the this compound in vitro nerve regeneration assay.

Isaxonine_Signaling_Pathway This compound This compound Tubulin Tubulin Dimers (α/β) This compound->Tubulin Allosterically enhances GTP binding Microtubule Microtubule Polymer This compound->Microtubule Stabilizes against depolymerization Tubulin->Microtubule Polymerization GTP GTP GTP->Tubulin Binds to E-site Neurite_Outgrowth Enhanced Neurite Outgrowth & Nerve Regeneration Microtubule->Neurite_Outgrowth Provides cytoskeletal support for axonal extension

References

Application Notes and Protocols for In Vivo Testing of Isaxonine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the efficacy of Isaxonine, a neurotrophic agent with potential applications in nerve regeneration. The information is compiled from historical studies and established methodologies in the field of peripheral nerve injury research.

Introduction to this compound and its Putative Mechanism of Action

This compound (N-isopropyl-amino-2-pyrimidine phosphate) is a compound that has been investigated for its potential to promote nerve regeneration and offer neuroprotection. Early research suggested its clinical utility in various types of peripheral neuropathies. The primary mechanism of action of this compound is believed to be its influence on the stability of the neuronal cytoskeleton. Specifically, it has been suggested to counteract the inhibition of tubulin polymerization, a critical process for the formation and maintenance of microtubules within axons. Microtubules are essential for axonal transport and structural integrity, both of which are compromised during nerve injury and are crucial for successful regeneration. While a direct signaling pathway has not been fully elucidated, its action on microtubules suggests a potential influence on downstream processes that govern axonal growth and repair.

In Vivo Models for this compound Efficacy Testing

Two primary in vivo models have been historically utilized to assess the efficacy of this compound: the vincristine-induced peripheral neuropathy model and the sciatic nerve injury model in rats.

Vincristine-Induced Peripheral Neuropathy Model

This model mimics the chemotherapy-induced peripheral neuropathy (CIPN) observed in patients undergoing treatment with vinca alkaloids like vincristine. Vincristine disrupts microtubule dynamics, leading to axonal damage and sensory and motor deficits.

Sciatic Nerve Injury Model

This is a widely used model to study peripheral nerve regeneration following physical trauma. The two common variations are the sciatic nerve crush injury, which allows for spontaneous regeneration, and the sciatic nerve transection with repair, which represents a more severe injury.

Experimental Protocols

Protocol for Vincristine-Induced Peripheral Neuropathy in Rats

Objective: To induce a reproducible peripheral neuropathy in rats using vincristine to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Vincristine sulfate

  • This compound

  • Vehicle for drug administration (e.g., sterile saline)

  • Equipment for behavioral testing (Von Frey filaments, hot plate, rotarod)

  • Equipment for electrophysiological measurements

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Baseline Assessments: Perform baseline behavioral and electrophysiological assessments before inducing neuropathy.

  • Induction of Neuropathy: Administer vincristine sulfate (e.g., 50 µg/kg, intraperitoneally) daily for two cycles of 5 days, with a 2-day pause between cycles.

  • This compound Administration:

    • Prophylactic Treatment: Start this compound administration (dose to be determined based on preliminary studies, e.g., orally or intraperitoneally) prior to or concurrently with the first vincristine injection and continue throughout the induction period.

    • Therapeutic Treatment: Begin this compound administration after the development of neuropathic signs.

  • Control Groups: Include a vehicle-treated control group (receiving vehicle instead of this compound) and a naive control group (no vincristine or this compound).

  • Monitoring and Assessments:

    • Behavioral Testing: Perform weekly assessments for mechanical allodynia (Von Frey test), thermal hyperalgesia (hot plate test), and motor coordination (rotarod test).

    • Electrophysiology: At the end of the study, measure nerve conduction velocity (NCV) and compound muscle action potential (CMAP) of the sciatic nerve.

    • Histopathology: At the end of the study, perfuse the animals and collect sciatic nerve and dorsal root ganglia (DRG) for histological analysis (e.g., H&E staining, immunofluorescence for axonal markers like β-III tubulin).

Protocol for Sciatic Nerve Crush Injury in Rats

Objective: To assess the effect of this compound on functional and morphological recovery following a crush injury to the sciatic nerve.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Fine surgical instruments (forceps, scissors)

  • This compound

  • Vehicle for drug administration

  • Equipment for functional assessment (walking track analysis)

  • Equipment for electrophysiological measurements

Procedure:

  • Animal Acclimatization and Baseline: Acclimatize animals and perform baseline functional assessments.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve and crush it at a defined location (e.g., 10 mm from the sciatic notch) using a non-serrated hemostatic forceps for a specific duration (e.g., 30 seconds).

    • Suture the muscle and skin layers.

  • This compound Administration: Administer this compound or vehicle daily, starting from the day of surgery, for a predetermined period (e.g., 2-4 weeks).

  • Functional Assessment:

    • Walking Track Analysis: At weekly intervals, record the rat's footprints on a walking track. Calculate the Sciatic Functional Index (SFI) to assess motor function recovery.

  • Electrophysiological Assessment: At the end of the study, measure NCV and CMAP of the sciatic nerve distal to the crush site.

  • Histomorphometric Analysis:

    • At the end of the study, collect the sciatic nerve.

    • Process the nerve tissue for histomorphometry.

    • Quantify parameters such as nerve fiber diameter, axon diameter, and myelin sheath thickness in the regenerated nerve segment.

Data Presentation

Table 1: Hypothetical Quantitative Outcomes in Vincristine-Induced Neuropathy Model

ParameterNaive ControlVincristine + VehicleVincristine + this compound
Mechanical Withdrawal Threshold (g) 15.2 ± 1.54.8 ± 0.99.5 ± 1.2
Thermal Latency (s) 10.5 ± 1.15.1 ± 0.78.2 ± 0.9
Motor Nerve Conduction Velocity (m/s) 55.3 ± 3.138.7 ± 2.548.1 ± 2.8
Number of Motor Units 100% (baseline)55% of baseline85% of baseline

Table 2: Hypothetical Quantitative Outcomes in Sciatic Nerve Crush Injury Model

ParameterSham ControlCrush + VehicleCrush + this compound
Sciatic Functional Index (SFI) 0 ± 5-85 ± 10-40 ± 8
Nerve Conduction Velocity (m/s) 58.1 ± 2.925.4 ± 3.242.6 ± 3.5
Axon Diameter (µm) 6.5 ± 0.83.2 ± 0.55.1 ± 0.7
Myelin Thickness (µm) 1.8 ± 0.30.8 ± 0.21.4 ± 0.2

Visualization of Pathways and Workflows

Putative Signaling Pathway for this compound in Nerve Regeneration

Isaxonine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Promotes Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization AxonalTransport Axonal Transport (e.g., mitochondria, vesicles) Microtubule->AxonalTransport Maintains Structure for GrowthCone Growth Cone Advancement AxonalTransport->GrowthCone Supplies NerveRegeneration Nerve Regeneration GrowthCone->NerveRegeneration Leads to

Caption: Putative mechanism of this compound promoting nerve regeneration.

Experimental Workflow for Vincristine-Induced Neuropathy Model

Vincristine_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Assessments (Behavioral, Electrophysiology) acclimatization->baseline grouping Randomize into Groups (Control, this compound) baseline->grouping induction Induce Neuropathy (Vincristine Administration) grouping->induction treatment Administer this compound or Vehicle induction->treatment monitoring Weekly Behavioral Assessments treatment->monitoring endpoint Endpoint Assessments (Electrophysiology, Histology) monitoring->endpoint After 2-4 weeks analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for testing this compound in a vincristine neuropathy model.

Experimental Workflow for Sciatic Nerve Crush Injury Model

Crush_Injury_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Functional Assessment (e.g., Walking Track) acclimatization->baseline surgery Sciatic Nerve Crush Surgery baseline->surgery grouping Post-operative Grouping (Vehicle, this compound) surgery->grouping treatment Daily Drug Administration grouping->treatment monitoring Weekly Functional Assessment (SFI Calculation) treatment->monitoring endpoint Endpoint Assessments (Electrophysiology, Histomorphometry) monitoring->endpoint After 4-8 weeks analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for this compound evaluation in a sciatic nerve crush model.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only, as detailed numerical results from the original this compound studies are not widely available. The signaling pathway diagram represents a putative mechanism based on the available literature. Researchers should develop specific experimental parameters based on pilot studies and a thorough review of current best practices in peripheral nerve injury modeling.

Application Notes and Protocols for the Sciatic Nerve Crush Injury Model and Isaxonine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sciatic nerve crush injury is a widely utilized and well-characterized preclinical model for studying peripheral nerve regeneration. This model allows for the investigation of various therapeutic interventions aimed at accelerating functional recovery and promoting axonal regrowth. Historically, Isaxonine (isopropylamino-2-pyrimidine phosphate) was investigated as a potential neurotrophic agent to enhance nerve regeneration. However, subsequent studies have yielded inconclusive or negative results regarding its efficacy in this model, and the drug was withdrawn from clinical use due to hepatotoxicity.

These application notes provide a comprehensive overview of the sciatic nerve crush injury model, including detailed experimental protocols for surgery, functional assessment, and histological analysis. It also summarizes the available information on this compound treatment in this context, presenting the data objectively to inform future research design and interpretation.

I. Sciatic Nerve Crush Injury Model: Experimental Protocols

The sciatic nerve crush model is a reproducible method to induce axonotmesis, where the axons are severed, but the surrounding connective tissue sheaths, including the basal lamina of the Schwann cells, remain intact. This preservation of the nerve's structural framework provides an optimal environment for studying axonal regeneration.[1]

Surgical Protocol: Sciatic Nerve Crush

This protocol is adapted from established methods for inducing a standardized sciatic nerve crush injury in rodents (rats or mice).[1][2][3]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical clippers and depilatory cream

  • Antiseptic solution (e.g., betadine)

  • Sterile surgical instruments (scalpel, scissors, forceps, retractors)

  • Fine, non-serrated hemostatic forceps or jeweler's forceps

  • Suture material (e.g., 5-0 absorbable sutures)

  • Warming pad

  • Post-operative analgesic (e.g., buprenorphine, meloxicam)[3][4]

Procedure:

  • Animal Preparation: Anesthetize the animal and ensure a surgical plane of anesthesia is reached. Shave the fur from the hip to the knee of the hind limb and cleanse the surgical site with an antiseptic solution.[3] Place the animal on a warming pad to maintain body temperature.

  • Surgical Incision: Make a small skin incision over the lateral aspect of the thigh, parallel to the femur.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve. The nerve will appear as a prominent white cord deep to the muscle layer.[1]

  • Nerve Crush: Carefully isolate the sciatic nerve from the surrounding connective tissue. Using fine, non-serrated forceps, apply a consistent and firm crush to the nerve for a standardized duration (e.g., 30 seconds).[2] The crush site should be approximately 10 mm proximal to the trifurcation of the nerve. A successful crush will result in a translucent appearance of the nerve at the injury site.

  • Wound Closure: Suture the muscle and skin layers separately using absorbable sutures.

  • Post-operative Care: Administer analgesics as per approved institutional protocols.[4] Monitor the animal for signs of pain or distress and ensure access to food and water.

Functional Assessment Protocols

Functional recovery is a critical endpoint in nerve regeneration studies. Several methods are commonly employed to assess motor and sensory function.

Walking track analysis provides a non-invasive method to evaluate motor function recovery.[5] The Sciatic Functional Index (SFI) is calculated from measurements of the animal's footprints.

Materials:

  • A confined walking alley with a dark shelter at one end.

  • White paper to line the floor of the alley.

  • Ink or non-toxic paint to apply to the animal's hind paws.

Procedure:

  • Acclimatize the animals to the walking alley prior to surgery.

  • At specified time points post-surgery, coat the hind paws with ink.

  • Allow the animal to walk down the alley, leaving footprints on the paper.

  • Measure the following parameters from the footprints of both the experimental (E) and normal (N) hind limbs:

    • Print Length (PL): Distance from the heel to the tip of the third toe.

    • Toe Spread (TS): Distance between the first and fifth toes.

    • Intermediate Toe Spread (ITS): Distance between the second and fourth toes.

  • Calculate the SFI using a standardized formula, such as the one modified by Bain et al. An SFI value of 0 indicates normal function, while a value of -100 represents complete loss of function.[6]

  • Toe Spread: Measures the reflex extension of the toes when the animal is lifted by its tail.

  • Pin Prick Test: Assesses sensory recovery by observing the withdrawal reflex to a sharp stimulus.

  • Electrophysiology (Compound Muscle Action Potential - CMAP): Measures the electrical conductivity of the nerve and the response of the innervated muscle, providing a quantitative measure of reinnervation.[7]

Histological and Morphometric Analysis

Histological analysis of the sciatic nerve provides a direct assessment of axonal regeneration and remyelination.

Procedure:

  • Tissue Harvesting: At the study endpoint, euthanize the animal and carefully dissect the sciatic nerve, including the crush site and distal segments.

  • Tissue Processing: Fix the nerve tissue in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde). Process the tissue for either paraffin or resin embedding.

  • Staining:

    • Toluidine Blue: Stains the myelin sheaths of nerve fibers, allowing for the quantification of myelinated axons.[8]

    • Immunohistochemistry: Use antibodies against specific markers to visualize different components of the nerve:

      • Neurofilament (NF-200): To identify axons.[9]

      • Myelin Basic Protein (MBP): To visualize myelin sheaths.[9]

      • S100: To label Schwann cells.

  • Morphometric Analysis: Using microscopy and image analysis software, quantify the following parameters in transverse sections of the nerve distal to the crush site:

    • Number of myelinated axons.

    • Axon diameter.

    • Myelin sheath thickness.

    • G-ratio (axon diameter / fiber diameter).

II. This compound Treatment: Application Notes and Available Data

This compound was initially reported to promote nerve regeneration.[10] However, subsequent, more controlled studies in the sciatic nerve crush model did not substantiate these claims.

Administration Protocol

Detailed administration protocols for this compound in the sciatic nerve crush model are sparse in the literature due to the lack of positive findings. One study administered this compound to rats at a dose of 6 mg/kg mixed in a powdered diet. Another study did not specify the dosage but administered the treatment over a period of 3 weeks.[10]

Summary of Quantitative Data

The available scientific literature does not provide quantitative data supporting the efficacy of this compound in promoting functional recovery or histological regeneration following sciatic nerve crush injury.

Study FindingOutcomeReference
Nerve and Muscle Regeneration This compound had no demonstrable effect on Schwann cells or the corresponding gastrocnemius and soleus muscles in their denervated and reinnervated state. It also failed to influence the end results at the nerve and muscle level after surgical division and repair.[11]
Muscle Fibre Size and Neuromuscular Junction No statistical differences were observed in the occurrence and inhibition of the target phenomenon, muscle fibre size, or the neuromuscular junction in this compound-treated rats compared to a control group.[10]
Clinical Use The drug was withdrawn from clinical use due to hepatotoxicity.

Table 1: Summary of findings on this compound treatment in peripheral nerve injury models.

III. Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Sciatic Nerve Crush Injury Model

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization & Baseline Functional Assessment anesthesia Anesthesia animal_prep->anesthesia exposure Sciatic Nerve Exposure anesthesia->exposure crush Nerve Crush Injury exposure->crush closure Wound Closure crush->closure recovery Post-Operative Care & Analgesia closure->recovery treatment This compound or Vehicle Administration recovery->treatment functional_assessment Functional Assessments (e.g., SFI) treatment->functional_assessment euthanasia Euthanasia & Tissue Collection functional_assessment->euthanasia At defined endpoints histology Histological Processing & Staining euthanasia->histology morphometry Morphometric Analysis histology->morphometry data_analysis Data Analysis & Interpretation morphometry->data_analysis

Experimental workflow for the sciatic nerve crush injury model.
Key Signaling Pathways in Peripheral Nerve Regeneration

As specific molecular targets of this compound in nerve regeneration have not been well-elucidated, this diagram illustrates general signaling pathways known to be crucial for this process.

G cluster_injury Nerve Injury cluster_degeneration Wallerian Degeneration cluster_regeneration Axonal Regeneration cluster_pathways Key Intracellular Signaling injury Axon Severance wallerian Distal Axon & Myelin Breakdown injury->wallerian macrophage Macrophage Recruitment & Debris Clearance wallerian->macrophage schwanna Schwann Cell Proliferation & Alignment (Bands of Büngner) macrophage->schwanna neurotrophic Neurotrophic Factor Secretion (BDNF, GDNF) schwanna->neurotrophic axon_sprouting Axon Sprouting & Guidance neurotrophic->axon_sprouting pi3k PI3K/Akt/mTOR Pathway neurotrophic->pi3k mapk MAPK/ERK Pathway neurotrophic->mapk camp cAMP Pathway neurotrophic->camp remyelination Remyelination axon_sprouting->remyelination pi3k->axon_sprouting mapk->axon_sprouting camp->axon_sprouting

References

Isaxonine in Rat Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Disclaimer

Isaxonine (also known as Nerfactor) is a drug that was investigated for its potential neurotrophic effects, particularly in the context of peripheral nerve regeneration. However, it was withdrawn from clinical use due to concerns about hepatotoxicity[1]. The majority of preclinical research on this compound in rodent models was conducted in the 1980s, and the available literature lacks the detailed methodologies and mechanistic understanding common in contemporary studies. These notes compile the limited publicly available information and provide generalized protocols as a reference. Researchers should exercise caution and consult comprehensive safety and toxicology resources before considering any experiments with this compound.

Quantitative Data Summary

The in vivo efficacy of this compound in rat models of nerve injury has yielded conflicting results. The data from published studies is sparse and lacks comprehensive dose-response details.

Rat Model Dosage & Administration Treatment Duration Observed Outcome Reference
Sciatic Nerve Crush6 mg/kg in powdered diet (Oral)Not specifiedNo effect on regeneration.[2]
Sciatic Nerve Freeze-CrushDaily intraperitoneal injection (dosage not specified)8-10 weeksFavorable effect on nerve regeneration; prevented synaptic remodeling.[3]
Sciatic Nerve FreezeNot specified10-30 daysDid not increase the rate of axonal regeneration but did enhance axonal sprouting.[4]
Sciatic Nerve Crush / DivisionNot specified7 to 150 daysNo demonstrable effect on Schwann cell and muscle metabolism.[5]

Experimental Protocols

The following are generalized protocols for nerve injury models and this compound administration in rats. Specific parameters for this compound (e.g., solvent for injection, precise formulation for diet) are not detailed in the available literature.

Sciatic Nerve Crush Injury Model in Rats

This protocol describes a common surgical procedure to induce a reproducible nerve injury.

  • Animal Preparation:

    • Use adult male Wistar or Sprague-Dawley rats (200-250g).

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine intraperitoneal injection).

    • Shave and disinfect the surgical site on the lateral aspect of the thigh.

  • Surgical Procedure:

    • Make a small skin incision parallel to the femur.

    • Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue.

    • Using fine, non-serrated forceps, crush the nerve at a consistent location (e.g., 10 mm proximal to the trifurcation) for a defined duration (e.g., 30 seconds). The pressure applied should be consistent across all animals.

    • Suture the muscle layers and close the skin incision.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animals for signs of infection or distress.

    • House animals individually to prevent injury to the affected limb.

This compound Administration Protocols

Note: The following protocols are generalized due to a lack of specific details in the source literature.

  • Drug Preparation:

    • Based on the reported dosage of 6 mg/kg, calculate the total amount of this compound needed for the powdered diet.

    • Thoroughly mix the calculated amount of this compound with the standard powdered rat chow to ensure a homogenous distribution. It is crucial to measure daily food intake to accurately estimate the dose consumed per animal.

  • Administration:

    • Provide the medicated diet ad libitum to the experimental group, starting at a defined time point relative to the nerve crush surgery.

    • The control group should receive the same powdered diet without this compound.

  • Drug Preparation:

    • The solvent for this compound for IP injection is not specified in the literature. A common starting point would be sterile saline (0.9% NaCl). Solubility and stability of this compound in the chosen vehicle must be determined.

    • Prepare the this compound solution at a concentration that allows for an appropriate injection volume (typically less than 10 ml/kg for rats).

  • Administration:

    • One study mentions a "daily dose" via IP injection[3].

    • Restrain the rat securely.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.

Diagrams and Visualizations

Experimental Workflow

G cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_post Post-Operative acclimatization Animal Acclimatization randomization Randomization into Groups (Control vs. This compound) acclimatization->randomization anesthesia Anesthesia randomization->anesthesia sciatic_exposure Sciatic Nerve Exposure anesthesia->sciatic_exposure nerve_crush Nerve Crush Injury sciatic_exposure->nerve_crush suturing Suturing nerve_crush->suturing drug_admin This compound Administration (Oral or IP) suturing->drug_admin functional_assessment Functional Assessment (e.g., Walking Track Analysis) drug_admin->functional_assessment histology Histological Analysis (Nerve & Muscle Tissue) functional_assessment->histology

Caption: General experimental workflow for a rat sciatic nerve crush study.

Signaling Pathways in Nerve Regeneration

Note: The specific molecular mechanism of this compound is not well-documented. The following diagram illustrates general signaling pathways known to be involved in peripheral nerve regeneration in rats, such as the PI3K/Akt and MAPK/ERK pathways, which are activated by neurotrophic factors.

Caption: Key signaling pathways in neuronal survival and axon regeneration.

References

Application Notes and Protocols for Studying Isaxonine Effects Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine is a non-toxic oral compound that has demonstrated neurotrophic and neuroprotective properties. It has been shown to promote nerve regeneration and functional recovery in various models of neuronal injury. The primary mechanism of action of this compound appears to be related to its ability to modulate microtubule dynamics, a crucial process for neurite outgrowth, axonal transport, and overall neuronal health. These application notes provide detailed protocols for utilizing cell culture techniques to investigate the effects of this compound on neuronal cells, including its impact on neurite outgrowth, cell viability, and underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of this compound. Table 1 presents experimental data on this compound's effect on in vitro microtubule assembly. Tables 2 and 3 provide illustrative dose-response data for this compound's effects on neurite outgrowth and cell viability in neuronal cell lines, based on typical neurotrophic responses.

Table 1: Effect of this compound on In Vitro Microtubule Assembly [1]

This compound ConcentrationConditionEffect on Microtubule Assembly
2.1 mMGTP-freeMeasurable stimulation
12.6 mMGTP-freeStimulation equivalent to 1 mM GTP
12.6 mM+ 1.0 mM GTP (optimal)Additive stimulation
12.6 mM4°CStabilization against cold-induced disassembly

Table 2: Illustrative Dose-Response of this compound on Neurite Outgrowth in SH-SY5Y Cells

This compound Concentration (µM)Average Neurite Length (µm) ± SEMNumber of Primary Neurites per Cell ± SEM
0 (Control)25.3 ± 2.11.8 ± 0.2
130.1 ± 2.52.1 ± 0.3
1045.8 ± 3.93.2 ± 0.4
5058.2 ± 4.53.9 ± 0.5
10065.7 ± 5.14.3 ± 0.6

Table 3: Illustrative Dose-Response of this compound on PC12 Cell Viability under Oxidative Stress

This compound Concentration (µM)Oxidative Stressor (e.g., 100 µM H₂O₂)Cell Viability (%) ± SEM
0 (Control)-100 ± 4.5
0+48.2 ± 3.8
1+55.9 ± 4.1
10+68.7 ± 5.2
50+82.4 ± 6.0
100+91.3 ± 5.5

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol details the differentiation of SH-SY5Y human neuroblastoma cells and the subsequent analysis of neurite outgrowth following this compound treatment.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • This compound

  • Poly-D-Lysine coated plates

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto Poly-D-Lysine coated 24-well plates at a density of 2 x 10⁴ cells/well.

  • Differentiation:

    • After 24 hours, replace the medium with differentiation medium containing DMEM/F-12 with 1% FBS and 10 µM Retinoic Acid.

    • Incubate for 3-5 days, changing the medium every 2 days.

    • Further differentiate the cells by replacing the medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF for another 2-3 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • On the day of treatment, dilute the this compound stock solution to desired final concentrations (e.g., 1, 10, 50, 100 µM) in the differentiation medium.

    • Replace the medium in the wells with the this compound-containing medium or a vehicle control.

    • Incubate for 24-72 hours.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite length and number of neurites per cell.

G cluster_prep Cell Preparation cluster_diff Differentiation cluster_treat Treatment cluster_analysis Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells on Coated Plates Culture->Seed RA_Treat Treat with Retinoic Acid Seed->RA_Treat BDNF_Treat Treat with BDNF RA_Treat->BDNF_Treat Isaxonine_Treat Treat with this compound BDNF_Treat->Isaxonine_Treat Stain Immunofluorescence Staining Isaxonine_Treat->Stain Image Image Acquisition & Analysis Stain->Image

Experimental workflow for the neurite outgrowth assay.

Protocol 2: Cell Viability and Neuroprotection Assay in PC12 Cells

This protocol describes how to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in PC12 cells.

Materials:

  • PC12 cells

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • This compound

  • Hydrogen peroxide (H₂O₂) or other oxidative stressor

  • Collagen IV-coated plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Culture PC12 cells in RPMI-1640 with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Seed cells onto Collagen IV-coated 96-well plates at a density of 1 x 10⁴ cells/well.

    • Differentiate the cells by treating with 50-100 ng/mL NGF in low-serum medium (1% HS) for 5-7 days.

  • This compound Pre-treatment:

    • Prepare various concentrations of this compound in the differentiation medium.

    • Replace the medium with this compound-containing medium and incubate for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium.

    • Remove the this compound-containing medium and add the H₂O₂ solution (e.g., 100 µM) to the wells (except for the control group).

    • Incubate for 4-6 hours.

  • MTT Assay for Cell Viability:

    • Remove the H₂O₂-containing medium and replace it with fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture PC12 Cells Seed Seed & Differentiate with NGF Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stress Induce Oxidative Stress (H2O2) Pretreat->Stress MTT MTT Assay Stress->MTT Measure Measure Absorbance MTT->Measure

Workflow for the neuroprotection assay.

Protocol 3: Analysis of Signaling Pathways by Western Blot

This protocol outlines the investigation of key signaling protein phosphorylation (e.g., Akt, ERK, CREB) in response to this compound treatment.

Materials:

  • Differentiated SH-SY5Y or PC12 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and differentiate neuronal cells as described in previous protocols.

    • Treat cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

Proposed Signaling Pathways for this compound Action

This compound's primary effect on microtubule stabilization suggests an upstream signaling cascade that regulates microtubule-associated proteins (MAPs) and tubulin dynamics. The PI3K/Akt and MAPK/ERK pathways are common mediators of neurotrophic factor signaling and are known to influence cytoskeletal organization and cell survival. CREB is a key transcription factor involved in neuronal survival and plasticity.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_creb CREB Activation cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K ? Ras Ras This compound->Ras ? Akt Akt PI3K->Akt activates CREB CREB Akt->CREB MAPs Microtubule-Associated Proteins (MAPs) Akt->MAPs Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB ERK->MAPs Gene_Expression Gene Expression CREB->Gene_Expression Tubulin Tubulin Polymerization MAPs->Tubulin Neurite_Outgrowth Neurite Outgrowth Tubulin->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth Cell_Survival Cell Survival Gene_Expression->Cell_Survival

Proposed signaling pathways of this compound.

References

Application Notes and Protocols: Microtubule Polymerization Assay with Isaxonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine is a neurotrophic compound that has been investigated for its potential in promoting nerve regeneration. Its mechanism of action is linked to its effects on the cytoskeleton, specifically its ability to modulate microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. This compound has been shown to stimulate the assembly of tubulin into microtubules and stabilize the resulting polymers.[1] This property makes it a compound of interest for studying microtubule dynamics and for the development of therapeutics targeting cytoskeletal processes.

These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to study the effects of this compound.

Mechanism of Action

This compound promotes microtubule polymerization by enhancing the binding of guanosine triphosphate (GTP) to the exchangeable E-site on β-tubulin.[1] This allosteric enhancement of GTP binding facilitates the conformational changes in tubulin necessary for its incorporation into the growing microtubule lattice. Furthermore, this compound has been observed to stimulate microtubule assembly even in the absence of GTP and to increase the rate of microtubule formation.[1]

Quantitative Data

The following table summarizes the reported quantitative effects of this compound on in vitro microtubule polymerization.

ParameterValueNotes
Lowest Effective Concentration 2.1 mMThe lowest concentration of this compound with measurable stimulatory activity on microtubule assembly.[1]
GTP-like Stimulatory Concentration 12.6 mMAt this concentration, this compound was found to stimulate microtubule assembly to an extent equal to that of 1 mM GTP.[1]
Effect with Optimal GTP AdditiveThe effect of 12.6 mM this compound on microtubule assembly was found to be additive to that of GTP at an optimal concentration of 1.0 mM.[1]
Cold Stability Stabilizes microtubulesThis compound was shown to stimulate microtubule formation at 4°C, indicating it stabilizes microtubules against cold-induced disassembly.[1]

Experimental Protocols

Two common methods for monitoring microtubule polymerization in vitro are the turbidity assay and the fluorescence-based assay. Both are suitable for assessing the effect of this compound.

Turbidity-Based Microtubule Polymerization Assay

This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>97% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Glycerol

  • DMSO (vehicle for control)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Low-binding 96-well plates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in GTB.

    • On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in GTB.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).

    • Include wells with Paclitaxel (e.g., 10 µM) as a positive control for polymerization enhancement and Nocodazole (e.g., 10 µM) as a positive control for inhibition.

    • Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

    • To initiate polymerization, add the tubulin polymerization mix to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of this compound and controls.

    • Determine the effect of this compound on the lag phase, polymerization rate (the slope of the linear portion of the curve), and the final plateau of the polymerization curve.

Fluorescence-Based Microtubule Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

  • Tubulin Polymerization Assay Kit (containing tubulin, GTP, and a fluorescent reporter)

  • This compound

  • General Tubulin Buffer (GTB)

  • DMSO (vehicle for control)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • Temperature-controlled fluorescence plate reader

  • Black, low-binding 96-well plates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in GTB.

    • Reconstitute the tubulin and fluorescent reporter according to the kit manufacturer's instructions.

  • Reaction Setup (on ice):

    • In a pre-chilled black 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).

    • Include positive and negative controls as in the turbidity assay.

    • Prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in GTB.

  • Measurement:

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reporter dye (e.g., 360 nm excitation and 450 nm emission) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Analyze the data to determine the effect of this compound on the rate and extent of microtubule polymerization.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (on ice) cluster_measure Measurement & Analysis Tubulin Tubulin Reconstitution Reaction_mix Prepare Tubulin Polymerization Mix Tubulin->Reaction_mix Isaxonine_prep This compound Dilution Series Plate_prep Add Compounds to 96-well Plate Isaxonine_prep->Plate_prep Controls Control Preparation Controls->Plate_prep Initiate Initiate Reaction Plate_prep->Initiate Reaction_mix->Initiate Measure Read Absorbance/Fluorescence at 37°C Initiate->Measure Immediate Transfer Analyze Data Analysis Measure->Analyze

Caption: Workflow for the in vitro microtubule polymerization assay.

signaling_pathway cluster_regulation Regulation of Microtubule Dynamics This compound This compound GTP_binding GTP Binding This compound->GTP_binding enhances GTP_Tubulin GTP-Tubulin Polymerization Polymerization GTP_Tubulin->Polymerization Hydrolysis GTP Hydrolysis GTP_Tubulin->Hydrolysis within microtubule GDP_Tubulin GDP-Tubulin GDP_Tubulin->GTP_binding Nucleotide Exchange Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization GTP_binding->GTP_Tubulin Polymerization->Microtubule Hydrolysis->GDP_Tubulin Depolymerization->GDP_Tubulin

Caption: Proposed mechanism of this compound on microtubule polymerization.

References

Application Notes and Protocols: Immunohistochemical Analysis of Nerve Regeneration Markers Following Isaxonine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine is a compound that has been investigated for its potential neuroprotective and nerve regenerative properties. Historically, it was studied for its effects on peripheral neuropathies and nerve injury. Although its clinical use was halted due to hepatotoxicity, the methodologies used to assess its efficacy remain relevant for the evaluation of new neuro-regenerative drug candidates.[1] This document provides detailed application notes and protocols for the immunohistochemical analysis of key nerve regeneration markers in preclinical models, using this compound as a case study.

Immunohistochemistry (IHC) is a powerful technique to visualize the localization and expression of specific proteins within tissue sections, providing crucial insights into the cellular and molecular processes of nerve repair.[2][3] Key markers for assessing nerve regeneration include:

  • S-100: A marker for Schwann cells, which play a critical role in myelin formation and axonal guidance during regeneration.[4][5]

  • PGP 9.5 (Protein Gene Product 9.5): A pan-neuronal marker used to identify and quantify nerve fibers.[6][7][8]

  • NF200 (Neurofilament 200): A marker for large, myelinated axons, indicating axonal maturation.[9][10][11][12][13]

  • GAP-43 (Growth-Associated Protein 43): A marker for regenerating axons and growth cones, indicating active axonal sprouting.[14][15][16][17][18][19]

These application notes will detail the experimental workflow, provide standardized protocols for IHC staining of these markers, and present a framework for quantitative data analysis.

Experimental Workflow

A typical experimental workflow for assessing the effect of a compound like this compound on nerve regeneration using immunohistochemistry involves several key stages. The following diagram illustrates this process from animal modeling to data interpretation.

experimental_workflow cluster_animal_model Animal Model & Treatment cluster_tissue_processing Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Data Analysis animal_model Induce Nerve Injury (e.g., sciatic nerve crush) treatment_group Treatment Group (this compound/Test Compound) animal_model->treatment_group control_group Control Group (Vehicle) animal_model->control_group tissue_harvest Harvest Nerve Tissue (e.g., sciatic nerve) treatment_group->tissue_harvest control_group->tissue_harvest fixation Fixation (e.g., 4% PFA) tissue_harvest->fixation embedding Embedding (Paraffin or Frozen) fixation->embedding sectioning Sectioning (Microtome/Cryostat) embedding->sectioning antigen_retrieval Antigen Retrieval (if required) sectioning->antigen_retrieval blocking Blocking (e.g., normal serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-S-100, anti-PGP 9.5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP/Fluorophore-conjugated) primary_ab->secondary_ab detection Detection/Visualization (DAB/Fluorescence Microscopy) secondary_ab->detection imaging Image Acquisition detection->imaging quantification Quantitative Analysis (e.g., fiber count, area) imaging->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for IHC analysis of nerve regeneration.

Hypothetical Signaling Pathway for a Neuro-Regenerative Compound

While the precise mechanism of this compound is not fully elucidated, a potential neuro-regenerative compound could influence several key signaling pathways involved in neuronal survival and axon growth. This diagram illustrates a hypothetical pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_cellular_response Cellular Response compound This compound/ Test Compound receptor Receptor compound->receptor pi3k PI3K receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk camp cAMP receptor->camp akt Akt pi3k->akt mtor mTOR akt->mtor survival Neuronal Survival mtor->survival growth Axon Growth & Regeneration mtor->growth creb CREB mapk->creb pka PKA camp->pka pka->creb transcription Gene Transcription creb->transcription transcription->survival transcription->growth gap43 GAP-43 Expression transcription->gap43

Caption: Hypothetical signaling pathway for a neuro-regenerative compound.

Data Presentation

Quantitative analysis of immunohistochemical staining is crucial for an objective evaluation of nerve regeneration. The following tables provide a template for summarizing such data.

Table 1: Quantification of Nerve Fibers and Schwann Cells

Treatment GroupPGP 9.5+ Nerve Fiber Density (fibers/mm²)NF200+ Myelinated Axon CountS-100+ Schwann Cell Count
Naive Control
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Quantification of Regenerating Axons

Treatment GroupGAP-43+ Area (% of total nerve area)
Naive Control
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of key nerve regeneration markers. These are generalized protocols and may require optimization based on the specific antibodies and tissues used.

Tissue Preparation
  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Tissue Dissection: Carefully dissect the nerve of interest (e.g., sciatic nerve).

  • Post-fixation: Post-fix the tissue in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection (for frozen sections): Immerse the tissue in a series of sucrose solutions (15% then 30%) in PBS at 4°C until the tissue sinks.

  • Embedding:

    • Frozen Sections: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Paraffin Sections: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat or microtome and mount on charged slides.

Immunohistochemistry Protocol for S-100 (Schwann Cells)
  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene followed by a graded series of ethanol to rehydrate.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[20] Allow to cool to room temperature.

  • Permeabilization (for frozen sections): Incubate sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against S-100 (e.g., rabbit anti-S100β) diluted in blocking solution overnight at 4°C.

  • Washing: Wash slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate sections with a fluorophore-conjugated or biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.

  • Washing: Wash slides three times for 5 minutes each in PBS.

  • Detection (for biotinylated secondary): If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC kit) followed by a diaminobenzidine (DAB) substrate.

  • Counterstaining: Counterstain nuclei with DAPI or hematoxylin.

  • Mounting: Mount coverslips using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence or bright-field microscope.

Immunohistochemistry Protocol for PGP 9.5 (Pan-neuronal Marker)
  • Follow the general tissue preparation steps as described in section 5.1.

  • Deparaffinization and Rehydration: As described for S-100.

  • Antigen Retrieval: HIER in a citrate buffer (pH 6.0) is often recommended for PGP 9.5.[6]

  • Permeabilization and Blocking: As described for S-100.

  • Primary Antibody Incubation: Incubate with a primary antibody against PGP 9.5 (e.g., mouse anti-PGP 9.5) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Follow steps 6 and 7 from the S-100 protocol, using an appropriate secondary antibody (e.g., goat anti-mouse IgG).

  • Detection, Counterstaining, Mounting, and Imaging: Follow steps 9-12 from the S-100 protocol.

Immunohistochemistry Protocol for NF200 (Myelinated Axons)
  • Follow the general tissue preparation steps as described in section 5.1.

  • Deparaffinization and Rehydration: As described for S-100.

  • Antigen Retrieval: HIER may be required depending on the antibody.

  • Permeabilization and Blocking: As described for S-100.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF200 (e.g., chicken anti-NF200) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Follow steps 6 and 7 from the S-100 protocol, using an appropriate secondary antibody (e.g., goat anti-chicken IgG).

  • Detection, Counterstaining, Mounting, and Imaging: Follow steps 9-12 from the S-100 protocol.

Immunohistochemistry Protocol for GAP-43 (Regenerating Axons)
  • Follow the general tissue preparation steps as described in section 5.1.

  • Deparaffinization and Rehydration: As described for S-100.

  • Antigen Retrieval: HIER is generally recommended for GAP-43.

  • Permeabilization and Blocking: As described for S-100.

  • Primary Antibody Incubation: Incubate with a primary antibody against GAP-43 (e.g., rabbit anti-GAP-43) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Follow steps 6 and 7 from the S-100 protocol, using an appropriate secondary antibody (e.g., goat anti-rabbit IgG).

  • Detection, Counterstaining, Mounting, and Imaging: Follow steps 9-12 from the S-100 protocol.

Conclusion

The immunohistochemical evaluation of nerve regeneration markers provides invaluable data for the preclinical assessment of potential neuro-regenerative therapies. While this compound is no longer in clinical use, the methodologies for evaluating its effects on nerve repair remain the gold standard in the field. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers and drug development professionals to design, execute, and interpret studies aimed at discovering and validating new treatments for nerve injury. Consistent application of these methods will ensure the generation of robust and comparable data, accelerating the development of novel therapeutics for peripheral nerve disorders.

References

Application Notes and Protocols for Electrophysiological Assessment of Nerve Function Post-Isaxonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine, a pyrimidine derivative, is a neurotrophic agent investigated for its potential to promote nerve regeneration and functional recovery following peripheral nerve injury. Early studies have indicated that this compound can enhance reinnervation and axonal sprouting.[1][2][3] Electrophysiological assessments are critical, quantitative methods used to evaluate the efficacy of such neuro-regenerative compounds. These techniques provide objective measures of nerve conduction and muscle reinnervation, serving as primary endpoints in both preclinical and clinical studies.

This document provides detailed application notes on the key electrophysiological parameters to assess post-Isaxonine treatment and a comprehensive protocol for conducting such studies in a common preclinical model of peripheral nerve injury.

Application Note: Key Electrophysiological Parameters

The primary goal of electrophysiological assessment in the context of nerve regeneration is to quantify the functional recovery of damaged nerves. The most relevant and widely used parameters are Nerve Conduction Velocity (NCV) and Compound Muscle Action Potential (CMAP).

  • Nerve Conduction Velocity (NCV): This parameter measures the speed at which an electrical impulse travels along a nerve. In the context of nerve injury and repair, a progressive increase in NCV over time indicates successful axonal regeneration and remyelination. Normal NCV values typically range from 50 to 60 meters per second in healthy peripheral nerves.[4] A slowed NCV is a hallmark of demyelination.[5]

  • Compound Muscle Action Potential (CMAP): The CMAP is the summated electrical response of all muscle fibers innervated by a stimulated nerve. The amplitude of the CMAP is directly proportional to the number of functioning motor axons that have successfully reinnervated the target muscle.[6] Following a nerve injury, CMAP amplitude is drastically reduced. An increase in CMAP amplitude post-treatment with a therapeutic agent like this compound suggests an increase in the number of viable, reconnected motor axons.[7]

Quantitative Data Summary

ParameterNaive ControlVehicle Control (4 weeks post-injury)This compound Treatment (4 weeks post-injury)
Nerve Conduction Velocity (NCV) 55.2 ± 3.5 m/s25.8 ± 4.1 m/s38.5 ± 4.9 m/s
CMAP Amplitude 18.3 ± 2.1 mV4.5 ± 1.5 mV9.7 ± 2.3 mV

Table 1: Representative electrophysiological data from a preclinical rat model of sciatic nerve crush injury. Data are expressed as mean ± standard deviation. The values shown are illustrative of a positive treatment effect and are not actual reported data for this compound.

Detailed Experimental Protocol: Electrophysiological Assessment in a Rat Sciatic Nerve Crush Injury Model

This protocol describes a standard method for inducing a sciatic nerve crush injury in rats and subsequently performing electrophysiological assessments to evaluate functional nerve recovery.

1. Animal Model and Surgical Procedure

  • Subjects: Male Sprague-Dawley rats (250–300 g).
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
  • Surgical Preparation: Shave and disinfect the surgical area on the lateral aspect of the thigh.
  • Nerve Exposure: Make a skin incision and bluntly separate the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.
  • Crush Injury: Using fine, calibrated forceps, apply a consistent crush injury to the sciatic nerve for a specified duration (e.g., 30 seconds). Mark the injury site with a non-absorbable microsuture in the epineurium for later identification.
  • Wound Closure: Suture the muscle and skin layers. Provide post-operative analgesia and care as per institutional guidelines.

2. This compound Administration

  • Dosing: Based on historical studies, prepare this compound for administration (e.g., intraperitoneal injection). Dosing regimens should be established based on prior pharmacokinetic and efficacy studies.
  • Treatment Groups: Include a vehicle control group and one or more this compound dose groups. A naive, non-injured group should also be included as a baseline control.
  • Duration: Administer treatment daily or as required for the duration of the study (e.g., 4-8 weeks).

3. Electrophysiological Recording (Terminal Procedure)

  • Timepoints: Perform recordings at predetermined timepoints post-injury (e.g., 4, 6, 8 weeks).
  • Anesthesia and Preparation: Anesthetize the animal and re-expose the sciatic nerve. Maintain animal body temperature to ensure consistent nerve conduction measurements.
  • Electrode Placement:
  • Stimulating Electrode: Place a bipolar stimulating electrode on the sciatic nerve trunk proximal to the crush site.
  • Recording Electrodes: Insert a concentric needle recording electrode into the belly of the gastrocnemius muscle to record the CMAP. Place a reference electrode in the gastrocnemius tendon.
  • Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording sites.
  • Stimulation and Recording:
  • Deliver a single, supramaximal square-wave pulse (e.g., 0.1 ms duration) to the nerve.
  • Record the resulting CMAP waveform using a neurophysiology recording system.
  • To calculate NCV, stimulate the nerve at a second, more distal site (between the crush site and the muscle) and record the latency of the CMAP from both proximal and distal stimulation points.
  • Data Analysis:
  • CMAP Amplitude: Measure from the baseline to the peak of the negative deflection of the waveform (in mV).
  • NCV Calculation: Measure the distance between the proximal and distal stimulation sites. Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol described above.

G cluster_prep Phase 1: Injury and Treatment cluster_assess Phase 2: Assessment cluster_outcome Phase 3: Outcome A Animal Acclimation (Sprague-Dawley Rats) B Anesthesia & Surgical Prep A->B C Sciatic Nerve Crush Injury B->C D Group Allocation (Vehicle vs. This compound) C->D E Daily Drug Administration D->E F Terminal Electrophysiology (e.g., 4 Weeks Post-Injury) E->F G Nerve Stimulation (Proximal & Distal) F->G H CMAP Recording (Gastrocnemius Muscle) G->H I Data Analysis (NCV & CMAP Amplitude) H->I J Statistical Comparison I->J K Evaluation of Nerve Function Recovery J->K

Workflow for preclinical electrophysiological assessment.
Hypothesized Signaling Pathway

This compound is a pyrimidine derivative. While its exact molecular mechanism in nerve regeneration is not fully elucidated, pyrimidines are essential building blocks for nucleic acids and are involved in the synthesis of phospholipids for cell membranes, both critical for axonal repair and growth. The observed effect of this compound promoting axonal sprouting suggests it may enhance the neuron's intrinsic growth state.[2] The diagram below presents a hypothesized pathway based on these principles.

G cluster_drug Pharmacological Intervention cluster_cellular Cellular Effects in Injured Neuron cluster_outcome Functional Outcome This compound This compound (Pyrimidine Derivative) Metabolism Increased Precursors for Nucleic Acid & Lipid Synthesis This compound->Metabolism ProteinSynth Enhanced Protein Synthesis (e.g., Cytoskeletal Components) Metabolism->ProteinSynth Membrane Increased Membrane Production (for Axonal Extension) Metabolism->Membrane Sprouting Promotion of Axonal Sprouting ProteinSynth->Sprouting Membrane->Sprouting Reinnervation Enhanced Muscle Reinnervation Sprouting->Reinnervation Recovery Improved Electrophysiological Function (↑ NCV, ↑ CMAP) Reinnervation->Recovery

Hypothesized mechanism of this compound in nerve repair.

References

Application Notes and Protocols: Isaxonine in Dorsal Root Ganglion (DRG) Explant Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isaxonine, a neurotrophic agent, has demonstrated potential in promoting nerve regeneration and functional recovery. Its application in dorsal root ganglion (DRG) explant cultures serves as a valuable in vitro model to investigate the mechanisms of peripheral nerve regeneration and to screen for therapeutic compounds that enhance neurite outgrowth. These application notes provide a comprehensive overview of the use of this compound in DRG explant cultures, including its mechanism of action, protocols for culture and analysis, and expected outcomes.

Mechanism of Action

This compound's neurotrophic effects are primarily attributed to its influence on the neuronal cytoskeleton, specifically the microtubule dynamics crucial for axon growth and stability. This compound has been shown to stimulate the assembly of microtubules and enhance their stability, even in the absence of GTP, a key molecule in microtubule polymerization[1]. This action is believed to be a cornerstone of its ability to promote neurite outgrowth and regeneration.

The signaling pathways modulated by this compound and its precursors, such as inosine and guanine, involve several key intracellular cascades that regulate neuronal growth. While the complete picture is still under investigation, evidence suggests the involvement of the following pathways:

  • Cyclic AMP (cAMP) Pathway: this compound's precursor, inosine, can activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP is a well-established signal for promoting neurite outgrowth, in part by activating Protein Kinase A (PKA) and overcoming inhibitory signals in the neuronal environment.

  • PI3K/Akt Signaling Pathway: Guanine, another precursor to this compound, has been shown to promote axon regeneration of DRG neurons by activating the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and proliferation, and its activation in neurons is strongly linked to enhanced axonal growth.

  • RhoA/ROCK Pathway: The RhoA/ROCK pathway is a major inhibitory pathway for neurite outgrowth. Many growth-promoting signals, including those potentially influenced by this compound, converge on the inhibition of this pathway, thereby reducing growth cone collapse and promoting axonal extension.

  • Tubulin Dynamics: this compound directly promotes the polymerization and stabilization of microtubules, the core structural components of axons[1]. This effect is critical for the elongation and maintenance of neurites.

Data Presentation

CompoundModel SystemParameter MeasuredObserved EffectReference
This compound Rat Sciatic Nerve CrushAxonal SproutingSignificantly enhanced
This compound Purified TubulinMicrotubule AssemblyStimulated assembly and stability[1]
Guanine Primary DRG NeuronsAxon GrowthPromoted axon growth
Inosine Sciatic Nerve TransectionNerve Regeneration & MyelinationEnhanced regeneration and myelination

Experimental Protocols

Protocol 1: Dorsal Root Ganglion (DRG) Explant Culture

This protocol describes the establishment of DRG explant cultures to study the effects of this compound on neurite outgrowth.

Materials:

  • E15-E18 Sprague-Dawley rat embryos or P1-P5 neonatal mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Collagenase Type XI

  • Dispase II

  • Poly-D-lysine

  • Laminin

  • Culture dishes or plates

  • This compound stock solution

Procedure:

  • Preparation of Culture Substrate:

    • Coat culture dishes with 100 µg/mL Poly-D-lysine in borate buffer overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with 10 µg/mL laminin in DMEM for at least 2 hours at 37°C before use.

  • Dissection and Isolation of DRGs:

    • Euthanize pregnant rat or neonatal mice according to approved institutional protocols.

    • Dissect the spinal column under sterile conditions.

    • Carefully expose the spinal cord and locate the DRGs along the dorsal aspect of the cord.

    • Using fine forceps, gently excise the DRGs and place them in ice-cold DMEM.

  • Enzymatic Digestion (for dissociated cultures, can be omitted for explants):

    • For dissociated cultures, incubate DRGs in a solution of Collagenase Type XI (1 mg/mL) and Dispase II (5 mg/mL) in DMEM for 30-45 minutes at 37°C.

    • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating of DRG Explants:

    • Carefully place individual DRGs onto the center of the laminin-coated culture dishes.

    • Add a minimal amount of culture medium to keep the explants moist.

    • Allow the explants to adhere to the substrate for 1-2 hours in a humidified incubator at 37°C with 5% CO2.

  • Culture and this compound Treatment:

    • Prepare the culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Gently add the appropriate volume of culture medium with or without this compound (control) to each dish.

    • Incubate the cultures for 24-72 hours.

Protocol 2: Quantification of Neurite Outgrowth

This protocol outlines a method for quantifying neurite outgrowth from DRG explants using immunocytochemistry and image analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-βIII-tubulin (neuronal marker)

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • DAPI (nuclear stain)

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Immunocytochemistry:

    • After the desired incubation period, gently wash the cultures twice with warm PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-βIII-tublin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images of the DRG explants using a fluorescence microscope. Capture images of the entire explant and its neurite halo.

    • Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:

      • Neurite Area: Measure the total area covered by βIII-tubulin-positive neurites extending from the explant body.

      • Average Neurite Length: Trace and measure the length of a representative number of the longest neurites from the edge of the explant body to their tips.

      • Number of Primary Neurites: Count the number of neurites emerging directly from the explant body.

      • Branching Analysis: Quantify the number of branch points along the neurites.

    • Normalize the measurements to the area of the central ganglion body to account for variations in explant size.

    • Perform statistical analysis to compare the different treatment groups.

Mandatory Visualizations

Isaxonine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Putative Receptor This compound->Receptor binds PI3K PI3K This compound->PI3K activates (via precursors) Tubulin Tubulin Dimers This compound->Tubulin promotes assembly AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates RhoA RhoA PKA->RhoA inhibits Growth_Cone Growth Cone Advancement PKA->Growth_Cone promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth & Regeneration mTOR->Neurite_Outgrowth ROCK ROCK RhoA->ROCK ROCK->Growth_Cone inhibits (causes collapse) Microtubules Microtubule Polymerization & Stabilization Tubulin->Microtubules Microtubules->Growth_Cone supports Growth_Cone->Neurite_Outgrowth

Caption: Proposed signaling pathway of this compound promoting neurite outgrowth.

DRG_Explant_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Coat_Plates Coat Culture Plates (Poly-D-lysine, Laminin) Place_Explants Place Explants on Plates Coat_Plates->Place_Explants Dissect_DRG Dissect DRGs Dissect_DRG->Place_Explants Adhere Allow Adhesion Place_Explants->Adhere Add_Media Add Culture Media +/- this compound Adhere->Add_Media Incubate Incubate (24-72h) Add_Media->Incubate Fix_Stain Fix and Stain (βIII-tubulin, DAPI) Incubate->Fix_Stain Image Image Acquisition Fix_Stain->Image Quantify Quantify Neurite Outgrowth (Area, Length, Branching) Image->Quantify Analyze_Data Statistical Analysis Quantify->Analyze_Data

Caption: Experimental workflow for studying this compound in DRG explant cultures.

Isaxonine_Mechanism_Logic cluster_effects Molecular & Cellular Effects cluster_outcome Functional Outcome This compound This compound Increase_cAMP ↑ cAMP Levels This compound->Increase_cAMP Activate_PI3K_Akt Activate PI3K/Akt Pathway This compound->Activate_PI3K_Akt Promote_MT Promote Microtubule Assembly & Stability This compound->Promote_MT Inhibit_RhoA_ROCK Inhibit RhoA/ROCK Pathway Increase_cAMP->Inhibit_RhoA_ROCK Reduce_Inhibition Overcome Growth Inhibitory Signals Increase_cAMP->Reduce_Inhibition Enhance_Growth_Signals Enhance Intrinsic Growth Signals Activate_PI3K_Akt->Enhance_Growth_Signals Inhibit_RhoA_ROCK->Reduce_Inhibition Stabilize_Cytoskeleton Stabilize Axonal Cytoskeleton Promote_MT->Stabilize_Cytoskeleton Promote_Neurite_Outgrowth Promote Neurite Outgrowth and Regeneration Reduce_Inhibition->Promote_Neurite_Outgrowth Enhance_Growth_Signals->Promote_Neurite_Outgrowth Stabilize_Cytoskeleton->Promote_Neurite_Outgrowth

Caption: Logical relationship of this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Isaxonine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of Isaxonine-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the generally proposed mechanism for this compound-induced hepatotoxicity?

A1: The hepatotoxicity of this compound is not fully elucidated but is thought to be multifactorial, involving metabolic activation and a possible immune-mediated response.[1][2] The leading hypothesis suggests that this compound is metabolized by cytochrome P450 enzymes into a reactive metabolite.[3] This metabolite can covalently bind to hepatic proteins, leading to cellular stress and injury.[3] Detoxification of this reactive intermediate is dependent on glutathione (GSH).[3] Depletion of hepatic GSH can exacerbate toxicity.[3][4] Additionally, clinical case studies have pointed towards an immuno-allergic or autoimmune-like mechanism, particularly in cases of severe hepatitis.[1][2] This is supported by observations of mononuclear and neutrophil infiltration in liver biopsies and the presence of autoantibodies in some patients.[1]

Q2: Is this compound directly cytotoxic to hepatocytes?

A2: In vitro studies on rat hepatocyte primary cultures have shown that this compound alone does not exhibit direct cytotoxicity, even at high concentrations (up to 10⁻³ M).[4][5] However, it has been demonstrated to potentiate the cytotoxicity of known hepatotoxins like paracetamol, especially under conditions of glutathione depletion.[4] This suggests that the toxicity is mediated by its metabolic products rather than the parent compound.

Q3: What are the key clinical and pathological features observed in this compound-induced liver injury?

A3: this compound-induced hepatotoxicity typically presents as acute hepatitis.[1][2] The onset of hepatitis can range from 14 to 166 days after starting the drug.[2] While many cases are reversible upon discontinuation of this compound, severe and even fatal outcomes have been reported.[1][2]

Pathological examination of the liver may show:

  • Mild to severe necrosis, sometimes with a bridging or piecemeal appearance.[1]

  • Predominantly centrilobular hepatocytic necrosis.[2]

  • Marked fibrosis.[1]

  • Infiltration with mononuclear and neutrophil polymorphonuclear cells.[1]

  • Prominent biliary neogenesis.[1]

Q4: What biochemical markers are typically elevated in this compound-induced hepatotoxicity?

A4: The primary biochemical markers are consistent with hepatocellular injury. Key elevated markers include:

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) : Plasma concentrations can be significantly increased, with reports of up to 33 times the upper normal range.[1]

  • Bilirubin : Plasma bilirubin levels are also typically elevated.[1]

Troubleshooting Guide for Experimental Studies

Problem 1: Failure to observe cytotoxicity in in vitro models.

  • Possible Cause 1: Lack of Metabolic Activation.

    • Troubleshooting: Standard cell lines like HepG2 may have low cytochrome P450 (CYP450) activity.[6] Use primary hepatocytes or HepaRG cells, which have more robust metabolic capabilities.[6][7] Co-culture systems with metabolically active cells can also be considered.

  • Possible Cause 2: Sufficient Glutathione Levels.

    • Troubleshooting: To unmask the potential toxicity of the reactive metabolite, consider co-treatment with a glutathione-depleting agent like buthionine sulfoximine (BSO) or a non-cytotoxic concentration of paracetamol.[4]

  • Possible Cause 3: Insufficient Exposure Time.

    • Troubleshooting: Since the toxicity is metabolite-driven, a longer incubation period may be necessary to allow for sufficient metabolic conversion and subsequent cellular damage.

Problem 2: High variability in results from in vivo animal models.

  • Possible Cause 1: Species-specific Differences in Metabolism.

    • Troubleshooting: The specific CYP450 enzymes involved in this compound metabolism may differ between species. It is crucial to characterize the metabolic profile of this compound in the chosen animal model and compare it to human metabolism if possible.

  • Possible Cause 2: Inconsistent Induction of CYP450 Enzymes.

    • Troubleshooting: Pre-treatment of animals with CYP450 inducers like phenobarbital or 3-methylcholanthrene can lead to more consistent and pronounced toxicity by increasing the formation of the reactive metabolite.[3]

  • Possible Cause 3: Differences in Glutathione Homeostasis.

    • Troubleshooting: Ensure consistent dietary and health status of the animals, as these can affect baseline glutathione levels. Co-administration with diethylmaleate can be used to experimentally deplete glutathione and potentially reduce variability.[3]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity Data

CompoundCell TypeConcentrationObservationReference
This compoundRat Primary HepatocytesUp to 10⁻³ MNo cytotoxicity observed.[4]
ParacetamolRat Primary Hepatocytes> 0.6 x 10⁻³ MCytotoxic.[4]
This compound + ParacetamolRat Primary Hepatocytes10⁻⁷ M (this compound) + 0.6-3.3 x 10⁻³ M (Paracetamol)Enhanced paracetamol cytotoxicity.[4]
This compound + ParacetamolRat Primary Hepatocytes10⁻⁷ M (this compound) + 0.3 x 10⁻³ M (Paracetamol)Cytotoxicity observed at non-toxic concentrations of both drugs.[4]

Table 2: In Vivo Experimental Data

Animal ModelTreatmentTime PointKey FindingsReference
MiceThis compound (4 mmol/kg, i.p.)2.5 hoursMarked decrease in hepatic glutathione and glutathione disulfide.[3]
MicePiperonyl butoxide pre-treatment + this compound2.5 hoursPrevention of glutathione depletion.[3]
MiceDiethylmaleate pre-treatment + [¹⁴C]this compound2.5 hoursMarkedly increased covalent binding of this compound metabolite to hepatic proteins.[3]
MiceThis compound (4 mmol/kg, i.p.)Not specifiedDecreased hepatic cytochrome P-450 concentration, but no liver cell necrosis.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity and Glutathione Dependence

  • Cell Culture: Plate primary rat hepatocytes or HepaRG cells at an appropriate density in collagen-coated plates. Allow cells to attach and form a monolayer.

  • Treatment:

    • Prepare stock solutions of this compound and paracetamol in a suitable vehicle (e.g., DMSO).

    • Treat cells with varying concentrations of this compound alone (e.g., 10⁻⁸ M to 10⁻³ M).

    • Treat cells with varying concentrations of paracetamol alone to determine its cytotoxic range.

    • Co-treat cells with a non-cytotoxic concentration of this compound (e.g., 10⁻⁷ M) and a range of paracetamol concentrations.

    • Include a vehicle control group.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Cytotoxicity Assessment: Measure cell viability using assays such as the MTT assay or by quantifying the leakage of lactate dehydrogenase (LDH) into the culture medium.

  • Glutathione Measurement: In parallel experiments, lyse the cells after treatment and measure intracellular glutathione levels using a commercially available kit.

Protocol 2: In Vivo Mouse Model of this compound Hepatotoxicity

  • Animals: Use male mice (e.g., C57BL/6 strain). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Treatment:

    • Group 1 (Control): Administer the vehicle (e.g., saline) intraperitoneally (i.p.).

    • Group 2 (this compound): Administer this compound at a specified dose (e.g., 4 mmol/kg, i.p.).

    • Group 3 (CYP450 Induction): Pre-treat with a CYP450 inducer (e.g., phenobarbital in drinking water for 7 days) before this compound administration.

    • Group 4 (GSH Depletion): Pre-treat with a glutathione depleting agent (e.g., diethylmaleate, i.p.) 30 minutes before this compound administration.

  • Sample Collection: At a specified time point (e.g., 2.5, 6, or 24 hours) after this compound administration, euthanize the animals.

  • Analysis:

    • Collect blood for serum analysis of ALT and AST levels.

    • Perfuse and collect the liver. A portion can be flash-frozen in liquid nitrogen for biochemical analysis (glutathione levels, covalent binding studies if using radiolabeled this compound) and the remaining fixed in formalin for histopathological examination (H&E staining).

Visualizations

Isaxonine_Hepatotoxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_Detoxification Detoxification cluster_ImmuneSystem Immune Response This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding Conjugate This compound-GSH Conjugate GSH->Conjugate Detoxification GST GSH S-transferase MitochondrialDysfunction Mitochondrial Dysfunction ProteinAdducts->MitochondrialDysfunction AntigenPresentation Antigen Presentation (Protein Adducts) ProteinAdducts->AntigenPresentation OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress CellInjury Hepatocellular Injury & Necrosis OxidativeStress->CellInjury ImmuneCells Immune Cell Activation (T-cells, Neutrophils) AntigenPresentation->ImmuneCells Inflammation Inflammation ImmuneCells->Inflammation Inflammation->CellInjury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound causes hepatotoxicity via metabolic activation and GSH depletion invitro_cells Primary Hepatocytes / HepaRG start->invitro_cells invivo_model Mouse Model start->invivo_model invitro_treatment Treat with this compound +/- Paracetamol/BSO invitro_cells->invitro_treatment invitro_assays Assess Cytotoxicity (LDH, MTT) & GSH Levels invitro_treatment->invitro_assays conclusion Conclusion: Elucidate the roles of metabolic activation, GSH, and immune response in toxicity invitro_assays->conclusion invivo_treatment Administer this compound +/- CYP Inducers/GSH Depletors invivo_model->invivo_treatment invivo_analysis Serum (ALT, AST) Liver Histopathology Covalent Binding, GSH levels invivo_treatment->invivo_analysis invivo_analysis->conclusion

Caption: Experimental workflow for investigating this compound hepatotoxicity.

References

Mitigating Isaxonine side effects in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Isaxonine in animal models. The following troubleshooting guides and FAQs address potential side effects and offer mitigation strategies based on available scientific literature and established principles of animal research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in research animals.

Q1: What are the primary side effects of this compound observed in research animals and humans?

The most significant and frequently reported side effect of this compound is hepatotoxicity, or drug-induced liver injury.[1][2] Clinical reports from the 1980s, when the drug was in use, described cases of acute hepatitis in patients, some of which were severe or fatal.[1][2] Pathological findings in affected patients included centrilobular hepatocytic necrosis.[1] While direct, detailed reports in specific animal models are scarce in recent literature, researchers should assume a similar risk of liver damage in laboratory animals. Other general signs of toxicity could include decreased food consumption and weight loss.[3]

Q2: How can I monitor for hepatotoxicity during my this compound study?

Regular monitoring of liver function is critical. This should be a multi-faceted approach combining biochemical analysis and regular observation of the animals.

  • Biochemical Monitoring : The primary method is to measure plasma or serum levels of key liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated levels of these enzymes are a key indicator of hepatocellular damage.[2] Regular blood sampling (e.g., weekly or bi-weekly) is recommended.

  • Clinical Monitoring : Daily observation of the animals for clinical signs of distress is crucial. Signs associated with liver toxicity can include lethargy, jaundice (yellowing of mucous membranes or skin), changes in urine or feces color, ascites (abdominal swelling), and loss of appetite or body weight.[2][3]

  • Post-mortem Analysis : At the study endpoint, or if an animal is euthanized due to severe adverse effects, a gross necropsy and histopathological examination of the liver should be performed. This can confirm the extent and nature of the liver damage, such as necrosis, fibrosis, or inflammation.[1][2]

Q3: What is the proposed mechanism for this compound-induced liver toxicity?

The exact mechanism is not fully elucidated, but evidence from clinical cases suggests an immuno-allergic reaction as a likely cause.[1][2] This implies that the toxicity may not be a direct, dose-dependent effect of the drug itself but rather an idiosyncratic reaction mediated by the immune system. Another in-vitro study using rat hepatocytes showed that while this compound was not directly cytotoxic, it could potentiate the toxicity of other compounds like paracetamol, suggesting a possible role in depleting intracellular glutathione, a key antioxidant.[4] This could leave hepatocytes more vulnerable to damage from metabolic byproducts.

Section 2: Troubleshooting and Mitigation Guides

This section provides actionable steps for specific issues encountered during an experiment.

Q4: My animals are showing elevated liver enzymes (ALT/AST) after this compound administration. What should I do?

If you observe a significant elevation in liver enzymes, immediate action is required to ensure animal welfare and the integrity of your study.

  • Confirm the Finding : Repeat the measurement with a fresh sample to rule out error.

  • Assess the Animal : Perform a thorough clinical examination of the animal. Note any signs of illness as described in the FAQ section.

  • Reduce or Discontinue Dose : The most critical step is to immediately lower the this compound dose or temporarily cease administration. In many cases of drug-induced liver injury, the condition is reversible upon withdrawal of the offending agent.[2]

  • Consult a Veterinarian : The institutional veterinarian should be consulted immediately. They can provide guidance on supportive care for the affected animals.

  • Analyze Study Parameters : Review your protocol. Consider factors like dose, frequency, route of administration, and the vehicle used. It may be necessary to adjust the experimental design for future cohorts.

Q5: Are there any co-treatments or preventative measures to mitigate hepatotoxicity?

While no specific, validated co-treatments for this compound are documented, general principles of toxicology suggest potential strategies:

  • Dose-Ranging Studies : Conduct a thorough dose-finding study to identify the minimum effective dose for the desired neurotrophic effect and the maximum tolerated dose. This is the most effective preventative measure.

  • Glutathione Precursors : Given the in-vitro evidence suggesting a potential role of glutathione depletion[4], exploring the co-administration of a glutathione precursor like N-acetylcysteine (NAC) could be a rational, albeit experimental, mitigation strategy. This would require its own pilot study to validate efficacy and safety in your model.

  • Avoid Co-administration of Other Hepatotoxic Agents : Be aware of all compounds being administered to the animals. Avoid the concurrent use of other drugs or substances known to be hard on the liver. For example, the combination of this compound and paracetamol was shown to be highly cytotoxic in vitro.[4]

Section 3: Data Presentation and Experimental Protocols

Data Summary

Table 1: Example Data Summary for this compound Toxicity Study in Rodents (Note: The data below is illustrative and does not represent actual experimental results.)

Dosage (mg/kg/day)NIncidence of >3x ALT ElevationMean Peak ALT (U/L)Incidence of Significant Weight Loss (>15%)Mortality Rate
Vehicle Control100/10 (0%)45 ± 80/10 (0%)0%
10101/10 (10%)150 ± 250/10 (0%)0%
30104/10 (40%)480 ± 902/10 (20%)10%
100109/10 (90%)1250 ± 2107/10 (70%)40%
Experimental Protocol: Monitoring Liver Function

This protocol outlines a standard procedure for monitoring liver health in rodents during an this compound study.

Objective: To serially monitor for signs of hepatotoxicity during chronic this compound administration.

Materials:

  • This compound compound and appropriate vehicle

  • Blood collection supplies (e.g., sterile needles, micro-collection tubes with anticoagulant)

  • Centrifuge

  • Biochemistry analyzer for ALT/AST measurement

  • Animal scale

Procedure:

  • Baseline Measurement : Prior to the first dose of this compound, collect a baseline blood sample from all animals. Process the sample to obtain plasma or serum and measure baseline ALT and AST levels. Record the body weight of each animal.

  • This compound Administration : Administer this compound according to the approved protocol (e.g., oral gavage, intraperitoneal injection). Ensure the use of a non-toxic vehicle.

  • Regular Monitoring (e.g., Weekly) :

    • Perform a clinical health assessment of each animal. Note any changes in appearance, behavior, or hydration status.

    • Record the body weight of each animal.

    • Collect a blood sample (e.g., via tail vein or saphenous vein, consistent with IACUC guidelines). The volume should be kept to the minimum required for analysis to avoid excessive blood loss.

    • Process the blood to separate plasma/serum.

    • Analyze samples for ALT and AST concentrations.

  • Endpoint Analysis :

    • Following humane euthanasia, conduct a gross necropsy, paying close attention to the liver's appearance (color, texture, size).

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin for subsequent histopathological processing and analysis.

  • Data Analysis : Compare the ALT/AST levels and body weights at each time point to the baseline values and to the vehicle control group. A significant increase (e.g., >3 times the upper limit of normal) in liver enzymes is considered a key indicator of toxicity.

Section 4: Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes for researchers using this compound.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Endpoint Phase A Animal Acclimatization B Baseline Health Screen (Weight, Blood Sample) A->B C This compound / Vehicle Administration B->C D Daily Clinical Observation C->D E Weekly Monitoring (Weight, Blood Sample) D->E F Adverse Event Check E->F H Terminal Sample Collection E->H F->C No Event G Troubleshoot (See Fig. 3) F->G Event Detected I Necropsy & Histopathology H->I G->C Resume w/ Modified Dose

Caption: Figure 1. A typical experimental workflow for an in vivo this compound study.

G cluster_liver Hepatocyte (Liver Cell) This compound This compound Metabolism Metabolic Activation (e.g., CYP450 enzymes) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Detox Detoxification ReactiveMetabolite->Detox ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts GSH Glutathione (GSH) GSH->Detox ImmuneCell Antigen Presenting Cell ProteinAdducts->ImmuneCell Presents Antigen TCell T-Cell ImmuneCell->TCell Activates Damage Hepatocellular Damage (Necrosis) TCell->Damage Mediates Attack

Caption: Figure 2. Postulated mechanism of this compound hepatotoxicity.

G Start Adverse Event Observed (e.g., Lethargy, High ALT) Assess Perform Full Clinical Assessment Consult Veterinarian Start->Assess StopDose Immediately Suspend This compound Dosing Assess->StopDose IsSevere Is Animal Severely Ill? Euthanize Consider Humane Euthanasia Perform Necropsy IsSevere->Euthanize Yes ReduceDose Reduce Dose by 50% (or as determined) IsSevere->ReduceDose No StopDose->IsSevere Monitor Increase Monitoring Frequency (e.g., Daily Weight, 3-Day ALT) ReduceDose->Monitor Resume Resume Dosing at Lower Level Monitor->Resume Continue Continue Study with Modified Protocol Resume->Continue

References

Isaxonine Immuno-Allergic Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific data on immuno-allergic reactions to Isaxonine in clinical trials. The following technical support center guide is a hypothetical resource developed for researchers, scientists, and drug development professionals. It is based on established principles of drug-induced immuno-allergic reactions and common diagnostic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the potential signs of an immuno-allergic reaction to this compound in our clinical trial subjects?

A1: Immuno-allergic reactions can manifest in various ways, ranging from mild to severe. Key signs to monitor for include:

  • Cutaneous Reactions: These are the most common and can include maculopapular rash, urticaria (hives), and angioedema. More severe reactions, though rare, include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).

  • Systemic Symptoms: Fever, lymphadenopathy (swollen lymph nodes), and eosinophilia (high levels of eosinophils) can occur.

  • Organ-Specific Manifestations: Hepatitis (liver inflammation), nephritis (kidney inflammation), and pneumonitis (lung inflammation) can be signs of a drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.

  • Anaphylaxis: This is a rare, life-threatening systemic reaction characterized by rapid onset of symptoms such as difficulty breathing, a drop in blood pressure, and skin reactions.[1]

Q2: A subject has developed a rash. How do we differentiate between an irritant reaction and a true allergic sensitization?

A2: Differentiating between irritant and allergic reactions is crucial. An in vitro test like the Lymphocyte Transformation Test (LTT) can be a valuable tool. The LTT measures the proliferation of T-lymphocytes in response to a drug and can help confirm an immunological reaction, as opposed to a non-specific irritant effect.[2]

Q3: Which in-vivo tests are appropriate for investigating a suspected IgE-mediated reaction to this compound?

A3: For immediate (Type I) hypersensitivity reactions, skin testing is the primary in-vivo diagnostic tool. This includes:

  • Skin Prick Test (SPT): This is the initial test to detect the presence of IgE antibodies. It is generally safe and involves pricking the skin through a drop of the drug solution.[3][4]

  • Intradermal Test (IDT): If the SPT is negative but suspicion remains high, an IDT can be performed. It is more sensitive than the SPT but also carries a slightly higher risk of a systemic reaction.[5][6]

Q4: When should we consider using the Lymphocyte Transformation Test (LTT)?

A4: The LTT is particularly useful for diagnosing delayed (Type IV) hypersensitivity reactions, which are T-cell mediated.[7] It is indicated when:

  • You suspect a delayed reaction, such as a maculopapular rash, contact dermatitis, or more severe syndromes like DRESS.

  • Skin testing is contraindicated or has yielded inconclusive results.

  • You need to differentiate between an allergic and an irritant response.[2] It is recommended to perform the LTT 5-8 weeks after the onset of the drug reaction for optimal results.[8]

Troubleshooting Guides

Troubleshooting the Lymphocyte Transformation Test (LTT)
Problem Possible Cause(s) Suggested Solution(s)
False-Negative Result - The test was performed too soon after the acute reaction. - The patient's immune system is suppressed (e.g., due to concurrent illness or medication). - The in-vitro conditions do not perfectly replicate the in-vivo environment where metabolites may be the causative agents.- Wait at least 4-8 weeks after the clinical reaction has resolved before performing the LTT.[8][9] - Ensure the patient has not had a recent infection (e.g., influenza) that could alter T-cell responses.[10] - Review the patient's concomitant medications for any immunosuppressive effects.
False-Positive Result - The drug itself has mitogenic properties, causing non-specific lymphocyte proliferation. - The patient has a concurrent infection, leading to generalized T-cell activation.[10] - Contamination of the cell culture.- Run appropriate controls, including testing lymphocytes from non-allergic individuals exposed to the drug. - Ensure the patient is in a healthy state at the time of blood collection. - Adhere to strict aseptic techniques during the entire procedure.
High Background Proliferation (Blank) - Poor cell viability. - Contamination of the culture medium or reagents.- Use freshly isolated peripheral blood mononuclear cells (PBMCs). - Ensure all reagents and media are sterile and of high quality.
Troubleshooting Skin Tests (Prick and Intradermal)
Problem Possible Cause(s) Suggested Solution(s)
False-Negative Result - The patient is taking medications that suppress allergic reactions (e.g., antihistamines, tricyclic antidepressants).[3] - The allergen extract is too diluted or has lost potency. - Decreased skin reactivity (common in infants and the elderly).[11]- Discontinue interfering medications for an appropriate period before testing (e.g., at least 72 hours for antihistamines).[4][11] - Use fresh, properly stored drug solutions. - Always include a positive control (histamine) to confirm skin reactivity. If the histamine control is negative, the test is invalid.[3]
False-Positive Result - Dermographism (skin writing), where pressure on the skin causes a wheal-and-flare reaction. - The drug solution is irritating at the concentration used. - Placing test sites too close together, causing reactions to overlap.[11]- Always include a negative control (saline). A positive reaction to the negative control suggests dermographism or irritation, and results should be interpreted with caution.[3] - Use non-irritating concentrations of the drug for testing. - Ensure test sites are at least 2 cm apart.[11]
Inconclusive Results - The wheal size is borderline. - The reaction does not match the clinical history.- A positive test result does not always equate to a clinical allergy; results must be interpreted in the context of the patient's clinical history.[1] - Consider an in-vitro test like the LTT or a supervised drug provocation test if results are ambiguous and determining causality is critical.

Data Presentation

Table 1: Hypothetical Incidence of Immuno-Allergic Reactions in this compound Phase III Trials (N=1500)
Adverse Event This compound Group (N=1000) Placebo Group (N=500) P-value
Total Cutaneous Reactions 5.2% (n=52)1.8% (n=9)<0.001
    - Maculopapular Rash3.5% (n=35)1.0% (n=5)0.002
    - Urticaria1.5% (n=15)0.6% (n=3)0.09
    - Angioedema0.2% (n=2)0.2% (n=1)0.99
Systemic Reactions
    - Drug Fever0.8% (n=8)0.2% (n=1)0.15
    - Eosinophilia (>7%)1.2% (n=12)0.4% (n=2)0.12
Severe Reactions
    - DRESS Syndrome0.1% (n=1)0% (n=0)0.56

Experimental Protocols

Protocol 1: Lymphocyte Transformation Test (LTT)

Objective: To detect in-vitro proliferation of this compound-specific T-lymphocytes from a patient's blood.

Methodology:

  • Sample Collection: Draw 20-30 mL of venous blood into heparinized tubes. The test should be performed within 24 hours of collection.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete culture medium (e.g., RPMI-1640 supplemented with 10% autologous serum, L-glutamine, and antibiotics).

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Stimulation:

    • Plate 200 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add this compound at various non-cytotoxic concentrations (e.g., 5, 25, 50 µg/mL). Each concentration should be tested in triplicate.

    • Include a negative control (cells with culture medium only) and a positive control (cells with a mitogen like phytohemagglutinin).

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • On day 5, add 1 µCi of ³H-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto a glass fiber filter using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each triplicate.

    • Calculate the Stimulation Index (SI) as: SI = Mean CPM (this compound) / Mean CPM (Negative Control) .

    • An SI ≥ 3 is generally considered a positive result.

Protocol 2: Skin Prick Test (SPT)

Objective: To detect an IgE-mediated immediate hypersensitivity reaction to this compound.

Methodology:

  • Preparation:

    • The subject should discontinue antihistamines for at least 72 hours prior to the test.[4][11]

    • Clean the test area (volar forearm) with an alcohol swab and let it dry.

  • Controls:

    • Place one drop of a positive control (histamine hydrochloride) on the skin.

    • Place one drop of a negative control (saline) on the skin.

  • Test Application:

    • Place one drop of the this compound solution (at a pre-determined non-irritating concentration) on the skin, at least 2 cm away from the controls.[11]

    • Use a sterile lancet to prick the skin through the drop, lifting the epidermis slightly without drawing blood.

  • Reading:

    • Wait for 15-20 minutes.[1]

    • Measure the diameter of the wheal (raised, blanched bump) and flare (surrounding redness) for the test and controls.

  • Interpretation: A positive test is defined as a wheal diameter that is 3 mm or greater than the negative control, provided the positive control is also positive.[4]

Protocol 3: Intradermal Test (IDT)

Objective: To detect an IgE-mediated immediate hypersensitivity reaction with higher sensitivity than SPT.

Methodology:

  • Prerequisite: This test should only be performed if the SPT is negative, as it carries a higher risk of inducing a systemic reaction.[4]

  • Preparation:

    • Prepare a sterile, more dilute solution of this compound than used for SPT.

    • Use a tuberculin syringe with a 27-gauge needle.

  • Controls: Inject a positive (histamine) and negative (saline) control intradermally at separate sites.

  • Test Application:

    • Inject approximately 0.02 mL of the this compound solution into the superficial dermis, raising a small bleb.

  • Reading:

    • Wait for 15-20 minutes.

    • Measure the diameter of the wheal.

  • Interpretation: A positive result is typically defined as an increase in the wheal diameter by at least 3 mm from the initial bleb, or a wheal diameter of at least 10 mm.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Clinical Assessment cluster_2 Diagnostic Testing cluster_3 Interpretation & Action A Subject develops suspected adverse reaction B Detailed clinical history and physical examination A->B C Assess reaction type (Immediate vs. Delayed) B->C D Skin Prick Test (SPT) C->D Immediate (IgE-mediated) F Lymphocyte Transformation Test (LTT) C->F Delayed (T-cell mediated) E Intradermal Test (IDT) D->E SPT Negative, high suspicion G Correlate test results with clinical findings D->G SPT Positive E->G F->G H Confirm or exclude This compound hypersensitivity G->H

Caption: Workflow for investigating a suspected immuno-allergic reaction.

type1_hypersensitivity cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Reaction Phase (Re-exposure) allergen1 This compound (Allergen) apc Antigen Presenting Cell (APC) allergen1->apc th2 Th2 Helper Cell apc->th2 Presents Antigen bcell B-Cell th2->bcell Activates pcell Plasma Cell bcell->pcell Differentiates ige IgE Antibodies pcell->ige Produces mcell1 Mast Cell ige->mcell1 Binds to FcεRI receptor allergen2 This compound (Allergen) mcell2 Sensitized Mast Cell allergen2->mcell2 Cross-links IgE mediators Release of Mediators (Histamine, Leukotrienes) mcell2->mediators Degranulation symptoms Allergic Symptoms (Urticaria, Angioedema) mediators->symptoms

Caption: Simplified signaling pathway for a Type I hypersensitivity reaction.

management_decision_tree start Subject reports adverse event q1 Are there signs of anaphylaxis or severe cutaneous reaction? start->q1 action_severe 1. Discontinue this compound permanently. 2. Provide immediate emergency medical care. 3. Report as Serious Adverse Event (SAE). q1->action_severe Yes q2 Is the reaction mild to moderate (e.g., localized rash)? q1->q2 No end_node Follow-up and document outcome action_severe->end_node action_mild 1. Temporarily withhold this compound. 2. Provide symptomatic treatment. 3. Begin diagnostic workup (e.g., LTT, Skin Tests). q2->action_mild Yes q3 Is the reaction unlikely related to this compound? q2->q3 No action_mild->end_node q3->action_mild Unsure action_continue 1. Continue this compound with close monitoring. 2. Manage symptoms of alternative cause. q3->action_continue Yes action_continue->end_node

Caption: Decision tree for managing a suspected immuno-allergic reaction.

References

Technical Support Center: Drug-Drug Interactions with Isaxonine and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions between Isaxonine and paracetamol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolism for this compound and paracetamol?

This compound: this compound is metabolized by the cytochrome P-450 (CYP450) enzyme system in the liver. This process can lead to the formation of reactive metabolites that have the potential to bind to microsomal proteins. However, the specific CYP450 isozymes responsible for this compound metabolism have not been definitively identified in the available literature.

Paracetamol: Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation. A smaller portion is metabolized by CYP450 enzymes, particularly CYP2E1 and CYP1A2, to a toxic metabolite called N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).

Q2: Is there a known drug-drug interaction between this compound and paracetamol?

Yes, an in vitro study has shown that paracetamol potentiates the toxicity of this compound in rat hepatocyte primary cultures.[1][2] This suggests a potential for a clinically significant drug-drug interaction.

Q3: What is the proposed mechanism for the interaction between this compound and paracetamol?

The potentiation of this compound toxicity by paracetamol is thought to be related to the depletion of intracellular glutathione (GSH).[1][2] Paracetamol overdose is known to deplete GSH stores as the detoxification of its toxic metabolite, NAPQI, consumes GSH. It is hypothesized that co-administration of this compound, which may also undergo metabolic activation to reactive species, could lead to a synergistic depletion of GSH, resulting in increased cellular damage.

Q4: What are the potential clinical implications of this interaction?

While clinical data is lacking, the in vitro findings suggest that co-administration of this compound and paracetamol could potentially increase the risk of hepatotoxicity. This risk may be more pronounced in individuals with compromised glutathione stores, such as those with chronic alcohol use, malnutrition, or pre-existing liver disease. It is crucial for researchers to be aware of this potential interaction when designing preclinical and clinical studies involving this compound.

Q5: Has this interaction been observed in humans?

Currently, there is a lack of published clinical studies or case reports that have specifically investigated the drug-drug interaction between this compound and paracetamol in humans. The available evidence is limited to a single in vitro study.[1][2]

Troubleshooting Guide for In Vitro Experiments

This guide addresses potential issues that may arise during in vitro experiments investigating the interaction between this compound and paracetamol.

Issue Potential Cause Troubleshooting Steps
High variability in cytotoxicity assays 1. Inconsistent cell seeding density.2. Variation in drug concentrations.3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.2. Prepare fresh drug solutions for each experiment. Verify concentrations using analytical methods if possible.3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
No potentiation of toxicity observed 1. Sub-optimal drug concentrations.2. Insufficient incubation time.3. Cell line is resistant to the toxic effects.1. Perform dose-response experiments for each drug individually to determine the appropriate non-toxic and toxic concentration ranges.2. Conduct a time-course experiment to identify the optimal incubation period for observing cytotoxicity.3. Consider using a different cell line known to be sensitive to drug-induced hepatotoxicity, such as primary human hepatocytes or HepG2 cells.
Difficulty in measuring glutathione levels 1. Sample degradation.2. Interference from other cellular components.3. Incorrect assay timing.1. Process samples immediately after collection or snap-freeze in liquid nitrogen and store at -80°C. Use an acid deproteinization step to stabilize GSH.2. Use a validated glutathione assay kit and follow the manufacturer's protocol carefully. Consider using HPLC-based methods for more specific quantification.3. Measure GSH levels at multiple time points after drug exposure to capture the dynamics of depletion and potential recovery.
Conflicting results in CYP450 inhibition assays 1. Incorrect substrate or inhibitor concentrations.2. Non-specific binding of drugs to microsomes.3. Time-dependent inhibition not accounted for.1. Determine the Km of the substrate for the specific CYP isozyme being tested and use a substrate concentration at or below the Km. Test a wide range of inhibitor concentrations.2. Include appropriate controls to account for non-specific binding.3. Perform pre-incubation experiments to assess for time-dependent inhibition.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Paracetamol Co-exposure

The following table summarizes the key findings from the in vitro study by Slaoui et al. (1994) on rat hepatocytes.[1][2]

Drug(s)Concentration(s)Observation
This compoundUp to 10-3 MNo cytotoxicity observed.
Paracetamol> 0.6 x 10-3 MCytotoxicity observed.
This compound + ParacetamolThis compound: 10-7 M (non-cytotoxic)Paracetamol: 0.6-3.3 x 10-3 MEnhanced paracetamol cytotoxicity.
This compound + ParacetamolThis compound: 10-7 M (non-cytotoxic)Paracetamol: 0.3 x 10-3 M (non-cytotoxic)Cytotoxicity observed.

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP450-Mediated Drug Interaction

Objective: To determine if this compound and paracetamol compete for metabolism by the same cytochrome P450 isozymes.

Methodology:

  • Microsome Preparation: Utilize human liver microsomes or recombinant human CYP isozymes (e.g., CYP1A2, CYP2E1, CYP3A4, and a panel of others to screen for unknown involvement).

  • Incubation:

    • Prepare incubation mixtures containing liver microsomes (or recombinant CYPs), a NADPH-generating system, and a specific CYP isozyme substrate.

    • Add varying concentrations of this compound or paracetamol (as inhibitors) to the incubation mixtures.

    • Include a control group with no inhibitor.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP substrate.

  • Incubation and Termination: Incubate at 37°C for a defined period. Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitors.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both this compound and paracetamol against each CYP isozyme tested.

Protocol 2: Assessment of Intracellular Glutathione Depletion

Objective: To investigate the effect of this compound, paracetamol, and their combination on intracellular glutathione levels in a relevant cell line (e.g., HepG2 cells or primary hepatocytes).

Methodology:

  • Cell Culture: Culture HepG2 cells or primary hepatocytes to a suitable confluency in multi-well plates.

  • Drug Treatment:

    • Treat the cells with varying concentrations of this compound, paracetamol, or a combination of both.

    • Include a vehicle control group.

    • Incubate for different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer that preserves glutathione (e.g., a buffer containing a deproteinizing agent like metaphosphoric acid).

  • Glutathione Assay:

    • Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) or an HPLC-based method to measure the levels of total glutathione (GSH + GSSG) and/or the ratio of reduced to oxidized glutathione (GSH/GSSG).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the glutathione levels.

  • Data Analysis:

    • Express glutathione levels as nmol/mg of protein.

    • Compare the glutathione levels in the drug-treated groups to the vehicle control group at each time point.

Mandatory Visualizations

cluster_this compound This compound Metabolism cluster_paracetamol Paracetamol Metabolism This compound This compound CYP450_I Cytochrome P-450 This compound->CYP450_I Metabolism Reactive_Metabolite_I Reactive Metabolite CYP450_I->Reactive_Metabolite_I Protein_Adducts_I Protein Adducts Reactive_Metabolite_I->Protein_Adducts_I Covalent Binding Paracetamol Paracetamol Glucuronidation Glucuronidation/Sulfation Paracetamol->Glucuronidation Major Pathway CYP450_P CYP2E1, CYP1A2 Paracetamol->CYP450_P Minor Pathway NAPQI NAPQI (Toxic) CYP450_P->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Detoxification Detoxification GSH->Detoxification

Caption: Metabolic pathways of this compound and Paracetamol.

cluster_interaction Proposed Interaction Mechanism This compound This compound Reactive_Metabolite_I This compound Reactive Metabolite This compound->Reactive_Metabolite_I Metabolism Paracetamol Paracetamol NAPQI NAPQI (from Paracetamol) Paracetamol->NAPQI Metabolism GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite_I->GSH_Depletion Contributes to NAPQI->GSH_Depletion Major Contributor Cellular_Damage Increased Cellular Damage (Hepatotoxicity) GSH_Depletion->Cellular_Damage Leads to

Caption: Proposed mechanism of synergistic toxicity.

start Start cell_culture Culture Hepatocytes (e.g., HepG2) start->cell_culture drug_treatment Treat cells with: - this compound - Paracetamol - Combination - Vehicle Control cell_culture->drug_treatment time_points Incubate for various time points drug_treatment->time_points sample_collection Collect cell lysates time_points->sample_collection gsh_assay Perform Glutathione Assay sample_collection->gsh_assay protein_assay Perform Protein Assay sample_collection->protein_assay data_analysis Analyze Data: Normalize GSH to protein, compare to control gsh_assay->data_analysis protein_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for GSH depletion assay.

References

Technical Support Center: Development of Safer Isaxonine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers and drug development professionals focused on creating Isaxonine analogs with an improved safety profile. The primary challenge with this compound is its potential for hepatotoxicity, which necessitates the development of new chemical entities that retain neurotrophic efficacy while minimizing liver toxicity.[1][2] This guide offers troubleshooting advice, standardized protocols, and comparative data frameworks to aid in this discovery process.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the screening and evaluation of novel this compound analogs.

Q1: My neurite outgrowth assay results show high well-to-well variability. What are the common causes and solutions?

A1: High variability in neurite outgrowth assays can obscure the true effect of your compounds.[3] Consider the following factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Calibrate your pipetting technique and use reverse pipetting for viscous cell suspensions.

  • Cell Health and Passage Number: Use cells from a consistent, low passage number. Older cells or those that have been passaged too many times may respond poorly or inconsistently to stimuli.

  • Reagent Quality: Serum, growth factors (like NGF for PC12 cells), and coating substrates (e.g., collagen, poly-L-lysine) can vary between lots. Test new lots before use in critical experiments.

  • Imaging and Analysis Parameters: "Edge effects" in microplates can cause cells in outer wells to behave differently. Avoid using the outermost wells or ensure they are filled with a buffer. When using automated imaging, ensure the focus is consistent across the plate and that analysis software parameters (e.g., thresholds for neurite length and cell body recognition) are optimized and applied uniformly.[4][5]

Q2: I am not observing a clear dose-dependent toxicity for this compound in my primary hepatocyte culture. Why might this be?

A2: this compound's hepatotoxicity is believed to be mediated by a reactive metabolite that depletes glutathione (GSH).[6] A lack of observed toxicity could be due to:

  • Insufficient Metabolic Activity: Primary hepatocytes can lose metabolic enzyme (e.g., Cytochrome P-450) activity rapidly in culture. Use freshly isolated hepatocytes and appropriate culture media to maintain their metabolic competence.

  • Assay Endpoint and Timing: Cytotoxicity may be a delayed effect. Ensure your incubation period (e.g., 24-48 hours) is sufficient for the toxic cascade to occur. Consider measuring more sensitive, earlier markers of toxicity, such as intracellular GSH levels, in addition to late-stage markers like LDH release.[7]

  • Compound Concentration: this compound itself may not be directly cytotoxic even at high concentrations.[7][8] The toxicity is potentiated by conditions that deplete GSH. Consider co-administration with a non-toxic concentration of a GSH depletor like paracetamol to sensitize the assay, which can help in ranking the relative toxicity of your analogs.[7]

Q3: What is the most appropriate in vivo model to test both the efficacy and neurotoxicity of my this compound analogs?

A3: A chemotherapy-induced peripheral neuropathy (CIPN) model, for instance using vincristine in rodents, is highly relevant as this compound has shown protective effects in this context.[9][10] This model allows for simultaneous evaluation of:

  • Efficacy: Assess the analog's ability to prevent or reverse neuropathic symptoms (e.g., mechanical allodynia via the Von Frey test) and preserve nerve function (e.g., nerve conduction velocity measurements).[11]

  • Neurotoxicity: Monitor for any exacerbation of neuropathic symptoms or other behavioral changes compared to vehicle controls.

  • Systemic Toxicity: Crucially, this model allows for concurrent monitoring of hepatotoxicity. Collect blood samples at baseline and throughout the study to measure liver enzymes (ALT, AST). At the end of the study, liver tissue can be collected for histopathological analysis.[1]

Q4: How do I choose which analogs to advance from in vitro screening to in vivo testing?

A4: The decision should be based on a therapeutic index calculated from your in vitro data. This index compares the concentration at which the compound shows desired efficacy to the concentration at which it causes toxicity.

  • Efficacy: Determine the EC50 for neurite outgrowth promotion in a neuronal cell line.[3]

  • Toxicity: Determine the IC50 for cytotoxicity in both the neuronal cell line and, more importantly, in a primary hepatocyte culture.

  • Calculate the Index: A promising analog will have a low EC50 for efficacy and a very high IC50 for hepatotoxicity, resulting in a large therapeutic window compared to this compound. Prioritize analogs that show a significant separation between their effective and toxic concentrations.

Quantitative Data Presentation

The tables below provide a template for summarizing and comparing experimental data for this compound against a hypothetical safer candidate, "Analog-X."

Table 1: Comparative In Vitro Efficacy and Toxicity Profile

Compound Neurite Outgrowth (SH-SY5Y Cells) EC50 (µM) Neuronal Cytotoxicity (SH-SY5Y Cells) IC50 (µM) Hepatocyte Cytotoxicity (Primary Rat Hepatocytes) IC50 (µM) Glutathione Depletion (Primary Rat Hepatocytes) EC50 (µM)
This compound 15 > 200 75 50

| Analog-X | 12 | > 200 | > 200 | > 200 |

Table 2: Comparative In Vivo Profile in a Vincristine-Induced Neuropathy Rat Model

Treatment Group (Dose) Mechanical Withdrawal Threshold (g) (Change from Baseline) Sciatic Nerve Conduction Velocity (m/s) (Change from Baseline) Serum ALT (U/L) (Fold change vs. Vehicle) Liver Histopathology Score (0-4)
Vehicle Control -8.5 -15.2 1.0 0
Vincristine + Vehicle -12.1 -22.5 1.2 0.5
Vincristine + this compound (50 mg/kg) -4.2 -8.1 8.5 3.0

| Vincristine + Analog-X (50 mg/kg) | -3.8 | -7.5 | 1.5 | 0.5 |

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol is adapted for a 96-well plate format using a neuronal cell line (e.g., SH-SY5Y or PC12) and high-content imaging analysis.[3][4][12]

  • Plate Coating: Coat 96-well imaging plates with an appropriate substrate (e.g., 50 µg/mL Poly-L-ornithine followed by 10 µg/mL Laminin) and incubate overnight at 37°C. Wash plates with sterile PBS before use.

  • Cell Seeding: Plate neuronal cells at a density of 5,000-10,000 cells/well in low-serum medium to arrest proliferation. Allow cells to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and test analogs in the appropriate low-serum medium. Replace the medium in each well with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 ng/mL NGF for PC12 cells).

  • Incubation: Incubate plates for 48-72 hours at 37°C in a humidified incubator.

  • Staining: Fix the cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100. Stain for neurons using an anti-βIII-Tubulin antibody and a fluorescently-labeled secondary antibody. Counterstain nuclei with Hoechst or DAPI.

  • Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well to ensure robust sampling.

  • Analysis: Use image analysis software to quantify neurite parameters, such as total neurite length per neuron, number of branches, and number of neurite-bearing cells.[4] Normalize data to the vehicle control and plot dose-response curves to determine EC50 values.

Protocol 2: In Vitro Hepatotoxicity Assay

This protocol uses primary hepatocytes to assess cytotoxicity and the mechanism of toxicity.[7][8]

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats using a two-step collagenase perfusion method.

  • Cell Seeding: Plate viable hepatocytes on collagen-coated 96-well plates at a density of 30,000-50,000 cells/well in appropriate hepatocyte culture medium. Allow cells to attach for 4-6 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and test analogs.

  • Incubation: Incubate for 24 hours at 37°C.

  • Toxicity Assessment:

    • LDH Release (Cytotoxicity): Collect the supernatant from each well. Measure lactate dehydrogenase (LDH) activity using a commercially available colorimetric assay kit. Lyse the remaining cells with a lysis buffer to determine the maximum LDH release. Calculate the percentage of LDH release relative to the maximum.

    • GSH Levels (Mechanism): In a parallel plate, wash the cells and measure intracellular glutathione levels using a commercially available luminescent or fluorescent assay kit (e.g., GSH-Glo™).

  • Analysis: Plot dose-response curves for LDH release and GSH depletion to determine IC50 and EC50 values, respectively.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the development of safer this compound analogs.

G cluster_0 Hepatocyte This compound This compound P450 CYP450 Enzymes This compound->P450 Metabolic Activation ReactiveMetabolite Reactive Metabolite (e.g., Epoxide) P450->ReactiveMetabolite Adduct GSH-Metabolite Adduct (Detoxification) ReactiveMetabolite->Adduct ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding GSH Glutathione (GSH) GSH->ReactiveMetabolite Depletion GSH->Adduct GST GST GST->Adduct Proteins Cellular Proteins Proteins->ProteinAdducts Damage Cell Stress & Damage ProteinAdducts->Damage Toxicity Hepatotoxicity Damage->Toxicity

Caption: Proposed pathway of this compound-induced hepatotoxicity.

G cluster_1 Phase 1: In Vitro Screening cluster_2 Phase 2: In Vitro Toxicity Profiling cluster_3 Phase 3: In Vivo Validation Lib Analog Library Generation Screen Primary Screening: Neurite Outgrowth Assay Lib->Screen Hits Identify 'Hits' (Efficacy ≥ this compound) Screen->Hits NeuroTox Neuronal Cytotoxicity Assay Hits->NeuroTox Advance Hits HepTox Hepatotoxicity Assay (Primary Hepatocytes) Lead Select 'Leads' (High Therapeutic Index) HepTox->Lead NeuroTox->Lead PK Pharmacokinetics (Rodent) Lead->PK Advance Leads Efficacy Efficacy Model (e.g., CIPN) PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate Tox In Vivo Toxicity (Liver function tests) Tox->Candidate

Caption: High-level workflow for screening safer this compound analogs.

References

Technical Support Center: Overcoming Limitations of Isaxonine in Nerve Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nerve repair mechanisms, with a focus on addressing the historical limitations of Isaxonine and exploring alternative strategies.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what were its intended applications in nerve repair?

This compound (2-isopropylamino-pyrimidine) was a compound investigated for its potential neurotrophic effects, aiming to promote nerve regeneration after injury. It was studied in the context of peripheral neuropathies, including those induced by trauma or drugs like vincristine. The intended application was to accelerate and improve functional recovery following nerve damage.

Q2: What are the primary limitations of this compound that led to its discontinuation?

The major limitation of this compound was its association with hepatotoxicity, leading to its withdrawal from clinical use.[1][2] Several cases of acute and severe hepatitis, some of which were fatal, were reported in patients treated with this compound.[1] Additionally, its efficacy in promoting nerve regeneration was found to be equivocal in some studies, with some research showing no significant benefit over placebo.[2]

Q3: Are there any scenarios where studying this compound or similar molecules might still be relevant?

While this compound itself is not used clinically, understanding its structure and hypothesized mechanism could inform the development of new, safer neurotrophic compounds. Researchers might investigate derivatives of this compound to separate the potential neurotrophic effects from the hepatotoxic properties.

Q4: What are the current alternative strategies to this compound for promoting nerve repair?

Current research focuses on a variety of approaches, including:

  • Neurotrophic Factors: Direct application of proteins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).

  • Small Molecules: Compounds that modulate intracellular signaling pathways involved in regeneration, such as cyclic AMP (cAMP) elevators (e.g., Rolipram) and inhibitors of regeneration-associated inhibitors.

  • Cell-Based Therapies: Transplantation of Schwann cells or stem cells to create a supportive environment for axonal growth.

  • Biomaterials: Use of nerve guidance conduits, sometimes seeded with cells or growth factors, to bridge nerve gaps.

  • Electrical Stimulation: Application of brief electrical stimulation to the injured nerve to promote axonal outgrowth.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect on Neurite Outgrowth in a Dorsal Root Ganglion (DRG) Neuron Culture

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response study to determine the optimal concentration for your specific cell culture conditions. Start with a wide range of concentrations based on historical literature (e.g., 1 µM to 100 µM).
Poor Cell Viability Assess cell viability using a Trypan Blue exclusion assay or a live/dead cell staining kit. Ensure that the this compound formulation is not cytotoxic at the concentrations used.
Inadequate Culture Conditions Optimize culture media, substrate coating (e.g., Poly-L-lysine, Laminin), and incubation time. Ensure a consistent and healthy neuronal culture before beginning the experiment.
Issues with Compound Stability Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored correctly and has not degraded.
Problem 2: High Variability in Functional Recovery in an Animal Model of Sciatic Nerve Crush

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Nerve Injury Standardize the nerve crush procedure. Use a calibrated forceps or a specialized nerve crush device to apply a consistent force and duration of compression.
Variable Drug Administration Ensure accurate and consistent dosing. For oral administration in feed, monitor food intake to ensure all animals receive a similar dose. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues.
Subjectivity in Functional Assessment Use multiple, blinded observers for behavioral tests (e.g., walking track analysis, von Frey filaments). Employ automated gait analysis systems if available to reduce observer bias.
Animal Health Issues Monitor animals closely for signs of distress or illness, which can impact functional recovery. Ensure proper animal husbandry and care.

Data Presentation

Table 1: Hypothetical Quantitative Data from an In Vitro Neurite Outgrowth Assay

This table presents example data from a study investigating the effect of a hypothetical this compound analog (Compound X) on neurite outgrowth in cultured DRG neurons.

Treatment GroupConcentration (µM)Average Neurite Length (µm)Percentage of Neurons with Neurites
Control (Vehicle)0150 ± 2545% ± 5%
Compound X1225 ± 3060% ± 7%
Compound X10350 ± 4075% ± 8%
Compound X50200 ± 3555% ± 6%
Positive Control (NGF)0.1450 ± 5085% ± 5%

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Quantitative Data from an In Vivo Sciatic Nerve Crush Study

This table shows example data on functional and histological outcomes in a rat model of sciatic nerve crush injury treated with a hypothetical this compound analog (Compound Y).

Treatment GroupSciatic Functional Index (SFI) at 4 weeksNerve Conduction Velocity (m/s) at 4 weeksMyelinated Axon Count (distal to crush)
Sham (No Injury)-5 ± 355 ± 58500 ± 500
Vehicle Control-75 ± 1025 ± 43500 ± 400
Compound Y (10 mg/kg)-50 ± 838 ± 55500 ± 450
Positive Control (Electrical Stimulation)-40 ± 745 ± 66500 ± 500

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

Objective: To assess the effect of a test compound on neurite outgrowth from primary dorsal root ganglion (DRG) neurons.

Materials:

  • DRG neurons (from E15 rat embryos)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Poly-L-lysine and Laminin for coating

  • Test compound (e.g., this compound analog)

  • Nerve Growth Factor (NGF) as a positive control

  • Microscopy imaging system with analysis software

Methodology:

  • Plate Coating: Coat 24-well plates with 0.1 mg/mL Poly-L-lysine overnight at 37°C. Wash three times with sterile water and then coat with 10 µg/mL Laminin for at least 2 hours at 37°C.

  • Cell Plating: Isolate DRGs from E15 rat embryos and dissociate them into a single-cell suspension. Plate the neurons at a density of 2,000 cells per well.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations, a vehicle control, or a positive control (NGF).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for a neuronal marker (e.g., β-III tubulin).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated software to quantify the average neurite length and the percentage of neurons bearing neurites.

Protocol 2: In Vivo Sciatic Nerve Crush Model

Objective: To evaluate the effect of a test compound on functional and histological recovery after sciatic nerve injury in rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Fine surgical instruments, including a calibrated nerve crush forceps

  • Test compound (e.g., this compound analog)

  • Gait analysis system (e.g., CatWalk)

  • Electrophysiology equipment

Methodology:

  • Pre-operative Assessment: Perform baseline behavioral testing (e.g., walking track analysis to calculate the Sciatic Functional Index - SFI).

  • Surgical Procedure: Anesthetize the rat and expose the right sciatic nerve. Using a calibrated forceps, apply a 30-second crush injury to the nerve. Suture the muscle and skin layers.

  • Treatment: Administer the test compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (e.g., 4 weeks).

  • Functional Assessment: Perform weekly behavioral testing to monitor functional recovery.

  • Electrophysiology: At the end of the study, perform terminal electrophysiological measurements of nerve conduction velocity across the injury site.

  • Histological Analysis: Perfuse the animals and harvest the sciatic nerves. Process the nerve tissue for histology and perform morphometric analysis on the distal nerve segment to quantify the number and diameter of myelinated axons.

Mandatory Visualizations

Hypothesized_Isaxonine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Hypothetical Receptor This compound->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates RAGs Regeneration- Associated Genes CREB->RAGs Upregulates Transcription Growth Axon Growth & Survival RAGs->Growth

Hypothesized this compound Signaling Pathway

Experimental_Workflow start Start: Sciatic Nerve Crush Injury in Rat Model treatment Daily Administration: - Vehicle Control - Test Compound start->treatment functional Weekly Functional Assessment: - Walking Track Analysis (SFI) - Sensory Testing treatment->functional terminal Terminal Procedures (4 Weeks): - Electrophysiology (NCV) - Tissue Harvest functional->terminal histology Histological Analysis: - Axon Counting - Myelination Assessment terminal->histology data Data Analysis and Interpretation histology->data Troubleshooting_Logic start Inconsistent Results in Neurite Outgrowth Assay check_viability Is cell viability compromised? start->check_viability check_concentration Have you performed a dose-response curve? check_viability->check_concentration No solution_viability Perform cytotoxicity assay. Adjust compound concentration. check_viability->solution_viability Yes check_culture Are culture conditions optimal and consistent? check_concentration->check_culture Yes solution_concentration Run a dose-response experiment to find optimal dose. check_concentration->solution_concentration No solution_culture Review and optimize coating, media, and cell density. check_culture->solution_culture No

References

Technical Support Center: In Vitro Models for Isaxonine Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing in vitro models to investigate the potential cytotoxicity of Isaxonine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which in vitro models are most relevant for studying this compound's potential neurotoxicity?

A1: Given this compound's intended use for neurological conditions, human neuroblastoma cell lines are highly relevant models. The SH-SY5Y cell line is a well-established and widely used model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype. Primary neuronal cultures can also be used for more physiologically relevant data, though they are more complex to maintain.

Q2: What are the primary mechanisms by which this compound might exert cytotoxicity?

A2: While direct neurotoxicity data for this compound is limited, studies have shown that it is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can covalently bind to proteins.[1] This suggests a potential mechanism of cytotoxicity involving metabolic activation. Therefore, it is plausible that this compound could induce cytotoxicity in neuronal cells through:

  • Metabolic Activation: Similar to hepatocytes, neuronal cells express some cytochrome P450 enzymes, which could metabolize this compound into reactive species.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[2][3][4][5][6]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain can lead to ATP depletion and trigger apoptosis.[7][8][9][10]

  • Apoptosis: Programmed cell death can be initiated by various cellular stressors, including DNA damage and oxidative stress.

Q3: What are the key cytotoxicity assays to consider when evaluating this compound?

A3: A battery of assays should be employed to obtain a comprehensive cytotoxic profile of this compound. Recommended assays include:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[11]

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) in the apoptotic cascade.

  • Mitochondrial Toxicity Assays:

    • Mitochondrial Membrane Potential (ΔΨm) Assays: Utilizes fluorescent dyes like JC-1 or TMRM to assess mitochondrial health.

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Detection: Employs fluorescent probes like DCFH-DA to measure intracellular ROS levels.

Troubleshooting Guides

Problem 1: High variability in MTT assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.

  • Possible Cause: Interference of this compound with the MTT reagent.

    • Solution: Run a cell-free control with this compound and the MTT reagent to check for any direct chemical reaction that might alter the absorbance reading.

  • Possible Cause: Incomplete dissolution of formazan crystals.

    • Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Problem 2: No significant increase in LDH release despite observing morphological changes indicative of cell death.

  • Possible Cause: The mode of cell death is primarily apoptosis, which may not always lead to significant LDH release in the early stages.

    • Solution: Complement the LDH assay with an apoptosis-specific assay, such as Annexin V/PI staining or a caspase activity assay.

  • Possible Cause: Timing of the assay is not optimal.

    • Solution: Perform a time-course experiment to determine the optimal time point for detecting LDH release after this compound treatment.

Problem 3: Difficulty in interpreting mitochondrial membrane potential assay results.

  • Possible Cause: Photobleaching of the fluorescent dye.

    • Solution: Minimize the exposure of stained cells to light. Acquire images promptly after staining.

  • Possible Cause: Use of a suboptimal dye concentration.

    • Solution: Titrate the fluorescent dye to determine the optimal concentration that provides a good signal-to-noise ratio without causing toxicity itself.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the cytotoxicity of this compound in neuronal cell lines. Researchers are encouraged to establish their own dose-response curves to determine the half-maximal inhibitory concentration (IC50) in their chosen in vitro model. The following table provides a template for summarizing such data.

Cell LineAssayTime Point (hours)This compound Concentration (µM)% Cell Viability / ActivityIC50 (µM)
SH-SY5YMTT241
10
50
100
481
10
50
100
SH-SY5YLDH Release241
10
50
100
481
10
50
100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.

  • Total LDH (Lysis Control): To a set of untreated control wells, add the lysis buffer provided in the kit to induce maximal LDH release.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control.

Protocol 3: Annexin V/PI Staining for Apoptosis
  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed SH-SY5Y Cells B Treat with this compound (Dose-Response & Time-Course) A->B C Cell Viability (MTT, LDH) B->C D Apoptosis (Annexin V/PI, Caspase) B->D E Mitochondrial Health (ΔΨm) B->E F Oxidative Stress (ROS Detection) B->F G Calculate IC50 C->G H Quantify Apoptosis D->H I Assess Mitochondrial & Oxidative Damage E->I F->I

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_trigger Initial Trigger cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolic Activation (CYP450) ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Mito_Dys Mitochondrial Dysfunction (↓ ΔΨm) Metabolites->Mito_Dys ROS->Mito_Dys Caspases Caspase Activation Mito_Dys->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Isaxonine Therapeutic Index Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Isaxonine, focusing on strategies to enhance its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic application?

This compound is a neurotrophic agent known to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote the recovery of motor and sensory functions[1]. Its primary investigated application is in the prevention and treatment of peripheral neuropathies, notably vincristine-induced neuropathy[2].

Q2: What is the known mechanism of action for this compound?

This compound is described as a modifier of the surface pH of the bilayer[1]. While the precise downstream signaling cascade is not fully elucidated, its neurotrophic effects suggest a potential interaction with pathways that regulate neuronal survival and growth. Neurotrophic factors typically exert their effects through signaling cascades such as the MAPK, PI3K, and PLC pathways, which are crucial for neuronal differentiation, survival, and axonal outgrowth.

Q3: What are the primary safety concerns associated with this compound?

The main dose-limiting toxicity of this compound is drug-induced liver injury. Reports indicate that this compound phosphate can induce acute hepatitis, which is reversible in most cases upon discontinuation of the drug[1]. However, severe and even fatal cases of hepatitis with centrilobular necrosis have been reported[3][4].

Q4: Is there a known mechanism for this compound-induced hepatotoxicity?

The exact mechanism is not fully established, but an immuno-allergic reaction is suspected[3]. Some studies suggest that the hepatotoxicity may be potentiated by co-administration with other drugs, such as paracetamol, possibly through the depletion of glutathione[5].

Troubleshooting Guide

Issue 1: High Incidence of Hepatotoxicity in Preclinical Models

Potential Cause: The inherent toxicity of the this compound phosphate salt or a reactive metabolite. The animal model may also have a genetic predisposition to drug-induced liver injury.

Troubleshooting Steps:

  • Dose Reduction and Fractionation: Investigate if administering lower, more frequent doses (fractionation) can maintain efficacy while reducing peak plasma concentrations and subsequent liver exposure.

  • Combination Therapy: Explore the co-administration of hepatoprotective agents. Agents that can mitigate oxidative stress or modulate immune responses could be beneficial.

  • Formulation Strategies: Develop and test alternative salt forms or novel drug delivery systems designed to reduce liver exposure.

  • Pharmacogenomic Screening: If using a genetically diverse animal model, screen for genetic markers associated with drug metabolism and immune response to identify susceptible subpopulations.

Issue 2: Lack of Efficacy in a Peripheral Neuropathy Model

Potential Cause: Suboptimal dosing, poor bioavailability, or a neuropathy model that is not responsive to this compound's mechanism of action.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a thorough dose-escalation study to ensure that an effective concentration of this compound is reaching the target tissue.

  • Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model to confirm adequate exposure.

  • Alternative Neuropathy Models: this compound has shown efficacy in vincristine-induced neuropathy[2]. If using a different model (e.g., diabetic neuropathy, crush injury), consider that the underlying pathology may not be amenable to this compound's neurotrophic effects.

  • Combination with other Neurotrophic Agents: Investigate potential synergistic effects by combining this compound with other growth factors or agents known to promote nerve regeneration.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Vincristine-Induced Neuropathy

ParameterThis compound GroupPlacebo Group
Number of Patients1010
Incidence of Neuropathy3/108/10

Data from a double-blind, placebo-controlled study in patients treated for lymphosarcoma or reticulosarcoma with a vincristine-containing protocol.[2]

Table 2: Reported Hepatotoxicity of this compound Phosphate

ParameterObservation
Onset of Hepatitis14 to 166 days after initiation of treatment[3]
Histological FindingsPredominantly centrilobular hepatocytic necrosis[3]
Biochemical MarkersIncreased plasma alanine- and aspartate-aminotransferases (up to 33x upper normal range), elevated plasma bilirubin[4]
Potentiating FactorsCo-administration with paracetamol[5]

Key Experimental Protocols

Protocol 1: Evaluation of this compound Hepatotoxicity in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle).

    • This compound (multiple dose levels, e.g., 10, 50, 100 mg/kg, administered orally or intraperitoneally).

    • Positive Control (e.g., a known hepatotoxic agent like acetaminophen at a high dose).

  • Dosing Regimen: Daily administration for 14 or 28 days.

  • Monitoring:

    • Weekly: Body weight and clinical observations.

    • Blood Sampling (e.g., day 0, 7, 14, 28): Measurement of serum ALT, AST, ALP, and bilirubin levels.

  • Terminal Procedures:

    • Necropsy: Collection of liver tissue.

    • Histopathology: Formalin-fixed, paraffin-embedded liver sections stained with Hematoxylin and Eosin (H&E) for microscopic examination.

    • Biomarker Analysis: Liver homogenates can be used to assess markers of oxidative stress (e.g., glutathione levels, lipid peroxidation).

Protocol 2: Assessment of this compound Efficacy in a Vincristine-Induced Neuropathy Model
  • Animal Model: Adult Wistar rats.

  • Induction of Neuropathy: Administer vincristine (e.g., 50 µg/kg, intraperitoneally) on alternating days for a total of 5 doses.

  • Groups:

    • Sham Control (vehicle for both vincristine and this compound).

    • Vincristine + Vehicle.

    • Vincristine + this compound (various doses).

  • Treatment: Begin this compound administration concurrently with or immediately after the first dose of vincristine and continue for the duration of the study (e.g., 4-6 weeks).

  • Behavioral Testing (perform at baseline and weekly):

    • Mechanical Allodynia: Von Frey filaments to assess paw withdrawal threshold.

    • Thermal Hyperalgesia: Hot plate or Hargreaves test to measure paw withdrawal latency.

    • Motor Function: Rotarod test to evaluate motor coordination and endurance.

  • Electrophysiology (at study termination):

    • Measure sensory and motor nerve conduction velocities of the sciatic nerve.

  • Histopathology (at study termination):

    • Examine dorsal root ganglia and sciatic nerve for signs of axonal degeneration and demyelination.

Visualizations

Isaxonine_Hepatotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Model Hepatocyte Culture Hepatocyte Culture This compound Exposure This compound Exposure Hepatocyte Culture->this compound Exposure Cytotoxicity Assays Cytotoxicity Assays This compound Exposure->Cytotoxicity Assays Mechanism Studies Mechanism Studies This compound Exposure->Mechanism Studies Data Analysis Data Analysis Mechanism Studies->Data Analysis Rodent Model Rodent Model Dose Administration Dose Administration Rodent Model->Dose Administration Blood Analysis Blood Analysis Dose Administration->Blood Analysis Histopathology Histopathology Blood Analysis->Histopathology Histopathology->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Caption: Workflow for investigating this compound-induced hepatotoxicity.

Neurotrophic_Signaling_Pathway cluster_receptors Receptors cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound Trk Receptor Trk Receptor This compound->Trk Receptor ? Cell Membrane Cell Membrane PI3K/Akt Pathway PI3K/Akt Pathway Trk Receptor->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Trk Receptor->Ras/MAPK Pathway PLC Pathway PLC Pathway Trk Receptor->PLC Pathway p75NTR p75NTR Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Axon Growth Axon Growth Ras/MAPK Pathway->Axon Growth Synaptic Plasticity Synaptic Plasticity PLC Pathway->Synaptic Plasticity

Caption: Potential neurotrophic signaling pathways for this compound.

References

Validation & Comparative

Isaxonine in Nerve Regeneration: A Comparative Analysis with Major Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

The quest for therapeutic agents to enhance nerve regeneration following injury is a cornerstone of neuroscience research. While a plethora of neurotrophic factors have been extensively studied for their roles in neuronal survival and axonal growth, other synthetic compounds have also been investigated for their potential neuro-regenerative properties. This guide provides a comparative analysis of Isaxonine, a non-protein neurotrophic agent, against well-established protein-based neurotrophic factors such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). The comparison focuses on their mechanisms of action, experimental efficacy, and clinical potential, with a critical highlight on the historical context and safety profile of this compound.

Quantitative Data on Nerve Regeneration

Direct comparative studies between this compound and other neurotrophic factors are scarce in recent literature. The available data for this compound dates back several decades, and its clinical use was halted due to safety concerns.[1] The following tables summarize key findings from preclinical studies to provide a quantitative perspective on the efficacy of these agents in promoting nerve regeneration.

Agent Animal Model Key Findings Reference
This compound Rat sciatic nerve crushNo significant effect on the rate of axonal regeneration.[2][1][2]
Rat sciatic nerve freezeEnhanced axonal sprouting, with a 50% increase in muscle fibers with multiple innervation 10-30 days post-injury.[2][2]
NGF Rat sciatic and peroneal nerve injuryInduced axonal entrapments and neuromas.[3][3]
BDNF Rat sciatic and peroneal nerve injuryIncreased the number of myelinated fibers.[3][3]
GDNF Rat sciatic and peroneal nerve injuryInduced remarkable tropism, leading to axonal entrapments and neuromas.[3][3]
CNTF Rat sciatic and peroneal nerve injuryIncreased the area of myelin around individual fibers and aided in the recovery of muscle weight.[3][3]
NT-3 Rat sciatic and peroneal nerve injuryIncreased axonal densities and the number of unmyelinated axons and Remak bundles.[3][3]
Agent In Vitro Model Key Findings Reference
Etifoxine PC12 cellsStimulated neurite outgrowth, with a stronger effect than specific TSPO ligands.[4][4]
Inosine -Promoted a greater number of myelinated nerve fibers (1,293 ± 85.49 vs. 817 ± 89.2 in control).[5][5]
Parthenolide Cultured dorsal root ganglion neurons (rodent and human)Promoted axonal growth.[6][7]
Cnicin Rodent and human neuronal culturesPromoted axonal growth.[6][7]

Signaling Pathways in Nerve Regeneration

The biological effects of neurotrophic factors are mediated through complex intracellular signaling cascades that ultimately regulate gene expression for neuronal survival, growth, and differentiation.

Nerve Growth Factor (NGF) Signaling

NGF, a well-characterized neurotrophin, primarily signals through two receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[8] The binding of NGF to TrkA initiates receptor dimerization and autophosphorylation, triggering downstream pathways like the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and growth.[8][9][10][11] The p75NTR can modulate TrkA signaling or activate independent pathways, including the NF-κB and JNK cascades, which can lead to either cell survival or apoptosis depending on the cellular context.[10][12]

NGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA High Affinity p75NTR p75NTR NGF->p75NTR Low Affinity Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg NFkB NF-κB p75NTR->NFkB JNK JNK p75NTR->JNK MAPK MAPK/ERK Ras->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival MAPK->Survival NFkB->Survival Apoptosis Apoptosis JNK->Apoptosis

Caption: NGF signaling pathway.
Brain-Derived Neurotrophic Factor (BDNF) Signaling

BDNF, another member of the neurotrophin family, exerts its effects by binding to the TrkB receptor with high affinity and to the p75NTR with low affinity.[13][14] The activation of TrkB by BDNF leads to the initiation of several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are vital for neuronal survival, differentiation, and synaptic plasticity.[13][14][15][16] Similar to NGF signaling, p75NTR can either facilitate TrkB-mediated effects or trigger distinct signaling events.[13]

BDNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB BDNF->TrkB High Affinity p75NTR p75NTR BDNF->p75NTR Low Affinity PI3K PI3K TrkB->PI3K PLCg PLCγ TrkB->PLCg Ras Ras TrkB->Ras Akt Akt PI3K->Akt MAPK MAPK/ERK Ras->MAPK Survival Neuronal Survival, Differentiation, Plasticity Akt->Survival MAPK->Survival

Caption: BDNF signaling pathway.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling

GDNF belongs to the TGF-β superfamily and signals through a multicomponent receptor complex.[17] This complex consists of the RET receptor tyrosine kinase and a glycosylphosphatidylinositol (GPI)-anchored co-receptor, GFRα1.[17][18][19] The binding of GDNF to GFRα1 facilitates the recruitment and activation of RET, which in turn stimulates downstream pathways such as the PI3K/Akt and MAPK pathways, promoting the survival and differentiation of various neuronal populations.[17][20]

GDNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET GFRa1->RET recruits PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt MAPK MAPK Pathway RET->MAPK Survival Neuronal Survival and Differentiation PI3K_Akt->Survival MAPK->Survival

Caption: GDNF signaling pathway.
Ciliary Neurotrophic Factor (CNTF) Signaling

CNTF is a member of the IL-6 cytokine family and initiates its signaling by binding to the CNTF receptor α (CNTFRα).[21] This complex then recruits two signal-transducing receptor subunits, LIFRβ and gp130, to form a tripartite receptor complex. The formation of this heterodimer leads to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the PI3K/Akt and MAPK pathways, which are involved in cell survival and differentiation.[21][22]

CNTF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNTF CNTF CNTFRa CNTFRα CNTF->CNTFRa LIFR LIFRβ CNTFRa->LIFR recruits gp130 gp130 CNTFRa->gp130 recruits JAK JAK LIFR->JAK PI3K_Akt PI3K/Akt LIFR->PI3K_Akt gp130->JAK MAPK MAPK gp130->MAPK STAT STAT JAK->STAT Transcription Gene Transcription for Survival and Differentiation STAT->Transcription PI3K_Akt->Transcription MAPK->Transcription

Caption: CNTF signaling pathway.

Experimental Protocols

The methodologies employed to evaluate the efficacy of these neurotrophic agents are crucial for interpreting the experimental data. Below are summaries of typical experimental protocols used in nerve regeneration studies.

In Vivo Model: Sciatic Nerve Injury in Rats

This is a widely used model to study peripheral nerve regeneration.

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).

    • The sciatic nerve is exposed through a skin incision on the thigh.

    • A nerve injury is created. Common methods include:

      • Crush injury: The nerve is crushed with fine forceps for a specific duration (e.g., 30 seconds).

      • Transection and repair: The nerve is completely severed, and the two stumps are repaired using microsutures or a nerve guidance conduit.

      • Freeze injury: A localized freezing is applied to the nerve.

  • Treatment Administration:

    • This compound: Administered orally or intraperitoneally at a specified dosage (e.g., 6 mg/kg in powdered diet).[1]

    • Neurotrophic Factors (NGF, BDNF, etc.): Often delivered locally to the injury site, for instance, through a nerve guidance conduit filled with a solution containing the factor, or via genetically modified cells that secrete the factor.

  • Functional Assessment:

    • Walking track analysis: To assess motor function recovery by analyzing the animal's gait.

    • Sensory testing: To evaluate the return of sensory function (e.g., response to thermal or mechanical stimuli).

    • Electrophysiology: To measure nerve conduction velocity and compound muscle action potentials, providing a quantitative measure of reinnervation.

  • Histological Analysis:

    • At the end of the study period, the animals are euthanized, and the sciatic nerves and target muscles are harvested.

    • Nerve sections are stained (e.g., with toluidine blue or osmium tetroxide) to visualize and quantify myelinated axons.

    • Immunohistochemistry is used to identify specific cellular and molecular markers of regeneration (e.g., neurofilaments, myelin basic protein).

Experimental_Workflow A Animal Anesthesia B Sciatic Nerve Exposure A->B C Nerve Injury (Crush, Transection, or Freeze) B->C D Treatment Administration (e.g., this compound, Neurotrophic Factors) C->D E Functional Assessment (Walking Track, Sensory Tests, Electrophysiology) D->E Post-operative Monitoring F Histological Analysis (Nerve and Muscle Tissue) E->F Endpoint

Caption: In vivo nerve regeneration workflow.
In Vitro Model: Neurite Outgrowth Assay

This assay is used to assess the direct effect of a compound on neuronal growth.

  • Cell Culture:

    • Neuronal cells or cell lines (e.g., PC12 cells, primary dorsal root ganglion neurons) are cultured in a suitable medium.

  • Treatment:

    • The cells are treated with different concentrations of the test compound (e.g., this compound, NGF).

  • Incubation:

    • The cells are incubated for a specific period (e.g., 24-72 hours) to allow for neurite extension.

  • Analysis:

    • The cells are fixed and stained.

    • The length and number of neurites per cell are measured using microscopy and image analysis software.

Comparative Discussion

The primary distinction between this compound and the other neurotrophic factors discussed lies in their chemical nature and, consequently, their presumed mechanisms of action and clinical trajectory.

  • Chemical Nature and Mechanism: this compound is a small synthetic molecule, whereas NGF, BDNF, GDNF, and CNTF are endogenous proteins. The protein-based neurotrophic factors act through specific cell surface receptors to activate well-defined signaling pathways that promote neuronal survival and growth.[23][24][25][26][27] The precise molecular mechanism of this compound is not as well-elucidated as that of the protein factors. Early studies suggested it might enhance axonal sprouting rather than accelerating the rate of regeneration.[2]

  • Efficacy: While some preclinical studies in the 1980s suggested a potential benefit of this compound in promoting nerve regeneration, particularly in terms of axonal sprouting, other studies reported no significant effect.[1][2][28] In contrast, the roles of NGF, BDNF, GDNF, and CNTF in supporting neuronal survival and axonal growth are well-established through extensive research, although their clinical application has been challenging due to issues with delivery and side effects.[23][24][25][27][29][30][31]

  • Safety and Clinical Status: A critical point of divergence is the safety profile. This compound was withdrawn from clinical use due to reports of hepatotoxicity.[1] This severe side effect has effectively halted its development as a therapeutic agent for nerve regeneration. The protein-based neurotrophic factors, while having their own set of challenges in clinical translation (e.g., short half-life, poor blood-brain barrier penetration, potential for off-target effects), have not been associated with the same type of organ toxicity as this compound.

Conclusion

References

A Comparative Analysis of Isaxonine and Nerve Growth Factor (NGF) in the Promotion of Axonal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Isaxonine and Nerve Growth Factor (NGF), two molecules that have been investigated for their potential to promote axonal growth and regeneration. The comparison is based on available experimental data, highlighting their proposed mechanisms of action, efficacy in preclinical and clinical studies, and their respective signaling pathways.

Executive Summary

Nerve Growth Factor (NGF) is a well-characterized neurotrophic factor that plays a crucial role in the survival, development, and function of neurons.[1] Its pro-regenerative effects on axons are mediated through well-defined signaling pathways initiated by its binding to specific cell surface receptors. In contrast, this compound is a synthetic compound investigated in the 1980s for its neurotrophic properties. While some early studies suggested a potential to enhance neurite outgrowth, its development was halted due to findings of hepatotoxicity, and it failed to demonstrate significant efficacy in some preclinical models of nerve regeneration.[2] This guide presents the available data to offer a clear, evidence-based comparison of these two agents.

Data Presentation: this compound vs. NGF

FeatureThis compoundNerve Growth Factor (NGF)
Molecule Type Synthetic pyrimidine derivativeEndogenous neurotrophic factor (protein)
Primary Mechanism Proposed to act on microtubules, potentially enhancing their stability.[3]Binds to TrkA and p75NTR receptors, activating multiple downstream signaling cascades that promote neuronal survival and axonal growth.[3]
Axonal Growth Efficacy (Preclinical) Inconsistent results. Increased neurite elongation in vitro, but no effect on regeneration after sciatic nerve crush in rats.[2][3]Consistently promotes axonal growth and regeneration in various in vitro and in vivo models.[3][4]
Clinical Trial Outcomes Equivocal findings in vincristine-induced neuropathy; some positive effects in diabetic neuropathy.[1][2][5] Withdrawn from clinical use due to hepatotoxicity.[2]Investigated in numerous clinical trials for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as peripheral neuropathies.[6][7] Delivery to the CNS remains a challenge.[6]
Signaling Pathways Not well-defined. The primary proposed target is the microtubule cytoskeleton.[3]Activates PI3K/Akt, Ras/ERK, and PLC-γ pathways, among others.[8]

Experimental Protocols

This compound: In Vitro Neurite Outgrowth Assay
  • Cell Culture: Dorsal root ganglia (DRG) were dissected from chick embryos and cultured in a medium containing a cocktail of nutrients and growth factors.

  • Treatment: this compound was added to the culture medium at a concentration of 10⁻⁷ M. In some experiments, it was co-administered with vincristine (0.5 or 1.0 x 10⁻⁷ M), a microtubule-destabilizing agent.[3]

  • Measurement: Neurite elongation was observed and measured over time using microscopy. The length of the longest neurite from each ganglion was typically quantified.[3]

Nerve Growth Factor (NGF): PC12 Cell Neurite Outgrowth Assay
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, were cultured in a suitable medium (e.g., DMEM) supplemented with horse and fetal bovine serum.

  • Treatment: Recombinant NGF was added to the culture medium at concentrations typically ranging from 50 to 100 ng/mL.

  • Measurement: After a defined period (e.g., 48-72 hours), cells were fixed and examined under a microscope. The percentage of cells bearing neurites longer than the cell body diameter was determined.

Signaling Pathways and Mechanisms of Action

This compound's Proposed Mechanism of Action

The primary hypothesis for this compound's mechanism of action centers on its interaction with the neuronal cytoskeleton, specifically microtubules.[3] Microtubules are essential for maintaining axonal structure and for the transport of organelles and molecules necessary for axon growth and maintenance. Vinca alkaloids, like vincristine, inhibit axonal growth by disrupting microtubule assembly. Early in vitro studies demonstrated that this compound could partially counteract the inhibitory effects of vincristine on neurite elongation, suggesting a microtubule-stabilizing effect.[3]

Isaxonine_Mechanism This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes (?) AxonalTransport Axonal Transport Microtubules->AxonalTransport Enables AxonalGrowth Axonal Growth AxonalTransport->AxonalGrowth Supports Vincristine Vincristine Vincristine->Microtubules Destabilizes

Proposed mechanism of this compound on microtubules.
Nerve Growth Factor (NGF) Signaling Pathways

NGF exerts its effects on axonal growth by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[3] The binding of NGF to TrkA is the primary driver of its pro-growth and survival signals.

Upon NGF binding, TrkA receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins that initiate several downstream signaling cascades:

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and growth.

  • Ras/ERK (MAPK) Pathway: This cascade is heavily involved in neurite outgrowth and differentiation.

  • PLC-γ Pathway: This pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).

NGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds p75NTR p75NTR NGF->p75NTR Binds PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLC-γ TrkA->PLCg Akt Akt PI3K->Akt CREB CREB Akt->CREB GeneExpression Gene Expression (Survival, Growth) Akt->GeneExpression ERK ERK Ras->ERK ERK->CREB CREB->GeneExpression

Simplified overview of major NGF signaling pathways.

Conclusion

The comparison between this compound and NGF for promoting axonal growth reveals a stark contrast in the depth of scientific understanding and clinical potential. NGF is an endogenous, potent neurotrophic factor with well-elucidated mechanisms of action and continues to be an active area of research for therapeutic development, despite challenges in its clinical application. This compound, on the other hand, is a compound from a past era of drug discovery. While early in vitro results were promising, the lack of robust in vivo efficacy and, most critically, its associated hepatotoxicity, led to the discontinuation of its development. For researchers and drug development professionals, NGF and its associated pathways remain a focal point for discovering and designing novel therapies for nerve injury and neurodegenerative diseases, while this compound serves as a historical example of a potential therapeutic agent that did not fulfill its initial promise due to safety and efficacy concerns.

References

A Comparative Guide to Isaxonine Derivatives and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Isaxonine derivatives against other prominent neuroprotective agents. The information is intended to assist researchers and professionals in drug development in evaluating potential therapeutic strategies for neurodegenerative diseases and nerve injury. This document summarizes available experimental data, details underlying methodologies, and visualizes key cellular pathways.

Introduction to this compound

This compound, chemically known as N-(1-Methylethyl)-2-pyrimidinamine, is a compound that has been investigated for its neurotrophic properties. It has been noted for its potential to promote neurite outgrowth and has been studied in the context of treating peripheral neuropathies. However, it is important to note that this compound was withdrawn from clinical use due to concerns about hepatotoxicity. Research into its derivatives continues to explore the potential for neuroprotective efficacy with an improved safety profile.

Comparative Analysis of Neuroprotective Efficacy

To provide a clear comparison, this guide evaluates this compound and its conceptual derivatives against a selection of alternative neuroprotective agents with varying mechanisms of action. These alternatives include the clinically used antioxidant Edaravone, the natural carotenoid Astaxanthin, the peptide mixture Cerebrolysin, and the archetypal neurotrophic factors, Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).

Table 1: In Vitro Neuroprotective Effects on Neuronal Survival
CompoundNeuronal Cell TypeInsult/ModelConcentrationOutcome MeasureResult (% increase in survival vs. control)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Edaravone SH-SY5YAβ25-3510 µMCell Viability (MTT assay)Significant protection (exact % not specified)[1]
Primary cortical neuronsOxygen-Glucose Deprivation (OGD)1-10 µMNeuronal survivalDose-dependent protection[2]
Astaxanthin Primary cortical neuronsH₂O₂500 nMCell ViabilityAttenuated cell viability loss[3]
SH-SY5YOxygen-Glucose Deprivation (OGD)1-10 µMCell ViabilityDose-dependent protection[4]
Cerebrolysin Primary cortical neuronsGlutamate excitotoxicity0.1-10% (v/v)Neuronal survivalDose-dependent rescue[5]
Primary cortical neuronsOxygen-Glucose Deprivation (OGD)0.1-10% (v/v)Neuronal survivalDose-dependent rescue[5]
NGF Sensory neuronsTrophic factor withdrawal50 ng/mLNeuronal survivalPromotes survival[6]
BDNF Embryonic motoneuronsTrophic factor withdrawal10-50 ng/mLNeuronal survivalPrevents motoneuron death[7]
Table 2: In Vitro Effects on Neurite Outgrowth
CompoundNeuronal Cell TypeConcentrationOutcome MeasureResult (e.g., fold increase in neurite length)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Nobiletin (as a comparator) DRG neurons50-100 µMMean neurite lengthSignificant increase[8]
NGF PC12 cells~100 ng/mLNeurite outgrowthOptimal for neurite growth[9]
Sensory neuronsVariesNeurite elongationStimulates outgrowth[10]
BDNF Motor neuronsHigh dosesNeurite outgrowthSelectively enhances motor neurite outgrowth[11]
Cerebrolysin Not specifiedNot specifiedNeurite outgrowthPromotes neurite outgrowth[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

Neurite Outgrowth Assay

This assay is fundamental for assessing the potential of a compound to promote neuronal regeneration and connectivity.

  • Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons (e.g., Dorsal Root Ganglion - DRG neurons) are seeded onto plates coated with substrates that support cell attachment and growth, such as poly-L-lysine or laminin.

  • Compound Treatment: Following cell attachment, the culture medium is replaced with a medium containing the test compound at various concentrations. A negative control (vehicle) and a positive control (e.g., NGF) are included.

  • Incubation: Cells are incubated for a period sufficient to allow for neurite extension, typically 24 to 72 hours.

  • Imaging and Analysis: Cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Images are captured using fluorescence microscopy. The length and number of neurites are quantified using specialized software. The results are often expressed as the average neurite length per neuron or the percentage of cells bearing neurites.

Neuronal Survival Assay under Oxidative Stress

This assay evaluates the ability of a compound to protect neurons from damage induced by oxidative stress, a common pathological mechanism in neurodegenerative diseases.

  • Cell Culture: Neuronal cells are cultured as described for the neurite outgrowth assay.

  • Pre-treatment: Cells are pre-incubated with the test compound for a specific duration before the induction of oxidative stress.

  • Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or glutamate, is added to the culture medium to induce neuronal cell death.

  • Compound Co-treatment: The test compound is often co-incubated with the oxidizing agent.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity, or by staining for live and dead cells (e.g., with Calcein-AM and Propidium Iodide). The results are typically presented as the percentage of cell survival compared to the control group (vehicle-treated, stressed cells).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the compared agents are mediated by diverse signaling pathways. Understanding these mechanisms is critical for targeted drug development.

Edaravone primarily acts as a potent free radical scavenger, reducing oxidative stress which is a key contributor to neuronal damage in conditions like ischemic stroke.[2][13] It helps to mitigate damage to the cell membrane by neutralizing harmful reactive oxygen species.

Edaravone_Mechanism Ischemic Cascade Ischemic Cascade Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Ischemic Cascade->Reactive Oxygen Species (ROS) Neuronal Damage Neuronal Damage Reactive Oxygen Species (ROS)->Neuronal Damage Edaravone Edaravone Edaravone->Reactive Oxygen Species (ROS) Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection

Edaravone's free radical scavenging activity.

Astaxanthin exerts its neuroprotective effects through multiple mechanisms. It is a powerful antioxidant that can cross the blood-brain barrier.[4] It also possesses anti-inflammatory and anti-apoptotic properties.[14]

Astaxanthin_Mechanism Astaxanthin Astaxanthin Antioxidant Effects Antioxidant Effects Astaxanthin->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects Astaxanthin->Anti-inflammatory Effects Anti-apoptotic Effects Anti-apoptotic Effects Astaxanthin->Anti-apoptotic Effects Neuroprotection Neuroprotection Antioxidant Effects->Neuroprotection Anti-inflammatory Effects->Neuroprotection Anti-apoptotic Effects->Neuroprotection

Multifaceted neuroprotective actions of Astaxanthin.

Cerebrolysin is a mixture of peptides and amino acids that mimics the action of endogenous neurotrophic factors.[15] It promotes neurogenesis, modulates the inflammatory response, and reduces excitotoxicity.[15][16]

Neurotrophic Factors (NGF and BDNF) act by binding to specific receptors on the neuronal surface (TrkA for NGF and TrkB for BDNF), activating intracellular signaling cascades that promote neuronal survival, growth, and differentiation.[17]

Neurotrophic_Factor_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NGF/BDNF NGF/BDNF Trk Receptor Trk Receptor NGF/BDNF->Trk Receptor Binds Signaling Cascades Signaling Cascades Trk Receptor->Signaling Cascades Activates Gene Expression Gene Expression Signaling Cascades->Gene Expression Regulates Neuronal Survival & Growth Neuronal Survival & Growth Gene Expression->Neuronal Survival & Growth Promotes

General signaling pathway for NGF and BDNF.

Conclusion

While this compound has shown promise as a neurotrophic agent, its clinical development was halted due to safety concerns. This guide highlights the need for the development of this compound derivatives with an improved therapeutic window. The comparative data presented for Edaravone, Astaxanthin, Cerebrolysin, NGF, and BDNF provide a benchmark for the evaluation of novel neuroprotective compounds. Future research should focus on obtaining robust in vitro and in vivo data for this compound derivatives to allow for a direct and quantitative comparison against these established and emerging neuroprotective strategies. The experimental protocols and pathway diagrams provided herein offer a framework for such investigations.

References

A Comparative Analysis of Isaxonine and Current Treatments for Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Isaxonine, a historical neurotrophic agent, with current therapeutic alternatives for peripheral neuropathy. The objective is to present a clear, data-driven overview to inform research and drug development in the field of nerve regeneration and repair.

Executive Summary

This compound, a compound investigated for its neuroregenerative properties, showed initial promise in preclinical and early clinical studies for the treatment of peripheral neuropathies. However, its development was halted due to significant hepatotoxicity. This guide revisits the available clinical data for this compound and contrasts it with the established efficacy and safety profiles of current first-line treatments for painful peripheral neuropathy, including duloxetine, pregabalin, and gabapentin. While direct, extensive quantitative comparison is limited by the age and availability of full-text this compound trial data, this guide synthesizes the key findings to provide a valuable comparative perspective.

This compound: A Profile

This compound was investigated as a neurotrophic agent with the potential to accelerate peripheral nerve regeneration and promote functional recovery.[1] Early clinical trials in the 1980s explored its use in both chemotherapy-induced and diabetic neuropathy.

This compound Clinical Trial Results (Based on available abstracts)

A double-blind, placebo-controlled study in 25 patients undergoing vincristine treatment for lymphoma or reticulosarcoma showed a statistically significant lower frequency of neuropathy in the this compound group (3 out of 10) compared to the placebo group (8 out of 10). The protective effect was particularly noted on tendon reflexes and the number of motor units.

Another double-blind trial in patients with diabetic neuropathy suggested a favorable effect of this compound on sensory disturbances such as paresthesia and pain, with clinical improvements correlating with electrophysiological results.

Withdrawal from Clinical Use

Despite these early positive indications, this compound was withdrawn from clinical use due to reports of severe hepatotoxicity, including cases of acute and fatal hepatitis.[2][3] This critical safety concern ultimately outweighed its potential therapeutic benefits.

Current Alternatives for Painful Peripheral Neuropathy

Current management of painful peripheral neuropathy primarily focuses on symptomatic relief. The most widely prescribed medications include certain antidepressants and anticonvulsants.

Duloxetine

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of painful diabetic peripheral neuropathy (DPNP) and chemotherapy-induced peripheral neuropathy (CIPN).

Pregabalin and Gabapentin

Pregabalin and gabapentin are gabapentinoids, a class of anticonvulsant drugs that are also first-line treatments for neuropathic pain.

Comparative Data Tables

Due to the limited availability of full-text articles for this compound clinical trials, the following tables present a high-level summary of the this compound data based on abstracts, alongside more detailed quantitative data from recent clinical trials of duloxetine, pregabalin, and gabapentin.

Table 1: Efficacy in Painful Diabetic Peripheral Neuropathy

Drug Dosage Primary Efficacy Endpoint Key Results Citation(s)
This compound Not Specified in AbstractImprovement in sensory disorders (paresthesia, pain)Favorable effect on sensory disorders; improvements correlated with electrophysiological results.
Duloxetine 60-120 mg/dayChange in 24-hour average pain score (11-point Likert scale)Statistically significant reduction in pain scores compared to placebo.[4][5][6][7]
Pregabalin 150-600 mg/dayReduction in mean pain scoreSignificant, dose-related improvement in pain compared to placebo.[1][8][9][10][11][12][13]
Gabapentin 900-3600 mg/dayReduction in pain intensityGenerally considered effective, though some studies in CIPN have shown mixed results.[2][14][15][16][17][18]

Table 2: Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Drug Dosage Primary Efficacy Endpoint Key Results Citation(s)
This compound Not Specified in AbstractFrequency of neuropathyStatistically significant lower frequency of neuropathy in the this compound group (3/10) vs. placebo (8/10) in vincristine-treated patients.
Duloxetine 60 mg/dayChange in average pain score (Brief Pain Inventory-Short Form)Statistically significant reduction in pain compared to placebo.[19][20]
Gabapentinoids (Pregabalin, Gabapentin) VariedPrevention and treatment of CIPN painLimited and inconsistent evidence to support their use in preventing or treating CIPN.[2][3]

Table 3: Safety and Tolerability

Drug Common Adverse Events Serious Adverse Events Citation(s)
This compound Not detailed in abstractsHepatotoxicity (including fatal cases) [2][3]
Duloxetine Nausea, dry mouth, somnolence, fatigue, constipation, decreased appetiteRare, but can include liver failure, serotonin syndrome.[4][5][6][7][19][20]
Pregabalin Dizziness, somnolence, peripheral edema, weight gainAngioedema, hypersensitivity reactions.[1][8][9][10][11][12][13]
Gabapentin Dizziness, somnolence, ataxia, fatigueSevere allergic reactions, suicidal thoughts or behavior.[2][14][15][16][17][18]

Experimental Protocols: A Methodological Overview

This compound Clinical Trials (Early 1980s)
  • Design: Double-blind, placebo-controlled, randomized trials.

  • Patient Population: One trial included patients with lymphosarcoma or reticulosarcoma receiving vincristine. Another trial focused on patients with diabetic neuropathy.

  • Outcome Measures: Assessment of neuropathy frequency, tendon reflexes, motor unit recordings, and clinical evaluation of sensory symptoms. Electrophysiological measures were also used.

Duloxetine, Pregabalin, and Gabapentin Clinical Trials
  • Design: Typically multicenter, randomized, double-blind, placebo-controlled trials. Some are crossover or open-label extension studies.

  • Patient Population: Well-defined patient populations with specific types of peripheral neuropathy (e.g., DPNP, CIPN) and baseline pain scores.

  • Inclusion/Exclusion Criteria: Strict criteria are applied, often excluding patients with other causes of neuropathy or confounding medical conditions.

  • Outcome Measures: Standardized pain scales (e.g., 11-point Likert scale, Brief Pain Inventory), quality of life questionnaires, and detailed adverse event reporting.

  • Statistical Analysis: Rigorous statistical plans are in place to assess efficacy and safety.

Mechanism of Action and Signaling Pathways

This compound was classified as a neurotrophic agent, suggesting it supports the survival and growth of neurons. While the precise molecular signaling pathway of this compound is not well-documented in publicly available literature, its proposed action aligns with pathways known to be crucial for nerve regeneration. One such central pathway involves the activation of cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn can promote the expression of genes associated with neuronal survival and axon growth.

Isaxonine_MoA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Neurotrophic Agent) Receptor Neuronal Receptor (Hypothesized) This compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (e.g., Growth Factors) CREB->GeneExpression Promotes AxonGrowth Axon Growth & Survival GeneExpression->AxonGrowth Leads to

Hypothesized signaling pathway for this compound's neurotrophic effect.

Experimental Workflow for a Typical Peripheral Neuropathy Clinical Trial

The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial for a peripheral neuropathy treatment.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain Scores, Neurological Exam) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentArm Treatment Group (Investigational Drug) Randomization->TreatmentArm PlaceboArm Placebo Group (Control) Randomization->PlaceboArm FollowUp Regular Follow-up Visits (Efficacy & Safety Monitoring) TreatmentArm->FollowUp PlaceboArm->FollowUp DataCollection End of Study Data Collection FollowUp->DataCollection Unblinding Unblinding of Treatment Allocation DataCollection->Unblinding Analysis Statistical Analysis Unblinding->Analysis Reporting Reporting of Results Analysis->Reporting

Generalized workflow of a peripheral neuropathy clinical trial.

Conclusion

This compound represents an early attempt to develop a disease-modifying therapy for peripheral neuropathy by promoting nerve regeneration. While initial efficacy signals were observed, its association with severe hepatotoxicity led to its discontinuation. This historical perspective underscores the critical importance of a favorable safety profile in the development of drugs for non-life-threatening conditions.

In contrast, current first-line treatments such as duloxetine, pregabalin, and gabapentin, while primarily offering symptomatic relief rather than nerve regeneration, have well-established efficacy and manageable safety profiles documented in extensive clinical trial programs. For researchers and drug developers, the story of this compound serves as a reminder of the challenges in developing neuroregenerative therapies and highlights the need for novel agents with both robust efficacy and a high degree of safety. Future research may focus on agents that can replicate the potential neurotrophic effects of compounds like this compound without the associated toxicity, potentially targeting specific signaling pathways involved in nerve repair.

References

Benchmarking Isaxonine's Effect on Microtubule Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isaxonine's effect on microtubule stability, benchmarked against established microtubule-targeting agents. The information is compiled from preclinical data to offer an objective overview for research and drug development purposes.

Introduction to Microtubule Dynamics and this compound

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is a tightly regulated process, and its disruption is a key mechanism of action for numerous therapeutic agents, particularly in oncology and neurology.

This compound (N-isopropyl-amino-2-pyrimidine orthophosphate) is a compound that has been investigated for its neurotrophic and nerve-regenerating properties. Early research suggests that its mechanism of action may be linked to the modulation of microtubule stability, a critical factor in axonal growth and repair. This guide will delve into the available data on this compound and compare its effects with well-characterized microtubule stabilizers and destabilizers.

Comparative Analysis of Microtubule-Targeting Agents

To provide a clear benchmark for this compound's activity, this section compares its effects with those of paclitaxel (a microtubule stabilizer) and colchicine, nocodazole, and vinca alkaloids (microtubule destabilizers). The data is presented for both in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assays

These assays directly measure the effect of a compound on the polymerization of purified tubulin into microtubules. The data is typically presented as the half-maximal effective concentration (EC50) for stabilizers or the half-maximal inhibitory concentration (IC50) for destabilizers.

CompoundMechanism of ActionIn Vitro Assay TypeReported EC50/IC50Reference(s)
This compound Promotes Polymerization Turbidity AssayStimulatory at 2.1 mM and 12.6 mM[1]
Paclitaxel (Taxol)StabilizerTubulin Assembly AssayEC50: ~10 nM - 23 µM[2][3]
ColchicineDestabilizerTubulin Polymerization InhibitionIC50: ~1 - 10.6 µM[4][5][6]
NocodazoleDestabilizerTubulin Polymerization InhibitionIC50: ~2.3 µM[2][7]
VincristineDestabilizerTubulin Polymerization InhibitionIC50: ~430 nM[8]

Note: The available quantitative data for this compound is from older studies and at significantly higher concentrations than the other listed compounds. This suggests a lower potency in in vitro tubulin polymerization assays compared to established microtubule-targeting agents.

Cell-Based Microtubule Stability Assays

These assays assess the effect of a compound on the microtubule network within intact cells. This provides a more physiologically relevant measure of a compound's activity, taking into account cell permeability and metabolism.

CompoundMechanism of ActionCell-Based Assay TypeReported EC50/IC50Cell Line(s)Reference(s)
This compound Promotes Assembly Microtubule Assembly in CellsData not available-[9]
Paclitaxel (Taxol)StabilizerMicrotubule StabilizationEC50: ~4 nMA549[2][7]
ColchicineDestabilizerMicrotubule DepolymerizationIC50: ~787 nMHeLa[10]
NocodazoleDestabilizerMicrotubule DepolymerizationEC50: ~72 - 350 nMHeLa, A549[2][7][10]
VinblastineDestabilizerMicrotubule DepolymerizationIC50: ~4.83 nMHeLa[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Tubulin Polymerization Assay (Turbidity)

Objective: To measure the effect of a compound on the rate and extent of tubulin polymerization by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (this compound or comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • Add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C spectrophotometer.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear portion of the curve. The extent of polymerization is the plateau absorbance. Calculate EC50 or IC50 values by fitting the data to a dose-response curve.

Cell-Based Microtubule Stabilization/Destabilization Assay (Immunofluorescence)

Objective: To quantify the effect of a compound on the integrity of the microtubule network in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • Test compound (this compound or comparators)

  • Microtubule-depolymerizing agent (e.g., nocodazole) for stabilization assays

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • For Stabilization Assay: Co-incubate with a microtubule-depolymerizing agent (e.g., nocodazole at a concentration that causes significant but not complete microtubule loss) for the last 30-60 minutes of the treatment period.

  • Fix the cells with the fixative solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the intensity and/or texture of the microtubule network fluorescence per cell. For stabilization assays, an increase in microtubule integrity in the presence of the test compound and nocodazole indicates a stabilizing effect. For destabilization assays, a decrease in microtubule integrity indicates a destabilizing effect. Calculate EC50 or IC50 values from dose-response curves.

Signaling Pathways and Experimental Workflows

The stability of the microtubule network is intricately linked to various intracellular signaling pathways. Microtubule-targeting agents can both be influenced by and, in turn, influence these pathways.

Experimental Workflow for Benchmarking Microtubule-Targeting Agents

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Purified Tubulin Purified Tubulin In Vitro Polymerization Assay In Vitro Polymerization Assay Purified Tubulin->In Vitro Polymerization Assay Add Test Compound EC50/IC50 Determination EC50/IC50 Determination In Vitro Polymerization Assay->EC50/IC50 Determination Quantify Polymerization Comparative Analysis Comparative Analysis EC50/IC50 Determination->Comparative Analysis Cultured Cells Cultured Cells Compound Treatment Compound Treatment Cultured Cells->Compound Treatment Immunofluorescence Staining Immunofluorescence Staining Compound Treatment->Immunofluorescence Staining Fix & Stain for Tubulin High-Content Imaging High-Content Imaging Immunofluorescence Staining->High-Content Imaging Phenotypic Analysis Phenotypic Analysis High-Content Imaging->Phenotypic Analysis Quantify Microtubule Network Phenotypic Analysis->Comparative Analysis

Caption: Workflow for in vitro and cell-based benchmarking of microtubule-targeting agents.

Signaling Pathways Modulating Microtubule Stability

Several key signaling pathways are known to influence and be influenced by the state of the microtubule cytoskeleton.

Rho GTPase Signaling:

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the cytoskeleton. RhoA, acting through its effectors mDia and ROCK, can promote the formation of stable microtubules, particularly at the leading edge of migrating cells.[11][12][13] Paclitaxel has been shown to increase the levels of active RhoA (GTP-RhoA), suggesting a feedback loop where microtubule stabilization further activates pathways that promote stability.[14]

G Extracellular Signals Extracellular Signals RhoGEFs RhoGEFs Extracellular Signals->RhoGEFs Activate RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Promotes GDP/GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP mDia/ROCK mDia/ROCK RhoA-GTP->mDia/ROCK Activate Microtubule Stabilization Microtubule Stabilization mDia/ROCK->Microtubule Stabilization Microtubule Stabilization->RhoA-GTP Positive Feedback Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilization

Caption: Rho GTPase signaling pathway in microtubule stabilization.

PI3K/Akt Signaling:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and migration. Activation of this pathway has been shown to promote microtubule stability.[15][16] Conversely, microtubule-destabilizing agents like colchicine have been shown to modulate Akt signaling, suggesting a complex interplay between this pathway and microtubule dynamics.[17][18]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind PI3K PI3K Receptor Tyrosine Kinase->PI3K Activate PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates GSK3β GSK3β Akt->GSK3β Inhibits Microtubule Stability Microtubule Stability GSK3β->Microtubule Stability Promotes Destabilization Colchicine Colchicine Colchicine->Microtubule Stability Inhibits

Caption: PI3K/Akt signaling pathway and its influence on microtubule stability.

MAPK/ERK Signaling:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation and differentiation. ERK has been shown to associate with microtubules and can phosphorylate microtubule-associated proteins (MAPs), thereby influencing microtubule dynamics.[18] Microtubule-destabilizing agents like nocodazole can activate the ERK pathway, leading to downstream cellular effects.[16][19]

G Mitogens Mitogens Ras Ras Mitogens->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MAPs MAPs ERK->MAPs Phosphorylates Microtubule Dynamics Microtubule Dynamics MAPs->Microtubule Dynamics Regulate Nocodazole Nocodazole Nocodazole->ERK Activates

Caption: MAPK/ERK signaling pathway and its regulation of microtubule dynamics.

Conclusion

The available evidence suggests that this compound promotes microtubule assembly and stability, although the existing quantitative data is dated and indicates a lower potency compared to well-established microtubule-targeting agents like paclitaxel. Clinical observations of this compound's efficacy in treating peripheral neuropathies align with a mechanism involving the stabilization of neuronal microtubules, which are essential for axonal integrity and transport.[12][20]

Further research employing modern in vitro and cell-based assays is warranted to precisely quantify the potency and efficacy of this compound in modulating microtubule dynamics. A deeper understanding of its interaction with key signaling pathways, such as the Rho GTPase, PI3K/Akt, and MAPK/ERK pathways, will be crucial in elucidating its full therapeutic potential and mechanism of action. This comparative guide provides a foundational framework for such future investigations.

References

A Comparative Analysis of Isaxonine and Other Pyrimidine Compounds in Neuroprotection and Neuroregeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Isaxonine and other notable pyrimidine compounds, Uridine and Cytidine, with a focus on their applications in neuroprotection and nerve regeneration. This document synthesizes preclinical and clinical data to evaluate their efficacy, mechanisms of action, and therapeutic potential, while also addressing key safety considerations.

Introduction

Pyrimidine nucleosides and their derivatives have garnered significant interest in the field of neuroscience due to their fundamental roles in the synthesis of nucleic acids and essential components of neuronal cell membranes. This guide focuses on a comparative analysis of three such compounds: this compound, Uridine, and Cytidine.

This compound , a pyrimidine derivative, was historically investigated for its neuroprotective properties, particularly in the context of chemotherapy-induced peripheral neuropathy. Uridine and Cytidine , fundamental building blocks of RNA, are crucial for the synthesis of phospholipids, which are vital for neuronal membrane integrity and repair. Cytidine is often administered in the form of Citicoline (CDP-Choline), a key intermediate in the synthesis of phosphatidylcholine.

This analysis aims to provide a clear, data-driven comparison of these compounds to inform future research and drug development efforts in the realm of neuroprotection and neuroregeneration.

Mechanism of Action

The neuroprotective and neuroregenerative effects of this compound, Uridine, and Cytidine stem from distinct molecular mechanisms. This compound directly influences the cytoskeleton, while Uridine and Cytidine act as essential precursors for neuronal membrane and nucleic acid synthesis.

This compound: The primary mechanism of action for this compound appears to be the modulation of microtubule dynamics. In vitro studies have shown that this compound can stimulate the assembly of microtubules, even in the absence of GTP, and can stabilize existing microtubules against depolymerization. This action is thought to counteract the disruptive effects of neurotoxins like vincristine on the neuronal cytoskeleton, thereby preserving axonal structure and function.

Uridine and Cytidine: These pyrimidine nucleosides play a critical role as precursors in the synthesis of essential cellular components. Their contribution to neuroprotection and regeneration is primarily through:

  • Phospholipid Synthesis: Uridine and Cytidine (via Citicoline) are integral to the Kennedy pathway for the de novo synthesis of phosphatidylcholine, a major phospholipid component of neuronal membranes. This is crucial for membrane repair, neurite outgrowth, and synaptogenesis.

  • Nucleic Acid Synthesis: As fundamental components of RNA, Uridine and Cytidine are essential for the increased protein synthesis required during nerve regeneration and repair processes.

Below is a graphical representation of the distinct signaling pathways.

G cluster_this compound This compound Pathway cluster_uridine_cytidine Uridine & Cytidine Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Stimulates Microtubule Microtubule Assembly and Stabilization Tubulin->Microtubule Axonal_Integrity Axonal Structural Integrity Microtubule->Axonal_Integrity Maintains Uridine_Cytidine Uridine / Cytidine (as Citicoline) Phospholipids Phosphatidylcholine & other Phospholipids Uridine_Cytidine->Phospholipids Precursor for RNA RNA Synthesis Uridine_Cytidine->RNA Precursor for Membrane_Repair Neuronal Membrane Repair & Synthesis Phospholipids->Membrane_Repair Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis Nerve_Regeneration Nerve Regeneration & Synaptic Plasticity Membrane_Repair->Nerve_Regeneration Protein_Synthesis->Nerve_Regeneration

Figure 1. Comparative Signaling Pathways.

Comparative Efficacy

The following tables summarize the available preclinical and clinical data for this compound, Uridine, and Cytidine (as Citicoline) in various models of neurological damage.

Table 1: Preclinical Efficacy in Nerve Regeneration Models
CompoundAnimal ModelKey FindingsQuantitative DataCitation(s)
This compound Rat sciatic nerve crushNo significant effect on regeneration.Not Applicable[1]
Uridine Rat sciatic nerve transectionEnhanced nerve regeneration and functional recovery.Increased number of myelinated axons.[2]
Improved sciatic functional index (SFI) and nerve conduction velocity at 12 weeks.SFI and conduction velocity recovered in the Uridine group compared to control.[2]
Reduced apoptosis and oxidative stress.500 mg/kg dose significantly decreased Caspase-3/Actin ratio and MDA levels, and increased SOD, GPx, and CAT levels.[3]
Uridine + Cytidine Rat sciatic nerve crushAccelerated single fiber conduction velocity.Significant acceleration of conduction velocity of type II afferent fibers after 40 days.[4]
Increased nerve fiber and myelin area.Significant increase in nerve fiber area, myelin area, and axon area after 60 days.[4]
Table 2: Clinical Efficacy in Neurological Disorders
CompoundConditionKey FindingsQuantitative DataCitation(s)
This compound Vincristine-induced neuropathyReduced frequency of neuropathy.Incidence of neuropathy: 3/10 in this compound group vs. 8/10 in placebo group.[5]
Protective effect on tendon reflexes and motor units.-[5]
Citicoline Acute Ischemic StrokeImproved functional outcome and reduced neurologic deficit.Significant improvement in Barthel Index and NIH Stroke Scale scores with 500 mg and 2000 mg doses.[1]
Post-stroke cognitive impairmentImproved attention-executive functions and temporal orientation.Better outcomes at 6 and 12 months (OR 1.721 and 2.379 for attention-executive functions; OR 1.780 and 2.155 for temporal orientation).[6]

Safety and Tolerability

A critical aspect of any therapeutic agent is its safety profile. While Uridine and Cytidine are endogenous molecules with a generally favorable safety profile, this compound was withdrawn from the market due to significant safety concerns.

This compound: Clinical use of this compound was discontinued due to reports of severe hepatotoxicity. The mechanism is believed to be an immuno-allergic reaction, with metabolic activation by cytochrome P-450 leading to the formation of reactive metabolites that can cause covalent binding to liver proteins.

Uridine and Cytidine (as Citicoline): Both Uridine and Citicoline are generally well-tolerated. Clinical trials of Citicoline in stroke patients have reported minimal side effects, with an incidence and type of adverse events similar to placebo.[1][7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Microtubule Assembly Assay (for this compound)

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by measuring the increase in turbidity (light scattering) at 350 nm in a spectrophotometer.

  • Materials: Purified tubulin, polymerization buffer (e.g., PEM buffer), GTP, and the test compound (this compound).

  • Procedure:

    • A reaction mixture containing tubulin, polymerization buffer, and the test compound (with or without GTP) is prepared on ice.

    • The reaction is initiated by raising the temperature to 37°C.

    • The change in absorbance at 350 nm is recorded over time.

    • An increase in absorbance indicates microtubule polymerization. The rate and extent of polymerization can be quantified.

G cluster_workflow Microtubule Assembly Assay Workflow start Prepare reaction mix (Tubulin, Buffer, this compound ± GTP) on ice incubate Incubate at 37°C to initiate polymerization start->incubate measure Monitor absorbance (350 nm) over time incubate->measure analyze Analyze polymerization kinetics (rate and extent) measure->analyze

Figure 2. Microtubule Assembly Assay Workflow.
Neurite Outgrowth Assay (for Uridine/Cytidine)

This assay assesses the ability of a compound to promote the growth of neurites from cultured neurons.

  • Principle: Neurons are cultured in the presence of the test compound, and neurite length and branching are quantified using microscopy and image analysis software.

  • Materials: Primary neurons or neuronal cell lines, culture medium, test compound (Uridine or Citicoline), and immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody).

  • Procedure:

    • Neurons are plated in culture dishes or multi-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period, the cells are fixed and stained for neuronal markers.

    • Images are captured using a microscope, and neurite length, number of neurites, and branching are measured using image analysis software.

G cluster_workflow Neurite Outgrowth Assay Workflow plate Plate neurons in culture treat Treat with Uridine/Citicoline plate->treat incubate Incubate for a defined period treat->incubate fix_stain Fix and stain for neuronal markers incubate->fix_stain image Image acquisition (microscopy) fix_stain->image analyze Quantify neurite length and branching image->analyze

Figure 3. Neurite Outgrowth Assay Workflow.
Phosphatidylcholine Synthesis Assay (for Uridine/Cytidine)

This assay measures the rate of phosphatidylcholine synthesis in cells treated with a precursor compound.

  • Principle: Cells are incubated with a radiolabeled precursor (e.g., [14C]-choline) and the test compound. The incorporation of the radiolabel into phosphatidylcholine is then quantified.

  • Materials: Cell culture, radiolabeled choline, test compound (Uridine or Citicoline), and reagents for lipid extraction and thin-layer chromatography (TLC) or scintillation counting.

  • Procedure:

    • Cells are incubated with the test compound and radiolabeled choline.

    • After incubation, lipids are extracted from the cells.

    • Phosphatidylcholine is separated from other lipids using TLC.

    • The amount of radiolabeled phosphatidylcholine is quantified by autoradiography or by scraping the corresponding TLC spot and measuring radioactivity using a scintillation counter.

Conclusion

This comparative analysis highlights the distinct yet complementary roles of this compound, Uridine, and Cytidine in the context of neuroprotection and nerve regeneration.

  • This compound presents an interesting case of a compound with a specific mechanism of action on the neuronal cytoskeleton. Its efficacy in preventing vincristine-induced neuropathy was promising; however, its clinical development was halted due to severe hepatotoxicity. This underscores the critical importance of a thorough safety assessment in drug development.

  • Uridine and Cytidine (as Citicoline) demonstrate a broader, more foundational role in neuronal health by providing the essential building blocks for membrane and nucleic acid synthesis. Their favorable safety profiles and positive results in both preclinical models of nerve regeneration and clinical trials for stroke and cognitive impairment make them compelling candidates for further investigation and therapeutic application.

Future research should focus on further elucidating the downstream signaling pathways activated by these pyrimidine compounds and exploring their potential in a wider range of neurological disorders. The development of novel pyrimidine derivatives with improved efficacy and safety profiles also represents a promising avenue for therapeutic innovation.

References

Safety Operating Guide

Navigating the Safe Disposal of Isaxonine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isaxonine, a neurotrophic agent known to accelerate peripheral nerve regeneration, requires careful handling and disposal due to its pharmacological activity and potential health implications, such as the induction of acute hepatitis.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to institutional and regulatory guidelines. The following personal protective equipment (PPE) should be worn at all times when handling this compound waste:

  • Gloves: Wear double chemotherapy gloves or other appropriate chemical-resistant gloves.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A lab coat or other protective garment should be worn to prevent skin contact.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following procedure outlines the recommended steps for disposing of this compound waste:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and personal protective equipment (PPE), must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.[5] Do not mix with incompatible materials.[6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[4][5] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, use a container with a tight-fitting lid.

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7]

    • The SAA should be a well-ventilated area away from heat sources or ignition.[6]

    • Ensure the container remains closed except when adding waste.[5]

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[3]

    • Do not dispose of this compound waste down the drain or in regular trash.[5]

Quantitative Data for this compound Disposal

ParameterGuidelineSource of Regulation/Guideline
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.EPA (40 CFR Part 262)
Acutely Toxic Waste Limit (if applicable) For P-listed wastes, a maximum of 1 quart of liquid or 1 kg of solid may be accumulated.EPA (40 CFR Part 262)
Storage Time Limit in SAA Waste must be removed from the laboratory within one year of the accumulation start date.EPA (40 CFR Part 262, Subpart K)[8]
Container Labeling Must include "Hazardous Waste" and the chemical name.OSHA / EPA

It is important to note that while this compound is not explicitly listed as a P-listed (acutely hazardous) waste by the EPA, its biological activity warrants careful handling as a hazardous chemical.

Experimental Protocol: General Chemical Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination. The following is a general protocol for managing a chemical spill, which should be adapted based on the specific hazards outlined in the this compound Safety Data Sheet (SDS).

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the this compound SDS for specific spill cleanup instructions and required PPE.

  • Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Clean the Spill:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution as recommended by the SDS or your institution's EHS.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in a properly labeled container.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Isaxonine_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused product, contaminated labware, PPE) segregate Segregate this compound Waste start->segregate container Select Appropriate Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste - this compound' container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store request_pickup Submit Hazardous Waste Pickup Request to EHS store->request_pickup end Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Isaxonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isaxonine, a neurotrophic agent. Given the limited availability of a comprehensive Safety Data Sheet (SDS) with established occupational exposure limits for this compound, a conservative approach based on handling potentially hazardous pharmaceutical compounds is recommended. This document outlines operational procedures and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE) Protocol

When handling this compound, particularly in its solid (powder) form, adherence to a strict PPE protocol is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection against potential permeation.
Body Protection GownDisposable, lint-free, solid-front gown with closed back and elastic cuffs.Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer glove.
Eye Protection GogglesChemical splash goggles.Protects eyes from airborne particles and potential splashes.
Respiratory Protection RespiratorNIOSH-approved N95 or higher respirator.Minimizes inhalation of the powdered compound, especially when weighing or transferring.
Foot Protection Shoe CoversDisposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

This compound Handling Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Designate Area Designate Handling Area (e.g., Fume Hood) Gather PPE Gather All Required PPE Designate Area->Gather PPE Prepare Materials Prepare All Necessary Equipment and Reagents Gather PPE->Prepare Materials Don PPE Don PPE in Correct Order Prepare Materials->Don PPE Handle this compound Weigh and Handle This compound in Designated Area Don PPE->Handle this compound Prepare Solution Prepare Solutions as Needed Handle this compound->Prepare Solution Decontaminate Surfaces Decontaminate Work Surfaces Prepare Solution->Decontaminate Surfaces Segregate Waste Segregate Contaminated Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE in Correct Order Segregate Waste->Doff PPE Dispose Waste Dispose of Waste According to Hazardous Waste Procedures Doff PPE->Dispose Waste

Figure 1: this compound Handling Workflow

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all required laboratory equipment (e.g., balance, spatulas, glassware) and reagents.

    • Ensure a clearly labeled hazardous waste container is readily accessible.

  • Handling:

    • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye protection.

    • Carefully weigh the required amount of this compound powder on a tared weigh boat within the designated area.

    • If preparing a solution, slowly add the powder to the solvent to avoid generating dust.

  • Cleanup and Disposal:

    • Wipe down all work surfaces with an appropriate decontaminating solution.

    • Segregate all contaminated disposable items (e.g., weigh boats, pipette tips, gloves, gown, shoe covers) into a designated hazardous waste container.

    • Doff PPE in a manner that avoids self-contamination: remove outer gloves, gown, shoe covers, inner gloves, eye protection, and finally, the respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

    • Dispose of the sealed hazardous waste container according to your institution's and local regulations for chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

This compound Emergency Response Figure 2: this compound Emergency Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill Exposure Event Exposure Event Occurs Skin Contact? Skin Contact? Exposure Event->Skin Contact? Flush with water for 15 min Eye Contact? Eye Contact? Exposure Event->Eye Contact? Flush with eyewash for 15 min Inhalation? Inhalation? Exposure Event->Inhalation? Spill? Spill? Exposure Event->Spill? Remove Clothing Remove Clothing Rinse Skin Rinse Skin Remove Clothing->Rinse Skin Flush with water for 15 min Seek Medical Attention Seek Medical Attention Rinse Skin->Seek Medical Attention Rinse Eyes Rinse Eyes Seek Immediate Medical Attention Seek Immediate Medical Attention Rinse Eyes->Seek Immediate Medical Attention Move to Fresh Air Move to Fresh Air Seek Medical Attention_Inhalation Seek Medical Attention_Inhalation Move to Fresh Air->Seek Medical Attention_Inhalation If breathing is difficult Evacuate Area Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Use Spill Kit Use Spill Kit Alert Others->Use Spill Kit If trained and safe to do so Dispose of Cleanup Materials Dispose of Cleanup Materials Use Spill Kit->Dispose of Cleanup Materials As hazardous waste Skin Contact?->Remove Clothing Flush with water for 15 min Eye Contact?->Rinse Eyes Flush with eyewash for 15 min Inhalation?->Move to Fresh Air Spill?->Evacuate Area

Figure 2: this compound Emergency Response Plan

Detailed Emergency Protocols:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill: Evacuate the immediate area and alert others. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the material. Wear appropriate PPE during cleanup. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container.Includes contaminated gloves, gowns, shoe covers, weigh boats, and other disposable labware.
Liquid Waste Labeled, sealed, leak-proof container.Includes unused solutions of this compound and the first rinse of contaminated glassware.
Sharps Waste Labeled, puncture-proof sharps container.Includes any needles or other sharps that have come into contact with this compound.

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound." Follow your institution's and local environmental regulations for the final disposal of hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isaxonine
Reactant of Route 2
Reactant of Route 2
Isaxonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.